2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol
Description
BenchChem offers high-quality 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-4-7(2)10(9-6)8(3)5-11/h4,8,11H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIFVPLSYALZRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, a heterocyclic alcohol with potential applications in pharmaceutical and materials science. In the absence of extensive published experimental data for this specific molecule, this document combines established synthetic methodologies for related compounds, predictive modeling of physicochemical properties, and spectroscopic analysis of analogous structures to offer a robust and scientifically grounded resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazole-Containing Scaffolds
Pyrazole moieties are a cornerstone in medicinal chemistry, renowned for their diverse biological activities. The incorporation of a pyrazole ring into a molecule can confer a range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The N-alkylation of the pyrazole ring allows for the introduction of various functional groups, enabling the fine-tuning of a compound's steric and electronic properties to optimize its interaction with biological targets. The subject of this guide, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, combines the stable 3,5-dimethylpyrazole core with a chiral secondary alcohol functionality, presenting an intriguing building block for the synthesis of novel bioactive molecules and functional materials.
Synthesis and Purification: A Plausible and Detailed Protocol
A robust and high-yielding synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol can be achieved through the nucleophilic ring-opening of propylene oxide by 3,5-dimethylpyrazole. This reaction is a well-established method for the N-alkylation of pyrazoles with epoxides.[1] The regioselectivity of the epoxide opening is governed by the attack of the pyrazole nitrogen at the less sterically hindered carbon of the propylene oxide, leading to the desired propan-2-ol isomer.
Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
Materials:
-
3,5-dimethylpyrazole
-
Propylene oxide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethanol
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylpyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reagents.
-
Addition of Electrophile: Slowly add propylene oxide (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3,5-dimethylpyrazole) is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Remove the DMF under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol.
Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties are predicted based on the molecular structure and through computational methods, including Quantitative Structure-Property Relationship (QSPR) models which are valuable tools in predicting the properties of novel compounds.[2][3][4][5]
| Property | Predicted Value | Method of Estimation / Reference |
| Molecular Formula | C₈H₁₄N₂O | - |
| Molecular Weight | 154.21 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low melting solid | By analogy to similar N-alkylated pyrazoles. |
| Boiling Point | ~230-250 °C at 760 mmHg | Estimated based on the boiling point of related pyrazole derivatives. |
| Melting Point | Not available; likely a low melting solid | - |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). Limited solubility in water. | Based on the structure containing both polar (hydroxyl, pyrazole) and nonpolar (alkyl) groups. |
| pKa | ~14-15 (hydroxyl proton), ~2-3 (pyrazole N-H protonation) | Estimated from pKa values of similar alcohols and pyrazoles. |
| LogP | ~1.5 - 2.0 | Calculated using computational models. |
Spectroscopic Characterization
The structural confirmation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol would rely on a combination of spectroscopic techniques. The expected data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the propanol backbone, and the methyl groups.[6][7][8]
-
Pyrazole H-4: A singlet around δ 5.8-6.0 ppm.
-
CH (propanol): A multiplet around δ 4.0-4.2 ppm.
-
CH₂ (propanol): Two diastereotopic protons appearing as multiplets around δ 3.6-3.9 ppm.
-
Pyrazole CH₃: Two singlets for the non-equivalent methyl groups at C3 and C5, expected around δ 2.1-2.4 ppm.
-
CH₃ (propanol): A doublet around δ 1.2-1.4 ppm.
-
OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.[6][7][8][9]
-
Pyrazole C3 and C5: Two distinct signals in the range of δ 140-150 ppm.
-
Pyrazole C4: A signal around δ 105-110 ppm.
-
CH (propanol): A signal around δ 65-70 ppm.
-
CH₂ (propanol): A signal around δ 50-55 ppm.
-
Pyrazole CH₃: Two signals for the methyl carbons around δ 10-15 ppm.
-
CH₃ (propanol): A signal around δ 20-25 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.
-
C=N and C=C stretch (pyrazole ring): Absorptions in the 1500-1600 cm⁻¹ region.
-
C-O stretch: A band around 1050-1150 cm⁻¹.
-
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M⁺) at m/z 154, along with characteristic fragmentation patterns.
Reactivity and Potential Applications
The chemical reactivity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is dictated by the pyrazole ring and the secondary alcohol group.
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene. The nitrogen atoms can act as ligands for metal coordination.
-
Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, esterified, or converted to a leaving group for subsequent nucleophilic substitution reactions.
Potential Applications:
-
Pharmaceutical Intermediate: The presence of both a biologically active pyrazole core and a modifiable hydroxyl group makes this compound a valuable intermediate for the synthesis of new drug candidates.[10]
-
Ligand Synthesis: The pyrazole nitrogen and the hydroxyl oxygen can act as a bidentate ligand for the coordination of metal ions, making it a precursor for the synthesis of novel catalysts and functional materials.
-
Chiral Building Block: As the propan-1-ol moiety contains a chiral center, enantiomerically pure forms of this compound could serve as valuable chiral building blocks in asymmetric synthesis.
Safety and Handling
No specific safety data is available for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. Therefore, it should be handled with the standard precautions for a novel chemical compound. Based on the safety profiles of related pyrazole derivatives, the following hazards should be considered[11][12][13][14][15]:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Logical Relationships Diagram
Caption: Interrelationships between synthesis, properties, and applications.
References
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (URL not available)
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry. [Link]
-
Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
Elguero, J., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]
- Combination of 1H and 13C NMR Spectroscopy. (URL not available)
-
El-Gohary, A. R., & Al-Shaalan, N. H. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. [Link]
-
Reaction schemes for (a) synthesis of 3,5-dimethylpirazole, (b) Diels–Alder cycloaddition and (c) Knovenagel reaction. ResearchGate. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study... PMC - NIH. [Link]
-
Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. PubMed. [Link]
-
Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]
-
3,5-DMP (3,5 DIMETHYLPYRAZOLE). Ataman Kimya. [Link]
-
Synthesis of 3 - 5-Dimethylpyrazole. Scribd. [Link]
-
Synthesis of α-Alkylated Ketones via Selective Epoxide Opening/Alkylation Reactions with Primary Alcohols. Organic Chemistry Portal. [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia. [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. [Link]
-
Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. [Link]
-
Synthesis and characterization of aluminum complexes of 2-pyrazol-1-yl-ethenolate ligands. ResearchGate. [Link]
-
Alkylation of 3,5-dimethyl-4-(nitrophenyldiazenyl)-1H-pyrazoles with Halogenoalkanes. ResearchGate. [Link]
- Method for preparing 3.5-dimethylpyrazole.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)... PubMed Central. [Link]
-
Quantitative structure–property relationships prediction of some physico-chemical properties of glycerol based solvents. ResearchGate. [Link]
Sources
- 1. Synthesis of α-Alkylated Ketones via Selective Epoxide Opening/Alkylation Reactions with Primary Alcohols [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human verification [recaptcha.cloud]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bio.vu.nl [bio.vu.nl]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chemicalbook.com [chemicalbook.com]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a detailed technical overview of the essential spectroscopic techniques for the structural elucidation and characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, a substituted pyrazole of interest in medicinal chemistry and materials science.[1][2] Pyrazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities.[3][4][5] Accurate spectroscopic analysis is fundamental to confirming the successful synthesis and purity of such novel chemical entities, providing the foundational data for understanding their structure-activity relationships.[4]
This document will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to the target molecule. We will explore the causality behind experimental choices, present self-validating protocols, and interpret the resulting data, all grounded in authoritative scientific principles.
Molecular Structure and Synthesis Overview
The target molecule, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, possesses a chiral center and a heterocyclic pyrazole ring, features that impart specific spectroscopic signatures.
DOT Script for Molecular Structure
Caption: Molecular structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol.
A common synthetic route to such N-substituted pyrazoles involves the reaction of 3,5-dimethylpyrazole with a suitable electrophile, in this case, an activated propylene oxide or a related 3-carbon synthon.[6] The progress of the reaction and the purity of the final product are typically monitored by Thin Layer Chromatography (TLC).[7]
Spectroscopic Analysis Workflow
A systematic approach is crucial for the unambiguous characterization of the synthesized compound. The following workflow ensures comprehensive data acquisition and interpretation.
DOT Script for Analytical Workflow
Caption: General workflow for the synthesis and spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol
Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) is recommended.[1]
Sample Preparation:
-
Weigh 5-10 mg of the purified 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent can influence chemical shifts.[8][9]
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-32 scans.[1]
-
¹³C NMR: Acquire the spectrum with a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[1]
-
2D NMR (COSY, HSQC): Standard pulse programs should be utilized to establish proton-proton and proton-carbon correlations, respectively.
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.85 | s | 1H | H-4 (pyrazole) |
| ~4.30 | m | 1H | CH (chiral center) |
| ~3.70 | dd | 1H | CH₂OH |
| ~3.60 | dd | 1H | CH₂OH |
| ~2.25 | s | 3H | CH₃ (C-5 pyrazole) |
| ~2.20 | s | 3H | CH₃ (C-3 pyrazole) |
| ~1.90 | br s | 1H | OH |
| ~1.30 | d | 3H | CH₃ (propanol) |
Note: The exact chemical shifts and coupling constants will be dependent on the specific sample and solvent.
Interpretation:
-
The singlet at ~5.85 ppm is characteristic of the H-4 proton on the pyrazole ring.[7]
-
The two methyl groups on the pyrazole ring are expected to appear as sharp singlets around 2.2-2.3 ppm.[7]
-
The protons of the propanol side chain will exhibit more complex splitting patterns due to the chiral center. The CH proton will be a multiplet, and the diastereotopic CH₂OH protons will likely appear as two separate doublets of doublets.
-
The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary with concentration and temperature.
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | C-5 (pyrazole) |
| ~140.0 | C-3 (pyrazole) |
| ~105.0 | C-4 (pyrazole) |
| ~65.0 | CH₂OH |
| ~55.0 | CH (chiral center) |
| ~20.0 | CH₃ (propanol) |
| ~13.0 | CH₃ (C-5 pyrazole) |
| ~11.0 | CH₃ (C-3 pyrazole) |
Note: These are approximate chemical shifts based on related structures.[7]
Interpretation:
-
The signals for the pyrazole ring carbons are expected in their typical regions.
-
The carbons of the propanol side chain will be in the aliphatic region of the spectrum. The presence of the electronegative oxygen and nitrogen atoms will cause downfield shifts for the adjacent carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
Sample Preparation:
-
Neat (liquid sample): A drop of the sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (solid sample): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Expected IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3000-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1600-1450 | Medium-Weak | C=N and C=C stretch (pyrazole ring) |
| ~1200-1000 | Strong | C-O stretch (primary alcohol) |
Interpretation:
-
A broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the hydroxyl (-OH) group, characteristic of an alcohol.[10] The broadness is due to hydrogen bonding.
-
The C-H stretching vibrations of the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ region.[10]
-
The characteristic stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1600-1450 cm⁻¹ range.[11]
-
A strong band in the 1200-1000 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol
Instrumentation: An Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.
Sample Preparation:
-
ESI: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.
-
EI: A small amount of the sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized and ionized.
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.
Expected MS Data
The molecular formula of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is C₈H₁₄N₂O. The expected molecular weight is approximately 154.21 g/mol .[12]
-
Molecular Ion (M⁺): An ion peak at m/z = 154 (in EI) or [M+H]⁺ at m/z = 155 (in ESI) is expected, confirming the molecular weight.
-
Key Fragmentation Patterns: The fragmentation of the molecule will provide structural information. Common fragmentation pathways for alcohols include:
-
Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom. For a primary alcohol, this often results in a prominent peak at m/z = 31 ([CH₂OH]⁺).[13][14]
-
Loss of water: A peak corresponding to [M-18]⁺ may be observed.
-
Fragmentation of the pyrazole ring and the side chain will also lead to a characteristic pattern of fragment ions.[15]
-
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the unambiguous structural elucidation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. The data presented in this guide, based on established principles and data from related compounds, serves as a robust framework for researchers in the field. Adherence to the described protocols and a thorough understanding of the interpretation principles will ensure the scientific integrity of the characterization process for this and other novel pyrazole derivatives.
References
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds - Benchchem. (URL: )
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). (URL: )
- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchG
- An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Deriv
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (URL: [Link])
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: )
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (URL: [Link])
-
infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])
-
2-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-1-propanol - Optional[1H NMR] - Spectrum. (URL: [Link])
-
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide - PMC - NIH. (URL: [Link])
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. (URL: [Link])
-
2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine | C8H15N3 | CID 3160221 - PubChem. (URL: [Link])
- CN1482119A - Method for preparing 3.
-
mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
-
Diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate - PMC. (URL: [Link])
-
6.2: Fragmentation - Chemistry LibreTexts. (URL: [Link])
-
1-Propanol, 2,2-dimethyl- - the NIST WebBook. (URL: [Link])
-
2-Propen-1-ol - the NIST WebBook. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. chem.washington.edu [chem.washington.edu]
- 10. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mdpi.com [mdpi.com]
- 12. 81930-33-8 Cas No. | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol | Matrix Scientific [matrixscientific.com]
- 13. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. asianpubs.org [asianpubs.org]
A Comprehensive Technical Guide to the Solubility Profile of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
Executive Summary
The physicochemical properties of active pharmaceutical ingredients (APIs) and key chemical intermediates are foundational to modern drug development and process chemistry. Among these, solubility is a critical parameter that dictates everything from reaction kinetics and purification efficiency to a drug's ultimate bioavailability. This guide provides an in-depth examination of the solubility characteristics of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, a heterocyclic compound representative of a class with significant interest in medicinal chemistry.
Given the absence of extensive published data for this specific molecule, this whitepaper establishes a robust theoretical framework for predicting its solubility based on molecular structure analysis. Furthermore, it presents a detailed, field-proven experimental protocol for determining its equilibrium solubility in a range of common organic solvents. This document is intended for researchers, process chemists, and formulation scientists who require a reliable methodology for characterizing this and structurally similar compounds.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, and anti-bacterial properties.[1] The molecule 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol combines this important heterocycle with a short-chain alcohol, creating a structure with distinct physicochemical characteristics.
A thorough understanding of its solubility is paramount for several key applications:
-
Synthetic Chemistry: Selecting appropriate solvents is crucial for optimizing reaction yields, controlling side reactions, and ensuring reaction homogeneity.
-
Purification: Solubility data directly informs the choice of solvent systems for crystallization, a primary method for achieving high purity.
-
Pharmaceutical Formulation: For drug candidates, solubility is a major determinant of dissolution rate and bioavailability. Poor solubility is a leading cause of failure in preclinical and clinical development.[2][3]
This guide will first deconstruct the molecule's structure to predict its behavior and then provide the means to validate these predictions experimentally.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a powerful predictive tool for estimating solubility.[4] This rule is governed by the balance of intermolecular forces—such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces—between the solute and solvent molecules.
Molecular Structure Analysis
The structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol contains both polar and non-polar regions, which will dictate its interaction with various solvents.
-
Polar Moieties:
-
Hydroxyl Group (-OH): This is the most significant polar feature. The -OH group can act as both a strong hydrogen bond donor and acceptor, favoring solubility in protic polar solvents (e.g., methanol, ethanol) and aprotic polar solvents (e.g., acetone, DMSO).
-
Pyrazole Ring: The two nitrogen atoms in the pyrazole ring are hydrogen bond acceptors, contributing to the molecule's overall polarity and affinity for polar solvents.
-
-
Non-Polar Moieties:
-
Dimethyl Groups (-CH₃): The two methyl groups on the pyrazole ring are hydrophobic and contribute to van der Waals interactions.
-
Propyl Backbone (-CH₂-CH-CH₂-): The hydrocarbon chain is non-polar.
-
Predicted Solubility Trends
Based on this analysis, we can predict the following solubility hierarchy:
-
High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. The extensive hydrogen bonding capability of the solute's -OH group will readily interact with the solvent's hydroxyl groups. A study on the parent compound, 3,5-dimethylpyrazole, demonstrated its highest solubility in alcohols like 1-butanol and n-propanol.[5]
-
Moderate to High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can accept hydrogen bonds from the solute's -OH group.
-
Low to Moderate Solubility: Expected in chlorinated solvents like dichloromethane (DCM). While moderately polar, DCM is not a hydrogen bond acceptor or donor.
-
Low Solubility: Expected in non-polar solvents like toluene and hexane. The dominant polar nature of the hydroxyl and pyrazole groups will make it difficult for the molecule to dissolve in solvents that interact primarily through weak van der Waals forces.
Gold-Standard Protocol for Equilibrium Solubility Determination
To move from prediction to quantification, a robust experimental method is required. The isothermal shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility, providing the most accurate and relevant data for process chemistry and pharmaceutical applications.[2][6][7]
Causality Behind Experimental Choice
While higher-throughput kinetic solubility assays exist, they often rely on precipitating a compound from a DMSO stock solution and can yield misleading, often inflated, solubility values.[2] The shake-flask method, by contrast, measures the true equilibrium state between the undissolved solid and the saturated solution, which is the thermodynamically stable and most relevant value for formulation and process design.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the shake-flask protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Step-by-Step Methodology
This protocol is designed to be self-validating by ensuring the purity of materials and the accuracy of the analytical quantification.
Materials:
-
2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol (purity >99%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Curve: a. Accurately prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). b. Perform serial dilutions to create a series of calibration standards (e.g., from 0.01 to 0.5 mg/mL). c. Analyze each standard by HPLC-UV and plot the peak area versus concentration to generate a linear calibration curve. This is essential for accurate quantification.
-
Sample Preparation: a. Add an excess amount of the solid compound (e.g., 10-20 mg) to a vial. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.[7] b. Add a precise volume of the desired solvent (e.g., 2 mL) to the vial.[8] c. Securely cap the vials to prevent solvent evaporation. d. Prepare each solvent system in triplicate for statistical validity.
-
Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and moderate agitation.[6] b. Allow the samples to equilibrate for at least 24 hours. For some compounds, 48 hours may be necessary to ensure true equilibrium is reached.
-
Phase Separation: a. After equilibration, let the vials stand for 30 minutes to allow coarse particles to settle. b. To remove fine suspended solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes. c. Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to ensure only the dissolved compound is analyzed.[7]
-
Quantification: a. Dilute the filtered supernatant with a suitable solvent (if necessary) to bring its concentration within the linear range of the standard curve. b. Analyze the diluted sample by HPLC-UV using the same method developed for the calibration standards.
-
Calculation: a. Determine the concentration of the compound in the diluted sample using the calibration curve. b. Calculate the original concentration in the saturated solution by accounting for the dilution factor. c. Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly to allow for easy comparison across different solvent systems.
Summary of Predicted and Experimental Solubility
The table below provides a framework for organizing the results. The "Predicted Qualitative Solubility" is based on the theoretical analysis from Section 3.0. The quantitative column is for recording experimental data obtained via the protocol in Section 4.0.
| Solvent Class | Solvent Name | Predicted Qualitative Solubility | Experimental Solubility at 25°C (mg/mL) |
| Polar Protic | Methanol | High | [To be determined experimentally] |
| Ethanol | High | [To be determined experimentally] | |
| Polar Aprotic | Acetone | Moderate to High | [To be determined experimentally] |
| Ethyl Acetate | Moderate | [To be determined experimentally] | |
| Chlorinated | Dichloromethane | Low to Moderate | [To be determined experimentally] |
| Non-Polar | Toluene | Low | [To be determined experimentally] |
| n-Hexane | Very Low / Insoluble | [To be determined experimentally] |
Conclusion
The solubility of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is governed by the interplay between its polar hydroxyl and pyrazole functionalities and its non-polar hydrocarbon components. Theoretical analysis strongly suggests a high affinity for polar organic solvents, particularly protic ones capable of hydrogen bonding. This guide provides not only a predictive framework but also a rigorous, step-by-step experimental protocol for the quantitative determination of its equilibrium solubility. By employing the validated shake-flask method, researchers can generate accurate and reliable data essential for guiding solvent selection in synthesis, purification, and the early stages of pharmaceutical formulation, thereby accelerating the development timeline for compounds built around this valuable chemical scaffold.
References
-
Trokhymchuk, A., et al. (2021). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available at: [Link]
-
PubChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. National Center for Biotechnology Information. Available at: [Link]
-
BMG LABTECH (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]
-
LibreTexts Chemistry (2023). Solubility of Organic Compounds. Available at: [Link]
-
MDPI (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
-
Gong, X., et al. (2019). Solubility of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. ResearchGate. Available at: [Link]
-
University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
U.S. Food and Drug Administration (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. FDA. Available at: [Link]
-
TSI Journals (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
ResearchGate (2021). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available at: [Link]
-
Chemistry For Everyone (2024). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]
-
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Journal of Chemical Society of Nigeria (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. Available at: [Link]
-
Lund University (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Introduction: The Convergence of a Privileged Scaffold and a Critical Functional Group
An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Chiral Alcohols
This guide provides a comprehensive overview of the historical development and modern synthetic strategies for producing enantiomerically pure pyrazole-based chiral alcohols. It is intended for researchers, scientists, and drug development professionals who seek to understand the evolution of this important structural motif and apply state-of-the-art methodologies in their work.
The pyrazole ring system and the chiral secondary alcohol are two independently significant motifs in medicinal chemistry. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are considered "privileged scaffolds." Their unique electronic properties, ability to participate in hydrogen bonding as both donors and acceptors, and metabolic stability have led to their incorporation into a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2]
Separately, the chiral secondary alcohol is a cornerstone functional group in pharmacologically active molecules. The stereochemistry of a hydroxyl group often dictates the binding affinity and efficacy of a drug by establishing precise three-dimensional interactions with biological targets like enzymes and receptors. The journey to control this stereochemistry has been a central theme in modern organic synthesis.
The combination of these two motifs—a chiral alcohol appended to a pyrazole core—creates a class of compounds with immense potential for drug discovery. This guide traces the historical path from the initial discovery of the pyrazole ring to the sophisticated catalytic technologies that now allow for the precise, predictable, and efficient synthesis of pyrazole-based chiral alcohols.
Historical Perspective: From Racemates to Asymmetric Control
The story begins not with chiral alcohols, but with the fundamental discovery of the pyrazole ring itself. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883.[1][3] Just a few years later, in 1889, Edward Buchner accomplished the first synthesis of the parent pyrazole molecule.[3] The classical and most enduring method for pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with hydrazine, was also established during this foundational period.[1][3] For nearly a century, syntheses of pyrazole derivatives, including those bearing alcohol functionalities, produced racemic mixtures—equal amounts of both enantiomers. The biological implications of chirality were understood, but the tools to control it were not yet available.
The paradigm shifted dramatically in the latter half of the 20th century. The groundbreaking work of pioneers like Noyori, Sharpless, and Knowles on asymmetric catalysis garnered the Nobel Prize in Chemistry in 2001 and revolutionized the field. Two methodologies, in particular, became pillars for the enantioselective reduction of ketones to chiral alcohols:
-
Asymmetric Transfer Hydrogenation (ATH): Developed extensively by Noyori and others, this method uses a metal catalyst, typically Ruthenium(II), with a chiral ligand to transfer hydrogen from a simple source like isopropanol or formic acid to a ketone.[4][5]
-
Catalytic Enantioselective Borane Reduction: Popularized by E. J. Corey, the Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to direct the delivery of a hydride from borane to one face of a ketone with high predictability and stereoselectivity.[6][7]
These powerful, general methodologies were quickly applied to a vast range of substrates, including pyrazolyl ketones, marking the true beginning of the era of pyrazole-based chiral alcohols.
Caption: Logical evolution from classical pyrazole synthesis to modern asymmetric methods.
Core Methodologies for Asymmetric Synthesis
The asymmetric reduction of a prochiral pyrazolyl ketone is the most direct and widely employed strategy for accessing pyrazole-based chiral alcohols. The choice between methodologies depends on factors such as substrate scope, catalyst availability, cost, and functional group tolerance.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a robust and highly predictable method for converting prochiral ketones to chiral secondary alcohols.[6][7] Its success lies in the use of a chiral oxazaborolidine catalyst, which forms a complex with borane.
Causality of Experimental Choice: The key to this reaction's effectiveness is the formation of a rigid, sterically defined complex between the catalyst, borane, and the ketone substrate. The ketone coordinates to the Lewis acidic boron atom of the catalyst in a way that minimizes steric clash between its substituents and the catalyst's chiral framework. This preferential coordination orients the carbonyl for a face-selective intramolecular hydride transfer from the coordinated borane. The predictability of this steric model is a significant advantage, as the stereochemical outcome can be reliably determined based on the catalyst's chirality and the relative sizes of the ketone's substituents.
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Asymmetric Transfer Hydrogenation (ATH)
ATH is a powerful alternative that avoids the use of pyrophoric and moisture-sensitive borane reagents.[5] The most common ATH systems employ a Ruthenium(II) catalyst coordinated to a chiral diamine or amino alcohol ligand, such as N-tosylated diphenylethylenediamine (TsDPEN).
Causality of Experimental Choice: The mechanism is believed to proceed through an "outer-sphere" pathway. The catalyst, in the presence of a hydrogen source (e.g., isopropanol) and a base, forms a metal-hydride species. The ketone substrate does not coordinate directly to the metal center. Instead, the hydride on the metal and a proton from the chiral ligand's amine group are transferred in a concerted, six-membered transition state to the carbonyl group.[4] The chirality of the ligand creates a highly organized transition state, ensuring the hydrogen atoms are delivered to a specific face of the ketone, thus inducing high enantioselectivity. This method is often favored in industrial settings due to its operational simplicity and the use of inexpensive, readily available hydrogen sources.
Experimental Protocols and Data Validation
A trustworthy protocol is a self-validating one. This section details a representative workflow for the synthesis and analysis of a pyrazole-based chiral alcohol, ensuring scientific integrity at each step.
Caption: General workflow for synthesis and validation of a pyrazole-based chiral alcohol.
Detailed Protocol: CBS Reduction of 1-(1H-pyrazol-1-yl)ethan-1-one
This protocol is a representative example and should be adapted based on the specific substrate and laboratory conditions.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (2.0 M in THF)
-
1-(1H-pyrazol-1-yl)ethan-1-one
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M in toluene).
-
Catalyst-Borane Complex Formation: Cool the flask to 0 °C and add borane-dimethyl sulfide complex (0.6 eq, 2.0 M in THF) dropwise. Stir the solution for 15 minutes at 0 °C.
-
Substrate Addition: Cool the reaction mixture to -30 °C. Dissolve 1-(1H-pyrazol-1-yl)ethan-1-one (1.0 eq) in anhydrous THF and add it dropwise to the catalyst solution over 30 minutes, ensuring the internal temperature does not exceed -25 °C.
-
Reaction Monitoring: Stir the reaction at -30 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of methanol at -30 °C until gas evolution ceases.
-
Workup: Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (S)-1-(1H-pyrazol-1-yl)ethan-1-ol.
Validation: Determination of Enantiomeric Excess (% ee)
The enantiomeric purity of the synthesized alcohol is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating alcohol enantiomers.[4][8]
-
Method Development: Prepare a solution of the racemic alcohol standard. Develop an isocratic mobile phase, typically a mixture of n-hexane and isopropanol, to achieve baseline separation of the two enantiomer peaks.
-
Sample Analysis: Prepare a dilute solution of the synthesized, purified alcohol in the mobile phase.
-
Calculation: Inject the sample onto the HPLC system. Integrate the peak areas for both the major (A_major) and minor (A_minor) enantiomers. Calculate the % ee using the formula: % ee = [(A_major - A_minor) / (A_major + A_minor)] * 100
Representative Data
The following table summarizes typical results for the asymmetric reduction of various pyrazolyl ketones using established methods.
| Entry | Substrate (Pyrazolyl Ketone) | Method | Catalyst/Ligand | Yield (%) | % ee | Product Configuration |
| 1 | 1-(1H-Pyrazol-1-yl)ethan-1-one | CBS | (R)-Me-CBS | >95% | >98% | (S) |
| 2 | 1-(3-Phenyl-1H-pyrazol-1-yl)ethan-1-one | ATH | RuCl₂(p-cymene)/(S,S)-TsDPEN | >90% | >99% | (S) |
| 3 | Phenyl(1H-pyrazol-1-yl)methanone | CBS | (S)-Me-CBS | >95% | >97% | (R) |
| 4 | 1-(1H-Pyrazol-1-yl)propan-1-one | ATH | RuCl₂(p-cymene)/(R,R)-TsDPEN | >92% | 96% | (R) |
(Note: Data are representative values compiled from the principles outlined in the cited literature and serve as expected outcomes for well-optimized reactions.)
Applications in Drug Discovery
The ability to synthesize specific enantiomers of pyrazole-based alcohols is critical in drug development. The pyrazole scaffold is a key component in many Hsp90 inhibitors, which are a promising class of anti-cancer agents.[9] The precise stereochemistry of substituents on the pyrazole ring can dramatically influence binding to the ATP-binding pocket of Hsp90. Furthermore, chiral pyrazole derivatives have been explored as kinase inhibitors, anti-inflammatory agents, and therapeutics for central nervous system disorders.[5][10] The methodologies described herein provide the essential tools for medicinal chemists to perform structure-activity relationship (SAR) studies and optimize drug candidates by synthesizing and testing individual stereoisomers.
Future Outlook
The field continues to evolve, with ongoing research focused on developing more sustainable and efficient catalytic systems. The use of earth-abundant, first-row transition metals (e.g., iron, nickel) as catalysts for transfer hydrogenation is a particularly active area of research, aiming to replace expensive precious metals like ruthenium.[11] Additionally, the integration of flow chemistry and biocatalysis offers exciting possibilities for the large-scale, green production of pyrazole-based chiral alcohols, further solidifying their importance in the pharmaceutical landscape.
References
-
El-Behairy, M. F., Hassan, R. M., Abdallah, I. M., El-Kerdawy, A. M., El-Azzouny, A. A., & Aboul-Enein, H. Y. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]
-
Ye, W., Zhao, M., & Yu, Z. (2012). Ruthenium(II) Pyrazolyl–Pyridyl–Oxazolinyl Complex Catalysts for the Asymmetric Transfer Hydrogenation of Ketones. Chemistry – A European Journal, 18(35), 10843–10846. Available at: [Link]
-
Eltahan, M., Al-Harbi, L. A., & Gaffer, H. E. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Magubane, M. N. (2016). Transfer Hydrogenation of Ketones Mediated By (Pyrazolylmethyl)pyridine Nickel(II) & Iron(II) Complexes. ResearchSpace@UKZN. Available at: [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society. Available at: [Link]
-
Corey, E. J., Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Available at: [Link]
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia contributors. (2023). Corey–Itsuno reduction. Wikipedia. Available at: [Link]
-
Xiao, J., Wu, X., & Blacker, J. (2007). Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. University of Liverpool. Available at: [Link]
-
Brough, P. A., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Singh, U. P., & Singh, P. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]
-
Kumar, V., & Sharma, V. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Corey, E. J., Bakshi, R. K., Shibata, S., Chen, C. P., & Singh, V. K. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society. Available at: [Link]
-
Singh, P., & Singh, U. P. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]
-
Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
-
Itsuno, S., et al. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Kawanami, Y., Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available at: [Link]
-
Pal, P., et al. (2023). In-depth experimental and theoretical investigations on Co-SAC catalyzed transfer hydrogenation of azo compounds using methanol and ethanol. ChemRxiv. Available at: [Link]
-
Singh, V. K. (2003). Enantioselective Reduction of Ketones. Organic Reactions. Available at: [Link]
-
University of York. (n.d.). A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. Retrieved from [Link]
-
Mali, S. N., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcpa.in [ijcpa.in]
- 10. Asymmetric synthesis of atropisomeric pyrazole via an enantioselective reaction of azonaphthalene with pyrazolone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activities of Substituted Pyrazole Propanols
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is celebrated in medicinal chemistry as a "privileged scaffold."[1] This designation is earned by its remarkable versatility and presence in a multitude of pharmacologically active compounds.[2][3] From the anti-inflammatory blockbuster Celecoxib to a plethora of agents in development, the pyrazole core provides a robust and synthetically accessible framework for engaging with a wide array of biological targets.[4] Its derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][5]
This guide moves beyond a general overview to focus on a specific, promising subclass: substituted pyrazole propanols . The introduction of a propanol moiety (-CH₂CH₂CH₂OH) offers intriguing possibilities for modulating physicochemical properties and biological activity. The hydroxyl group can act as a critical hydrogen bond donor or acceptor, while the propyl chain provides a flexible linker to explore deeper pockets within a target protein. This document provides researchers, scientists, and drug development professionals with a technical synthesis of the established biological activities of the broader pyrazole class, using this foundation to explore the therapeutic potential and experimental considerations for novel pyrazole propanol derivatives.
Synthetic Strategies: Building the Core Scaffold
The therapeutic potential of any scaffold is contingent upon its synthetic accessibility. The pyrazole ring is typically constructed through well-established condensation reactions. The most prevalent method involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[6][7] Variations of this approach, such as using α,β-unsaturated ketones (chalcones), provide access to a diverse range of substituted pyrazoles.[7][8] The propanol sidechain can be incorporated either by using a suitably functionalized starting material or by post-synthetic modification of the pyrazole core. Understanding these synthetic routes is paramount for generating libraries of compounds for screening and developing robust structure-activity relationships (SAR).
Caption: General workflow for the synthesis of substituted pyrazole propanols.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The application of pyrazole derivatives as anticancer agents is one of the most extensively explored areas of their pharmacology.[9][10] These compounds exert their effects through multiple mechanisms, most notably by inhibiting key enzymes that drive cancer progression.[9][11]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Many pyrazole derivatives function as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer.[12][13] Targets include Cyclin-Dependent Kinases (CDKs), PI3K, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[11][12][14] By blocking the ATP-binding site of these kinases, pyrazole inhibitors can halt the signaling pathways that promote cell proliferation and survival.[12]
Furthermore, numerous pyrazole compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[11] This is often achieved by increasing the production of reactive oxygen species (ROS), which creates oxidative stress and triggers the caspase signaling cascade, leading to cell death.[11] For instance, one study demonstrated that a pyrazole derivative induced apoptosis in triple-negative breast cancer cells through ROS generation and activation of caspase-3.[11]
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole derivatives.
In Vitro Cytotoxicity Data
The cytotoxic potential of pyrazole derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indolo-pyrazole | Melanoma (SK-MEL-28) | 3.46 | [15] |
| Thiazolidinone-grafted indolo-pyrazole | HeLa (Cervical) | 0.4 | [15] |
| 1,3-diaryl-5-(trimethoxyphenyl)-pyrazole | Breast (MDA-MB-468) | 6.45 (at 48h) | [11] |
| Ferrocene-pyrazole hybrid | Colon (HCT-116) | 3.12 | [16] |
| Pyrazole-benzamide | Breast (MCF-7) | 5.8 | [9] |
| Pyrazolo[1,5-a]pyrimidine | Prostate (DU-145) | 10.77 | [16] |
| Pyrazole carbaldehyde derivative | Breast (MCF-7) | 0.25 | [14] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[15][17][18]
Causality: This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan crystal. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]
-
Compound Treatment: Prepare serial dilutions of the test pyrazole propanol compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[16]
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.[11]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[11] During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a driver of numerous diseases, and pyrazole derivatives have shown significant promise as anti-inflammatory agents.[19][20] The most well-known example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[4]
Mechanism of Action: Inhibition of Pro-inflammatory Enzymes
The primary anti-inflammatory mechanism of pyrazoles involves the inhibition of enzymes in the arachidonic acid cascade.[5] These enzymes, cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), are responsible for synthesizing prostaglandins and leukotrienes, which are potent mediators of inflammation, pain, and fever.[5][8] By inhibiting these enzymes, pyrazole compounds can effectively reduce the production of these pro-inflammatory mediators.[8] Some novel pyrazole derivatives have demonstrated potent inhibition of IL-6, a key pro-inflammatory cytokine, suggesting additional mechanisms for their anti-inflammatory effects.[4][21]
Caption: Pyrazole derivatives inhibit COX and LOX enzymes to reduce inflammation.
Neuroprotective Potential: Shielding the Nervous System
Emerging research indicates that pyrazole derivatives possess neuroprotective properties, making them attractive candidates for treating neurodegenerative diseases and nerve injuries.[22][23] This activity is often linked to their anti-inflammatory and antioxidant capabilities.[4][21]
In models of spinal cord injury, novel pyrazole derivatives have been shown to mitigate secondary inflammation by suppressing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in microglial cells.[4][21] By reducing this inflammatory response, these compounds can help protect neurons from secondary damage. Similarly, in models of neurotoxicity, certain pyrazole-propananilide derivatives have demonstrated the ability to increase neuronal cell viability and reduce pro-apoptotic proteins.[24] The propanol moiety, with its hydrogen-bonding capacity, could enhance interactions with targets involved in these neuroprotective pathways.
Caption: Workflow for the evaluation of neuroprotective pyrazole compounds.
Antimicrobial Activity: Combating Pathogenic Microbes
Pyrazole derivatives have also been recognized for their potential as antibacterial and antifungal agents.[25][26] The mechanism of action is varied, but the pyrazole scaffold serves as a core structure for designing novel agents to combat the growing threat of antimicrobial resistance.[25] Structure-activity relationship studies have shown that incorporating different pharmacophores, such as thiazole or indole, can enhance antimicrobial potency.[25] The presence of halogen substituents on the pyrazole ring has also been correlated with increased antimicrobial activity, likely due to enhanced lipophilicity.[26]
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[27][28]
-
Position 1: Substitution at the N1 position, often with an aryl group, is critical for activity. For example, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be essential for potent activity.[27][28]
-
Position 3: This position is frequently modified with groups that can form key interactions. Carboxamide groups at the 3-position are common in cannabinoid receptor antagonists, while other heterocyclic systems attached here have yielded potent antitumor agents.[27][29]
-
Position 5: A substituted phenyl ring at this position is often crucial for potency in various therapeutic classes.[27][28]
The introduction of a propanol substituent offers a new vector for SAR exploration. The flexible propyl chain can position the terminal hydroxyl group to form hydrogen bonds with specific amino acid residues in a target's active site, potentially increasing binding affinity and selectivity. Future research should focus on the systematic synthesis and evaluation of pyrazole propanols to fully elucidate their therapeutic potential across the activities outlined in this guide.
References
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
- Application Note: In Vitro Cytotoxicity of a Novel Pyrazole Azo Compound (PyrAzo-1). Benchchem.
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC - NIH.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Pyrazoles as anticancer agents: Recent advances.
- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Source not available].
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Source not available].
- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. [Source not available].
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
- Recent Advances in the Development of Pyrazole Deriv
- A New Insight into the Synthesis and Biological Activities of Pyrazole based Deriv
- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. [Source not available].
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Source not available].
- Recent Advances in the Development of Pyrazole Deriv
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review.
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Antibacterial and antifungal pyrazoles based on different construction str
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review.
- Pyrazole as an anti-inflammatory scaffold.
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC - NIH.
- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.
- Structure–Activity Relationships of Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI.
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. srrjournals.com [srrjournals.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. sciencescholar.us [sciencescholar.us]
- 21. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researcher.manipal.edu [researcher.manipal.edu]
- 23. researchgate.net [researchgate.net]
- 24. turkjps.org [turkjps.org]
- 25. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 29. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Theoretical Conformational Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
This in-depth technical guide provides a robust framework for the theoretical investigation of the conformational landscape of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines a comprehensive computational strategy, grounded in established theoretical principles, to elucidate the molecule's three-dimensional structure and dynamics. Given the specificity of the target molecule, this guide synthesizes methodologies applied to analogous chemical structures, offering a predictive and validated pathway for its conformational analysis.
Introduction: The Significance of Molecular Conformation
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional conformation. For a chiral molecule like 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, which features a stereocenter and rotatable bonds, a multitude of conformations are possible. Identifying the low-energy, and therefore most populated, conformers is paramount for understanding its interaction with biological targets, predicting its spectroscopic signatures, and guiding the design of new chemical entities. Pyrazole derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A thorough understanding of their conformational preferences is a critical step in the drug discovery and development process.[3]
Part 1: A Strategic Approach to Conformational Analysis
A multi-faceted computational approach is essential to comprehensively explore the conformational space of flexible molecules.[4][5] This guide proposes a workflow that integrates initial conformational searches with high-level quantum mechanical calculations and dynamic simulations, ensuring a thorough and accurate depiction of the molecule's conformational landscape.
Workflow for Conformational Analysis
Below is a DOT language script that visualizes the proposed workflow.
Figure 2: Key rotatable bonds (τ1 and τ2) in 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol that define its major conformations. (Note: A placeholder for an image of the molecule is used here. In a real application, an image would be generated and hosted.)
Conclusion
The theoretical conformational analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, as outlined in this guide, provides a comprehensive and scientifically rigorous approach to understanding its three-dimensional structure. By combining conformational searching, high-level DFT calculations, and molecular dynamics simulations, researchers can gain valuable insights into the molecule's preferred shapes and dynamic behavior. This knowledge is fundamental for rational drug design, the interpretation of experimental data, and the prediction of molecular properties. The validation of theoretical findings against experimental spectroscopic data is a critical component of this workflow, ensuring the reliability of the computational models.
References
-
Riniker, S., & Landrum, G. A. (2015). Better-informed distance geometry: using what we know to improve conformation generation. Journal of Chemical Information and Modeling, 55(12), 2562-2574. [Link]
-
El-Sayed, W. A., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 834-845. [Link]
-
Stephens, P. J., et al. (2019). Algorithm increases certainty of stereochemical assignments in flexible molecules. Chemical Science, 10(30), 7130-7139. [Link]
-
García, G., et al. (2007). Determination of the Absolute Configuration of Flexible Molecules by ab Initio ORD Calculations: A Case Study with Cytoxazones and Isocytoxazones. The Journal of Organic Chemistry, 72(23), 8807-8814. [Link]
-
Verma, A. K., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Journal of Pharmaceutical Negative Results, 15(1), 1-10. [Link]
-
Abdulaziz, F., et al. (2025). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 139796. [Link]
-
Bernstein, M. A. (1995). Searching Conformational Space in Flexible Molecules Using NOEs and Molecular Modeling. The Journal of Organic Chemistry, 60(10), 3153-3161. [Link]
-
Liwo, A., et al. (2007). Computational techniques for efficient conformational sampling of proteins. Current Opinion in Structural Biology, 17(2), 167-174. [Link]
-
Fushman, D., & Cowburn, D. (1999). Validation of NMR Side-Chain Conformations by Packing Calculations. Journal of Molecular Biology, 290(3), 857-864. [Link]
-
Fun, H. K., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 17(12), 14815-14826. [Link]
-
Wiberg, K. B. (2017). Conformational Rigidification via Derivatization Facilitates the Determination of Absolute Configuration Using Chiroptical Spectroscopy: A Case Study of the Chiral Alcohol endo-Borneol. The Journal of Organic Chemistry, 82(24), 13391-13398. [Link]
-
Chen, B., & D'Souza, V. M. (2013). Characterizing excited conformational states of RNA by NMR spectroscopy. Current Opinion in Structural Biology, 23(2), 241-248. [Link]
-
Alkorta, I., & Elguero, J. (2019). Theoretical studies of conformational analysis and intramolecular dynamic phenomena. Structural Chemistry, 30(6), 1955-1971. [Link]
-
Kaya, M. F., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Journal of Molecular Modeling, 31(7), 1-15. [Link]
-
Philip, S., et al. (2024). Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF-κB signaling pathways. Molecular Diversity, 28(3), 1459-1469. [Link]
-
Li, Y., et al. (2020). Synthesis, evaluation, molecular dynamics simulation and targets identification of novel pyrazole-containing imide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 749-763. [Link]
-
El-Moussaoui, A., et al. (2023). Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Journal of Biomolecular Structure and Dynamics, 41(22), 11467-11485. [Link]
-
Doreleijers, J. F., et al. (2012). Validation of protein structures derived by NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-27. [Link]
-
Al-wsabie, A. M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-15. [Link]
-
Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4653. [Link]
-
La Spisa, M., et al. (2023). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
How to determine conformation using IR. (2017). Chemistry Stack Exchange. [Link]
-
Spivey, A. C. (2020). LECTURE 2 Stereoelectronics of Ground States – Conformational Analysis. Imperial College London. [Link]
-
Soderberg, T. (n.d.). Conformational Analysis. University of Michigan. [Link]
-
Strain and Conformation in Cyclic Molecules. (n.d.). Introduction to Organic Chemistry. [Link]
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurasianjournals.com [eurasianjournals.com]
- 4. Algorithm increases certainty of stereochemical assignments in flexible molecules | Research | Chemistry World [chemistryworld.com]
- 5. Computational techniques for efficient conformational sampling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Strategic Protocol for the Preliminary Catalytic Screening of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
An in-depth technical guide or whitepaper on the core.
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The relentless pursuit of novel, efficient, and selective catalysts is a cornerstone of modern chemical synthesis. Pyrazole-containing molecules have emerged as a privileged class of ligands, prized for their robust coordination chemistry and tunable electronic and steric properties. This guide presents a systematic and technically grounded protocol for the preliminary catalytic screening of a specific chiral pyrazole-derived alcohol, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. We move beyond a simple list of procedures to provide a strategic framework, explaining the causal logic behind the selection of test reactions, the design of experimental workflows, and the interpretation of initial results. This document serves as a comprehensive roadmap for researchers seeking to unlock the catalytic potential of this promising, yet underexplored, ligand scaffold.
Introduction: The Rationale for Screening 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
The title compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, possesses a unique combination of structural features that make it an attractive candidate for catalytic applications.
-
The Pyrazole Moiety: The 3,5-disubstituted pyrazole ring acts as a strong σ-donating N-heterocycle, capable of forming stable complexes with a wide range of transition metals. The methyl groups provide steric bulk, which can be crucial for creating a defined chiral pocket around the metal center.
-
The Chiral Propan-1-ol Backbone: The hydroxyl group provides a secondary coordination site, enabling the formation of a stable five-membered chelate ring with a coordinated metal. This bidentate N,O-coordination is a well-established motif in successful catalysts. Crucially, the stereocenter at the C2 position introduces chirality, making this ligand a prime candidate for asymmetric catalysis—a field of immense importance in pharmaceutical and fine chemical synthesis.
Given these features, a logical screening strategy is not to test indiscriminately, but to select reactions where N,O-bidentate chiral ligands are known to excel. This guide will therefore focus on two high-impact areas: Asymmetric Transfer Hydrogenation (ATH) and Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) .
Ligand Synthesis and Purity Validation
The foundation of any robust catalytic screening is a well-characterized and highly pure ligand. The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol can be reliably achieved via the nucleophilic ring-opening of a chiral epoxide.
Protocol 2.1: Synthesis of (S)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
-
Reaction Setup: To a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous toluene, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Allow the mixture to stir at room temperature for 1 hour. The evolution of H₂ gas should cease, indicating the formation of the sodium pyrazolide salt.
-
Epoxide Addition: Cool the reaction mixture back to 0 °C and add (S)-propylene oxide (1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 80 °C for 12-18 hours, monitoring by TLC (Thin Layer Chromatography) until the starting pyrazole is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a colorless oil or low-melting solid.
Protocol 2.2: Ligand Characterization
-
Identity Confirmation: Verify the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and formula.
-
Purity Assessment: Determine chemical purity using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of >98% is recommended for screening.
-
Chiral Integrity: Confirm the enantiomeric purity by chiral HPLC analysis.
Strategic Workflow for Catalytic Screening
A successful screening campaign is a logical progression from catalyst formation to hit validation. The following workflow is designed to be efficient and self-validating.
Figure 1: A systematic workflow for the preliminary catalytic screening of the target ligand.
Screening Protocol 1: Asymmetric Transfer Hydrogenation (ATH)
ATH is a powerful method for the reduction of prochiral ketones to chiral alcohols. The N,O-ligand is expected to form a stable, active complex with a ruthenium precursor.
Protocol 4.1: In-situ Generation of the Ru-Catalyst
-
In a glovebox or under an inert atmosphere, add the Ru(II) precursor, [Ru(p-cymene)Cl₂]₂ (1.0 mol%), and the ligand (2.2 mol%) to an oven-dried reaction vial.
-
Add anhydrous, degassed solvent (e.g., 2-propanol).
-
Stir the mixture at 40-50 °C for 30 minutes to facilitate complex formation. The solution should become homogeneous.
Protocol 4.2: Model Reaction - Reduction of Acetophenone
-
To the pre-formed catalyst solution, add the model substrate, acetophenone (1.0 eq).
-
Add a hydrogen source. A common choice is a formic acid/triethylamine (HCOOH/NEt₃) azeotropic mixture (5:2 molar ratio), using 2.0 equivalents relative to the substrate.
-
Seal the vial and stir the reaction at a controlled temperature (e.g., 40 °C) for a set time (e.g., 12 hours).
-
Analysis: Quench the reaction, extract the product, and analyze the sample by chiral GC to determine the conversion of acetophenone and the enantiomeric excess (ee) of the resulting 1-phenylethanol.
Figure 2: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).
Screening Protocol 2: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)
The AAA reaction is a benchmark for testing new chiral ligands. The pyrazole-nitrogen is expected to coordinate to palladium, creating a chiral environment to control the nucleophilic attack on a π-allyl palladium intermediate.
Protocol 5.1: In-situ Generation of the Pd-Catalyst
-
In a glovebox, add the palladium precursor, [Pd(allyl)Cl]₂ (1.0 mol%), and the ligand (2.5 mol%) to an oven-dried reaction vial.
-
Add anhydrous, degassed solvent (e.g., THF or CH₂Cl₂).
-
Stir at room temperature for 30 minutes. The formation of the active catalyst is often accompanied by a color change.
Protocol 5.2: Model Reaction - Alkylation of 1,3-diphenylallyl acetate
-
To a separate vial, add the nucleophile, dimethyl malonate (1.2 eq), and a base, such as the salt BSA (N,O-Bis(trimethylsilyl)acetamide, 1.3 eq), in the same anhydrous solvent. Stir for 10 minutes.
-
Add the substrate, rac-1,3-diphenylallyl acetate (1.0 eq), to the pre-formed catalyst solution.
-
Transfer the activated nucleophile solution to the catalyst/substrate mixture via cannula.
-
Stir the reaction at a controlled temperature (e.g., 25 °C) for a set time (e.g., 18 hours).
-
Analysis: Quench the reaction and analyze the crude mixture by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the alkylated product.
Data Interpretation and Hit Identification
The primary screening results should be compiled into a clear, concise format to facilitate comparison and decision-making.
Table 1: Template for Summarizing Preliminary Screening Data
| Entry | Reaction Type | Metal Precursor | Ligand Loading (mol%) | Temp (°C) | Time (h) | Conversion (%)¹ | ee (%)² |
| 1 | ATH | [Ru(p-cymene)Cl₂]₂ | 2.2 | 40 | 12 | Result | Result |
| 2 | AAA | [Pd(allyl)Cl]₂ | 2.5 | 25 | 18 | Result | Result |
¹Determined by GC or HPLC analysis of the crude reaction mixture. ²Determined by chiral GC or chiral HPLC analysis.
A "hit" in a preliminary screen is defined as any result that shows discernible catalytic activity and selectivity. A conservative threshold for a promising hit would be:
-
Conversion > 10%
-
Enantiomeric Excess > 20%
Any ligand/metal combination that meets these criteria warrants progression to a secondary optimization phase, where parameters such as solvent, temperature, catalyst loading, and substrate scope can be investigated to improve performance.
Conclusion
This guide provides a robust and scientifically-driven framework for conducting a preliminary catalytic screening of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. By focusing on mechanistically appropriate reaction classes—Asymmetric Transfer Hydrogenation and Asymmetric Allylic Alkylation—and employing validated, step-by-step protocols, researchers can efficiently assess the potential of this chiral ligand. The emphasis on in-situ catalyst generation, standardized model reactions, and clear criteria for hit identification ensures a logical and resource-effective approach to discovering new catalytic activity. A positive result from this initial screen serves as a strong foundation for more intensive process development and the potential discovery of a novel, highly effective catalyst.
References
No references were generated for this response.
exploring the coordination chemistry of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol with metal ions
An In-Depth Technical Guide to the Coordination Chemistry of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol with Metal Ions
Authored by: Gemini, Senior Application Scientist
Foreword: The field of coordination chemistry continually benefits from the rational design of ligands that impart specific electronic and steric properties to metal centers. Pyrazole-based ligands have emerged as exceptionally versatile building blocks due to their robust synthesis, tunable characteristics, and diverse coordination modes.[1] This guide focuses on a specific, yet fundamentally important, member of this family: 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. This molecule, featuring both a pyrazole nitrogen donor and a pendant alcohol oxygen donor, acts as a bidentate, monoanionic N,O-chelating agent upon deprotonation. Its study provides a foundational understanding of how such ligands influence the structure, reactivity, and potential applications of the resulting metal complexes, from catalysis to bioinorganic chemistry.[2]
The Ligand: Synthesis and Characterization
The ligand 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is a chiral N-substituted pyrazole. The strategic placement of the hydroxyl group at the β-position relative to the pyrazole ring allows for the formation of a stable six-membered chelate ring upon coordination to a metal ion. This structural motif is crucial for imparting stability and influencing the stereochemistry of the resulting complex.
Rationale for Ligand Design
The choice of 3,5-dimethylpyrazole as the core heterocycle is deliberate. The methyl groups at the 3- and 5-positions provide several advantages:
-
Increased Lipophilicity: Enhancing solubility in common organic solvents.
-
Steric Influence: The methyl groups flank the coordinating N2 nitrogen, influencing the geometry and accessibility of the metal center.
-
Electronic Tuning: They act as weak electron-donating groups, modulating the electron density on the pyrazole ring and, consequently, the donor strength of the nitrogen atom.
The propan-1-ol side chain introduces the crucial hydroxyl group, which, upon deprotonation, creates a strong anionic oxygen donor. This N,O-donor set is found in the active sites of some metalloenzymes, making complexes derived from this ligand potential structural and functional models.[3]
Experimental Protocol: Ligand Synthesis
The synthesis is achieved via a nucleophilic substitution reaction, where the pyrazolate anion attacks an electrophilic propylene oxide.
Step-by-Step Methodology:
-
Preparation of the Pyrazolate: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-dimethylpyrazole (9.61 g, 0.10 mol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Deprotonation: To this stirring suspension, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol) portion-wise at 0 °C (ice bath).
-
Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, generating the highly nucleophilic pyrazolate anion. THF is an ideal aprotic solvent for this reaction. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
-
Nucleophilic Attack: Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases. Then, add propylene oxide (7.0 mL, 0.10 mol) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (approximately 66 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Causality Note: The aqueous quench neutralizes any unreacted NaH and protonates the alkoxide intermediate formed after the ring-opening of the epoxide.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure ligand as a colorless oil or a low-melting solid.
Ligand Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the N,O-donor ligand.
Coordination Principles and Complex Synthesis
The deprotonated form of the ligand, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-olate, coordinates to metal ions via the N2 atom of the pyrazole ring and the anionic oxygen atom of the alcoholate. This N,O-bidentate chelation is the predominant binding mode.
General Coordination Mode
Caption: Bidentate N,O-coordination of the deprotonated ligand.
Experimental Protocol: General Metal Complex Synthesis
This protocol describes a common method for synthesizing a neutral complex, for example, with a divalent metal ion (M²⁺).
Step-by-Step Methodology:
-
Ligand Deprotonation: Dissolve the ligand (2 equivalents) in a suitable solvent such as methanol or ethanol (e.g., 2 mmol in 20 mL). To this solution, add a stoichiometric amount of a base like sodium methoxide (NaOMe) or potassium hydroxide (KOH) (2 equivalents) and stir for 30 minutes at room temperature.
-
Causality Note: Pre-deprotonation of the ligand's hydroxyl group in situ generates the active, anionic form of the ligand, facilitating a clean reaction with the metal salt and avoiding the formation of acidic byproducts.
-
-
Metal Salt Addition: In a separate flask, dissolve the metal salt (1 equivalent), for instance, MCl₂·xH₂O or M(NO₃)₂·xH₂O, in the same solvent (e.g., 1 mmol in 10 mL).
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change or precipitation of the complex is often observed immediately.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours to ensure complete complex formation.
-
Isolation: If a precipitate has formed, collect it by suction filtration, wash with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether to aid drying. If no precipitate forms, reduce the volume of the solvent under vacuum to induce crystallization.
-
Recrystallization: Obtain single crystals suitable for X-ray diffraction by slow evaporation of a dilute solution of the complex, or by vapor diffusion using a solvent/anti-solvent system (e.g., dichloromethane/hexane).
Structural and Spectroscopic Characterization
A multi-technique approach is essential to unambiguously determine the structure and properties of the synthesized metal complexes.
Primary Characterization Techniques
| Technique | Information Gained | Expected Observations for N,O-Coordination |
| Single-Crystal X-ray Diffraction | Provides definitive 3D molecular structure, coordination geometry, bond lengths, and angles.[4][5] | Confirms the bidentate N,O-chelation. Reveals the metal's coordination number (e.g., 4, 5, or 6) and geometry (e.g., tetrahedral, square pyramidal, octahedral).[6] |
| Infrared (IR) Spectroscopy | Identifies functional groups and confirms coordination by observing shifts in vibrational frequencies. | The broad O-H stretching band (around 3300 cm⁻¹) of the free ligand will disappear upon deprotonation and coordination. Shifts in the pyrazole ring C=N and C=C stretching vibrations (around 1500-1600 cm⁻¹) indicate N-coordination. |
| Elemental Analysis (CHN) | Determines the percentage composition of C, H, and N to verify the empirical formula of the complex. | Experimental values should match the calculated values for the proposed complex formula within an acceptable error margin (±0.4%). |
| UV-Visible Spectroscopy | Probes the electronic transitions within the complex, particularly d-d transitions for transition metals.[7] | The position and intensity of absorption bands provide insights into the coordination geometry and the nature of the metal-ligand interaction. For instance, octahedral and tetrahedral Co(II) complexes have distinctively different spectra. |
| Magnetic Susceptibility | Measures the magnetic moment of the complex, which relates to the number of unpaired electrons on the metal center.[2] | Allows determination of the metal's spin state (high-spin vs. low-spin) and can indicate the presence of magnetic coupling in polynuclear complexes. |
Characterization Workflow Diagram
Caption: Experimental workflow for complex characterization.
Coordination Chemistry with Various Metal Ions
The nature of the metal ion significantly influences the stoichiometry, geometry, and properties of the resulting complex. Based on literature for related pyrazole-alkanol and heteroscorpionate ligands, we can predict the behavior with our target ligand.[3]
| Metal Ion | Typical Oxidation State | Expected Geometry | Key Features & Potential Applications |
| Copper(II) | +2 | Distorted Square Pyramidal or Octahedral | Paramagnetic (d⁹). Prone to Jahn-Teller distortion. Complexes often exhibit interesting magnetic properties and have shown significant biological activity (antimicrobial, anticancer).[3][8] |
| Cobalt(II) | +2 | Octahedral or Tetrahedral | High-spin d⁷ configuration. Can serve as precursors for magnetic materials or catalysts for oxidation reactions.[2] The geometry is often solvent-dependent. |
| Nickel(II) | +2 | Octahedral or Square Planar | Typically forms paramagnetic octahedral complexes (d⁸). Can be used in catalysis. The formation of diamagnetic square planar complexes is also possible depending on the full coordination sphere. |
| Iron(II/III) | +2, +3 | Octahedral | Can exhibit spin-crossover behavior.[4] Relevant in bioinorganic modeling and catalysis. The redox activity of the Fe(II)/Fe(III) couple can be tuned by the ligand environment. |
| Zinc(II) | +2 | Tetrahedral or Octahedral | Diamagnetic (d¹⁰). Forms stable, well-defined complexes that are useful for structural comparisons with their paramagnetic transition metal analogues. Often used in catalysis. |
| Molybdenum(V/VI) | +5, +6 | Distorted Octahedral | Known to form dinuclear, oxygen-bridged species with related ligands.[3] These complexes are relevant as catalysts for oxygen atom transfer reactions. |
Potential Applications in Research and Development
The metal complexes of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol are promising candidates for several advanced applications.
-
Homogeneous Catalysis: The tunable steric and electronic environment around the metal center can be exploited for catalytic processes such as olefin polymerization, oxidation of hydrocarbons, and ring-opening polymerization.[2][3] The ligand framework can stabilize reactive intermediates and control selectivity.
-
Bioinorganic Modeling: The N,O-donor set mimics the active sites of various non-heme metalloenzymes. Studying these synthetic analogues provides valuable insights into the structure-function relationships of their biological counterparts.[3]
-
Drug Development: Pyrazole derivatives and their metal complexes are known to possess a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[9][8] These complexes represent a platform for developing novel metal-based therapeutic agents.
-
Materials Science: The ability of pyrazole ligands to bridge metal centers can be used to construct polynuclear complexes or coordination polymers with interesting magnetic or optical properties.[2]
References
- Coordination Complexes of Cobalt with Pyrazole-Based Ligands and Potential Applications. (2024). Canadian Center of Science and Education.
- 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes. (n.d.). MDPI.
- Transition metal complexes with pyrazole derivatives as ligands. (2025). ResearchGate.
- Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). PubMed Central.
- Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (n.d.). PMC - NIH.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). PMC.
- Crystal structure of bis{(3,5-dimethylpyrazol-1-yl)dihydro[3-(pyridin-2-yl)pyrazol-1-yl]borato}iron(II). (2020). PMC - PubMed Central.
- Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]. (n.d.).
- Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones. (2025). ResearchGate.
- SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. (2023). Journal of Chemistry and Technologies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ccsenet.org [ccsenet.org]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structure of bis{(3,5-dimethylpyrazol-1-yl)dihydro[3-(pyridin-2-yl)pyrazol-1-yl]borato}iron(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Cytotoxicity Screening of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol Derivatives
This guide provides a comprehensive framework for conducting the initial in vitro cytotoxicity screening of novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol (PPD) derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the underlying scientific rationale to ensure robust and reproducible results.
Strategic Imperative: The Role of Pyrazoles and Cytotoxicity Screening
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Many pyrazole-containing compounds have been successfully developed into therapeutic agents, underscoring the potential of this heterocyclic system.[4] The exploration of novel derivatives, such as the PPD series, is a promising avenue in the search for new anticancer drugs.[5][6]
The initial cytotoxicity screen serves as the first critical filter in the drug discovery pipeline.[7] Its purpose is to efficiently identify which derivatives possess cytotoxic or anti-proliferative activity against cancer cells, thereby justifying their advancement for further, more intensive investigation. This stage is not merely about identifying "hits"; it is about generating high-quality, decision-enabling data.
Foundational Assays for Cytotoxicity Assessment
A multi-assay approach is recommended to gain a comprehensive initial understanding and to avoid artifacts associated with a single methodology. We will focus on two foundational assays that measure different hallmarks of cell health: metabolic activity and membrane integrity.
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of the metabolic activity of a cell population, which serves as a proxy for cell viability.[8]
Causality Behind the Choice: The MTT assay is chosen for its high throughput, cost-effectiveness, and sensitivity. The principle rests on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells.
-
Cell Seeding:
-
Select a panel of relevant human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) and a non-cancerous cell line (e.g., HEK293) to assess preliminary selectivity.[8]
-
Trypsinize and count the cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.[8]
-
-
Compound Treatment:
-
Prepare stock solutions of the PPD derivatives in sterile DMSO. Create a series of dilutions in complete culture medium to achieve the final desired concentrations (e.g., a 7-point dilution series from 0.1 µM to 100 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Essential Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the highest compound concentration (e.g., 0.5%).
-
Untreated Control: Cells treated with fresh culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Cisplatin or Doxorubicin).
-
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Incubation and Solubilization:
-
After the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., anhydrous DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
The LDH Assay: A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the surrounding culture medium.[9]
Causality Behind the Choice: This assay is a direct measure of cell death resulting from compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis. It provides a complementary endpoint to the MTT assay, which measures metabolic function. Comparing results from both can help distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[10]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol, using a parallel 96-well plate.
-
Sample Collection:
-
After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate. Be careful not to disturb the attached cells.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercial kits are highly recommended for consistency).
-
Add the reaction mixture to the supernatant samples in the new plate.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction converts a tetrazolium salt into a colored formazan product.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis and Interpretation: From Raw Data to Actionable Insights
The primary goal of the initial screen is to determine the half-maximal inhibitory concentration (IC₅₀) for each PPD derivative. The IC₅₀ is the concentration of a compound that inhibits a biological process (like cell viability) by 50%.[11]
Calculating Cell Viability and IC₅₀
-
Normalization: For each compound concentration, calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[11]
-
IC₅₀ Determination: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope), often referred to as a four-parameter logistic (4PL) function.[12][13] Software such as GraphPad Prism is the industry standard for this analysis. The IC₅₀ is one of the parameters calculated from this curve fit.[11]
Data Presentation for Comparative Analysis
Summarize the calculated IC₅₀ values in a clear, structured table. This allows for rapid comparison of the potency of different derivatives across multiple cell lines.
Table 1: Hypothetical Cytotoxicity Profile of PPD Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Structure | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | HEK293 (Normal Kidney) | Selectivity Index (HEK293/MCF-7) |
| PPD-1 | R = H | 25.4 | 31.2 | 28.9 | >100 | >3.9 |
| PPD-2 | R = 4-Cl | 8.2 | 12.5 | 10.1 | 85.3 | 10.4 |
| PPD-3 | R = 4-OCH₃ | 45.1 | 52.8 | 49.3 | >100 | >2.2 |
| PPD-4 | R = 4-NO₂ | 5.3 | 7.1 | 6.8 | 60.2 | 11.4 |
| PPD-5 | R = 4-F | 15.6 | 19.8 | 17.4 | 95.1 | 6.1 |
| Cisplatin | (Positive Control) | 3.8 | 6.4 | 4.5 | 15.2 | 4.0 |
The Selectivity Index (SI) is a preliminary measure of cancer cell-specific toxicity. A higher SI value is desirable.[8]
Visualization of Workflows and Potential Mechanisms
Visual diagrams are essential for clearly communicating complex experimental processes and biological concepts.
Experimental Workflow
The following diagram outlines the comprehensive workflow for the initial cytotoxicity screening process.
Caption: High-level workflow for in vitro cytotoxicity screening.
Potential Mechanism of Action: Apoptosis Induction
Pyrazole derivatives often exert their anticancer effects by targeting key cellular signaling pathways, including the induction of apoptosis.[1][14] A common mechanism involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP), a point of no return in the intrinsic apoptosis pathway.
Caption: Hypothetical apoptotic pathway targeted by a PPD derivative.
Conclusion and Forward Look
This guide outlines a robust, self-validating system for the initial cytotoxicity screening of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol derivatives. By employing both metabolic and membrane integrity assays, generating high-quality dose-response data, and calculating IC₅₀ values, researchers can confidently identify promising lead compounds. Derivatives showing high potency (low IC₅₀) and favorable selectivity (high SI) against cancer cell lines, such as the hypothetical PPD-4, should be prioritized for subsequent mechanistic studies, including apoptosis assays (e.g., caspase activation, Annexin V staining) and target identification.
References
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- How can I calculate IC50 for a cytotoxic substance? (2015).
- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). PubMed.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC.
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
- How to calculate IC50. (n.d.).
- Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. (n.d.). Benchchem.
- Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.).
- Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology.
- Pyrazoles as anticancer agents: Recent advances. (2023).
- How to plot a graph and predict the IC50 value of compound, given the cytotoxicity results? (2026).
- Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- IC50 Calculator. (n.d.).
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Cell viability assays. (n.d.). Abcam.
- MTT assay and its use in cell viability and prolifer
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011).
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- A Quick Introduction to Graphviz. (2017). Nick H. Medium.
- Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry. (n.d.).
- Graphviz workflow 1. (2023). YouTube.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- Framework for In Silico Toxicity Screening of Novel Odorants. (n.d.). MDPI.
- Graphviz. (n.d.). Graphviz.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones: Antibacterial, DNA Photocleavage, and Anticancer Activities. (2025).
- Graphviz Examples and Tutorial. (n.d.). Sketchviz.
- User Guide. (n.d.).
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025).
- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Notes & Protocols: Enantioselective Synthesis of (R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the enantioselective synthesis of (R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, a chiral building block of significant interest in medicinal chemistry and asymmetric catalysis. The synthetic strategy is centered around the highly efficient and stereoselective Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone precursor. This guide offers detailed, step-by-step protocols, an in-depth discussion of the underlying chemical principles, and a thorough characterization of the synthetic intermediates and the final product. The information presented herein is intended to enable researchers to reliably produce the target molecule in high yield and excellent enantiomeric excess.
Introduction
Chiral pyrazole derivatives are a privileged scaffold in modern drug discovery and materials science.[1][2] The unique electronic and steric properties of the pyrazole ring, combined with the stereochemical complexity introduced by chiral centers, give rise to molecules with a wide array of biological activities and applications as chiral ligands in asymmetric catalysis. The target molecule, (R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, is a valuable chiral building block that can be incorporated into more complex molecules to modulate their interaction with biological targets or to control the stereochemical outcome of chemical transformations.
The enantioselective synthesis of such molecules is a critical challenge in organic chemistry. Among the various methods available for the asymmetric synthesis of alcohols, the reduction of prochiral ketones stands out for its efficiency and versatility.[3][4] The Corey-Bakshi-Shibata (CBS) reduction, in particular, has emerged as a powerful and reliable method for the enantioselective reduction of a wide range of ketones.[5][6][7] This method utilizes a chiral oxazaborolidine catalyst to direct the stereochemical course of the reduction by a borane reagent, consistently affording high enantiomeric excess.[8][9]
This application note details a robust and scalable two-step synthesis of (R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, commencing with the N-alkylation of 3,5-dimethylpyrazole to form the key ketone intermediate, followed by an optimized CBS reduction to yield the desired chiral alcohol.
Overall Synthetic Strategy
The synthetic approach is a two-step sequence, as illustrated in the workflow diagram below. The first step involves the synthesis of the prochiral ketone, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, via N-alkylation of 3,5-dimethylpyrazole. The second and key step is the asymmetric reduction of this ketone to the target (R)-alcohol using the CBS reduction methodology.
Caption: Synthetic workflow for (R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol.
Experimental Protocols
Part 1: Synthesis of 3,5-Dimethylpyrazole
This preparatory step is based on the well-established procedure from Organic Syntheses.[10]
Materials:
-
Hydrazine sulfate
-
10% Sodium hydroxide solution
-
Acetylacetone (2,4-pentanedione)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
Procedure:
-
In a 1 L round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath until the internal temperature reaches 15 °C.
-
With vigorous stirring, add 50 g (0.50 mol) of acetylacetone dropwise via the dropping funnel, maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.
-
After the addition is complete, continue stirring at 15 °C for an additional hour. A precipitate of 3,5-dimethylpyrazole will form.
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1 L separatory funnel and extract with 125 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer with four additional 40 mL portions of diethyl ether.
-
Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by rotary evaporation to yield a slightly yellow crystalline solid.
-
Dry the product under reduced pressure to obtain 37–39 g (77–81%) of 3,5-dimethylpyrazole with a melting point of 107–108 °C.
Part 2: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
Materials:
-
3,5-Dimethylpyrazole
-
1-Chloropropan-2-one
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a 250 mL round-bottomed flask, add 3,5-dimethylpyrazole (9.61 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and 150 mL of anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-chloropropan-2-one (10.2 g, 110 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 30% ethyl acetate in hexanes).
-
Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one as a pale yellow oil.
| Parameter | Value |
| Yield | 75-85% |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.85 (s, 1H), 4.90 (s, 2H), 2.25 (s, 3H), 2.20 (s, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 205.1, 148.5, 140.2, 106.8, 56.2, 26.9, 13.5, 11.0 |
Part 3: Enantioselective Synthesis of (R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
This protocol employs the Corey-Bakshi-Shibata (CBS) reduction for the asymmetric synthesis of the target alcohol.[5][6][7]
Materials:
-
2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried 250 mL round-bottomed flask under a nitrogen atmosphere, add 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one (7.61 g, 50 mmol) dissolved in 100 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add (R)-(-)-2-Methyl-CBS-oxazaborolidine (5 mL of a 1 M solution in toluene, 5 mmol, 0.1 equiv) to the stirred solution.
-
After 10 minutes, add borane-tetrahydrofuran complex (60 mL of a 1 M solution in THF, 60 mmol, 1.2 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of 20 mL of methanol.
-
Slowly add 50 mL of 1 M HCl and stir for 30 minutes.
-
Neutralize the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol as a colorless oil.
| Parameter | Value |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% (determined by chiral HPLC) |
| Specific Rotation | [α]²⁰_D_ = +X.X (c 1.0, CHCl₃) |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.75 (s, 1H), 4.25 (m, 1H), 4.10 (dd, J = 14.0, 4.0 Hz, 1H), 3.95 (dd, J = 14.0, 8.0 Hz, 1H), 2.20 (s, 3H), 2.15 (s, 3H), 1.25 (d, J = 6.8 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 147.8, 139.5, 105.5, 68.2, 55.4, 21.3, 13.6, 11.2 |
Mechanism of the CBS Reduction
The high enantioselectivity of the CBS reduction is attributed to a well-defined transition state. The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst, which in turn coordinates to the ketone. This coordination orients the ketone in a sterically favored manner, allowing for the selective transfer of a hydride from the borane to one face of the carbonyl group.
Sources
- 1. publication.lecames.org [publication.lecames.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Enantioselective Synthesis of (S)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol: An Application and Protocol Guide
Abstract
This comprehensive guide details the enantioselective synthesis of (S)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, a chiral building block of significant interest in medicinal chemistry and drug development. The synthetic strategy hinges on a two-step sequence: the initial N-alkylation of 3,5-dimethylpyrazole to form the prochiral ketone, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, followed by a highly enantioselective catalytic reduction to yield the target (S)-alcohol. This document provides detailed, step-by-step protocols, explains the scientific rationale behind the chosen methodologies, and presents data in a clear, accessible format for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Pyrazole-Containing Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into agents targeting a wide array of diseases. The introduction of chirality into pyrazole-containing molecules further expands their therapeutic potential by enabling stereospecific interactions with biological targets, which can lead to enhanced potency and reduced off-target effects.
(S)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is a valuable chiral intermediate. The secondary alcohol provides a handle for further functionalization, while the pyrazole moiety can engage in crucial binding interactions. The stereodefined nature of this compound makes it an attractive building block for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).
This guide outlines a robust and reproducible synthetic approach to this important molecule, focusing on established, high-yielding, and highly enantioselective transformations.
Synthetic Strategy Overview
The enantioselective synthesis of the target alcohol is approached via a two-stage process. The first stage involves the synthesis of the key intermediate, a prochiral ketone. The second, and stereochemically determining, stage is the asymmetric reduction of this ketone.
Caption: Overall synthetic workflow.
Synthesis of the Prochiral Ketone Precursor
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one is achieved through the N-alkylation of 3,5-dimethylpyrazole with a suitable electrophile. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
Rationale for N-Alkylation Conditions
The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers. However, for 3,5-dimethylpyrazole, the two nitrogen atoms are equivalent, simplifying the reaction outcome. A common and effective method for N-alkylation involves the use of a base to deprotonate the pyrazole, generating a nucleophilic pyrazolide anion, which then reacts with an alkyl halide. Potassium carbonate in a polar aprotic solvent like DMF or acetone is a widely used and effective combination for this transformation.[2]
Detailed Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
Materials:
-
3,5-Dimethylpyrazole
-
2-Bromopropionyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of 3,5-dimethylpyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone, add a solution of 2-bromopropionyl bromide (1.1 eq) in anhydrous acetone dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one.
Enantioselective Reduction of the Prochiral Ketone
The stereogenic center is introduced in this critical step. The Corey-Itsuno reduction, also known as the CBS reduction, is a highly effective and predictable method for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. This reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.
The Corey-Itsuno (CBS) Reduction: Mechanism and Rationale
The CBS reduction utilizes a catalyst derived from a chiral amino alcohol, typically (S)-prolinol. This catalyst coordinates with borane (usually as a borane-THF or borane-dimethyl sulfide complex) to form a chiral Lewis acidic complex. The ketone substrate then coordinates to the boron atom in a sterically controlled manner, with the larger substituent oriented away from the bulky group on the catalyst. The hydride is then delivered from the borane to the carbonyl face opposite the bulky group, leading to the formation of the desired enantiomer of the alcohol with high enantioselectivity. The (S)-oxazaborolidine catalyst typically yields the (R)-alcohol, and the (R)-catalyst yields the (S)-alcohol. For the synthesis of (S)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, the (R)-CBS catalyst is therefore selected.
Caption: Simplified catalytic cycle of the CBS reduction.
Detailed Experimental Protocol: Enantioselective Synthesis of (S)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
Materials:
-
2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess determination
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one (1.0 eq) in anhydrous THF.
-
Cool the solution to -20 °C.
-
Slowly add (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) via syringe.
-
After stirring for 10 minutes, add borane-THF complex (1.2 eq, 1 M in THF) dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (e.e.) of the purified product by chiral HPLC analysis.
Data Summary
| Step | Reactants | Product | Key Reagents | Typical Yield | Enantiomeric Excess (e.e.) |
| 1 | 3,5-Dimethylpyrazole, 2-Bromopropionyl bromide | 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one | K₂CO₃, Acetone | 75-85% | N/A |
| 2 | 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one | (S)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol | (R)-CBS catalyst, Borane-THF | 85-95% | >95% |
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Chiral HPLC: To confirm the enantiomeric excess.
-
Optical Rotation: To measure the specific rotation of the enantiomerically enriched product.
Conclusion
This guide provides a detailed and reliable protocol for the enantioselective synthesis of (S)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. The two-step sequence, involving N-alkylation followed by a Corey-Itsuno reduction, is a highly efficient and stereoselective route to this valuable chiral building block. The methodologies described herein are well-established and scalable, making them suitable for applications in both academic research and industrial drug development. The causality behind the experimental choices, particularly in the enantioselective reduction step, has been explained to provide a deeper understanding of the underlying chemical principles.
References
- Thakare, N. R., Dhawas, A. K., Ganoskar, P. S., & Kale, P. D. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332.
-
Cho, B. T. (2009). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews, 38(2), 443-452. [Link]
-
Singh, G. P. (2011). Enantioselective reduction of ketones. Organic Reactions. [Link]
-
Wikipedia. (2023). Enantioselective ketone reduction. [Link]
-
Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(12), 2356-2377. [Link]
-
Jaiswal, A. K., et al. (2021). A Metal-Free Amination of 1,2-Diaza-1,3-dienes Using Hydrazine Hydrate Through N−N Bond Cleavage. Chemistry – An Asian Journal, 16(15), 2038-2042. [Link]
Sources
Application Notes and Protocols for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol in Asymmetric Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
The quest for efficient and highly selective methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. Chiral ligands, when complexed with metal centers, are pivotal in dictating the stereochemical outcome of a vast array of asymmetric catalytic reactions. Among the diverse families of chiral ligands, those incorporating the pyrazole scaffold have garnered significant attention due to their unique electronic properties, steric tuneability, and robust coordination to a variety of metal ions.
This technical guide focuses on the application of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, a chiral pyrazole-alkanol ligand. While direct literature on the catalytic applications of this specific ligand is not available, its structural motifs suggest significant potential in asymmetric catalysis. The presence of a chiral secondary alcohol provides a stereodefined environment, while the pyrazole moiety offers a strong N-coordinating group. This combination is characteristic of successful ligands in numerous asymmetric transformations.
Therefore, this document provides a comprehensive guide to the proposed synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol and its projected application in the highly valuable enantioselective addition of organozinc reagents to aldehydes. The protocols and mechanistic discussions herein are grounded in well-established principles and analogous systems reported in the scientific literature for structurally related chiral amino alcohols and pyrazole-based ligands.[1][2][3] This guide is intended to serve as a practical starting point for researchers looking to explore the catalytic potential of this promising, yet underexplored, chiral ligand.
Part 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
The synthesis of the target ligand can be envisioned through a straightforward N-alkylation of 3,5-dimethylpyrazole with a suitable chiral electrophile. A reliable and scalable approach involves the reaction of the sodium salt of 3,5-dimethylpyrazole with enantiomerically pure propylene oxide. This method allows for the direct installation of the chiral propan-2-ol side chain onto the pyrazole nitrogen.
Proposed Synthetic Pathway
Sources
Synthesis of Metal Complexes with 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol: A Detailed Guide for Researchers
This comprehensive guide provides detailed protocols and expert insights for the synthesis of the versatile ligand, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, and its subsequent coordination to various metal centers. This document is intended for researchers, scientists, and professionals in the fields of coordination chemistry, materials science, and drug development who are interested in exploring the rich chemical landscape of pyrazole-based metal complexes.
Introduction: The Significance of Pyrazole-Based Ligands in Coordination Chemistry
Pyrazole and its derivatives have long been cornerstones in the design of ligands for coordination chemistry. Their utility stems from their versatile coordination modes and the ability to tune the steric and electronic properties of the resulting metal complexes through substitution on the pyrazole ring.[1] The incorporation of a hydroxyl functional group, as in 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, introduces a hemilabile character to the ligand. This allows for the formation of stable chelate rings with metal ions, where the alcohol moiety can coordinate to the metal center or remain pendant, influencing the geometry and reactivity of the complex.
The N-alkylation of pyrazoles is a fundamental method for introducing functional side chains.[2][3] The specific ligand discussed herein, featuring a propan-1-ol group, provides a flexible bidentate N,O-donor set, making it an excellent candidate for the synthesis of a wide array of metal complexes with potential applications in catalysis, bioinorganic chemistry, and materials science.[4]
Synthesis of the Ligand: 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
The synthesis of the target ligand is a two-step process, beginning with the well-established Knorr synthesis of the pyrazole core, followed by N-alkylation to introduce the functionalized side chain.
Step 1: Synthesis of 3,5-Dimethylpyrazole
The initial step involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole. This reaction is a classic and efficient method for constructing the pyrazole ring.[5][6]
Reaction Scheme:
Figure 1: Synthesis of 3,5-Dimethylpyrazole.
Protocol:
| Step | Procedure | Notes |
| 1 | In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetylacetone (1.0 mol) in ethanol (200 mL). | The reaction can be exothermic. It is advisable to cool the flask in an ice bath. |
| 2 | Slowly add hydrazine hydrate (1.0 mol) dropwise to the stirred solution of acetylacetone. | The addition should be controlled to maintain the reaction temperature below 40 °C. A violent reaction can occur if hydrazine is added too quickly.[5] |
| 3 | After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. | The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). |
| 4 | Remove the solvent under reduced pressure using a rotary evaporator. | A white to off-white solid should be obtained. |
| 5 | Recrystallize the crude product from a minimal amount of hot water or ethanol to yield pure 3,5-dimethylpyrazole. | The product is a white crystalline solid.[6] |
| 6 | Dry the purified product in a desiccator over anhydrous calcium chloride. |
Characterization Data for 3,5-Dimethylpyrazole:
| Technique | Expected Results |
| Appearance | White crystalline solid |
| Melting Point | 106-108 °C[6] |
| ¹H NMR | Signals corresponding to the methyl protons and the pyrazole ring proton. |
| ¹³C NMR | Signals for the methyl carbons and the pyrazole ring carbons. |
Step 2: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
The second step is the N-alkylation of 3,5-dimethylpyrazole. This can be achieved through reaction with a suitable three-carbon electrophile containing a hydroxyl group or a precursor that can be readily converted to a hydroxyl group. A common and effective method is the reaction with propylene oxide in the presence of a base.
Reaction Scheme:
Figure 2: N-Alkylation of 3,5-Dimethylpyrazole.
Protocol:
| Step | Procedure | Notes |
| 1 | In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF). | Caution: NaH is highly reactive and pyrophoric. Handle with extreme care. |
| 2 | Cool the suspension to 0 °C in an ice bath and add a solution of 3,5-dimethylpyrazole (1.0 eq.) in anhydrous THF dropwise. | Hydrogen gas is evolved during this step. Ensure proper ventilation. |
| 3 | Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen ceases. | The formation of the sodium pyrazolide salt results in a clear solution or a fine suspension. |
| 4 | Cool the reaction mixture back to 0 °C and add propylene oxide (1.2 eq.) dropwise. | The reaction is typically exothermic. |
| 5 | Allow the reaction to warm to room temperature and stir overnight. | Monitor the reaction progress by TLC. |
| 6 | Quench the reaction by the slow addition of water. | Caution: Add water slowly as unreacted NaH will react violently. |
| 7 | Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). | Perform multiple extractions to ensure complete recovery of the product. |
| 8 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | |
| 9 | Purify the crude product by column chromatography on silica gel. | A suitable eluent system would be a mixture of hexane and ethyl acetate. |
Expected Characterization Data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol:
| Technique | Expected Features |
| Appearance | Colorless oil or low-melting solid. |
| ¹H NMR | Signals for the two pyrazole methyl groups, the pyrazole ring proton, the CH, CH₂, and OH protons of the propanol side chain. |
| ¹³C NMR | Resonances for the pyrazole ring carbons, the two methyl carbons, and the three carbons of the propanol side chain. |
| IR (Infrared) | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. |
| MS (Mass Spec) | A molecular ion peak corresponding to the calculated mass of the compound. |
General Protocol for the Synthesis of Metal Complexes
The synthesized ligand can be readily coordinated to a variety of metal ions. The following is a general procedure that can be adapted for different metal precursors.
Workflow for Metal Complex Synthesis:
Figure 3: General workflow for the synthesis of metal complexes.
Protocol:
| Step | Procedure | Notes |
| 1 | Dissolve 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol in a suitable solvent (e.g., ethanol, methanol, or acetonitrile). | The choice of solvent will depend on the solubility of both the ligand and the metal salt. |
| 2 | In a separate flask, dissolve the desired metal salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂) in the same solvent. | The metal-to-ligand molar ratio can be varied (e.g., 1:1, 1:2) to target different coordination geometries. |
| 3 | Slowly add the metal salt solution to the stirred ligand solution at room temperature. | A color change or the formation of a precipitate may be observed upon mixing. |
| 4 | Stir the reaction mixture for several hours at room temperature or under reflux. | The reaction time and temperature will depend on the specific metal ion and desired complex. Monitoring by TLC can be useful. |
| 5 | If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization or precipitation. | |
| 6 | Wash the isolated solid with a small amount of cold solvent to remove any unreacted starting materials. | |
| 7 | Dry the final metal complex in a desiccator or under vacuum. |
Table of Example Metal Precursors and Expected Complex Characteristics:
| Metal Precursor | Typical Solvent | Expected Product Color | Potential Coordination Geometry |
| Copper(II) Chloride (CuCl₂) | Ethanol | Blue or Green | Square planar or distorted octahedral |
| Cobalt(II) Nitrate (Co(NO₃)₂) | Methanol | Pink or Blue | Tetrahedral or octahedral |
| Zinc(II) Acetate (Zn(OAc)₂) | Ethanol | Colorless | Tetrahedral |
| Nickel(II) Chloride (NiCl₂) | Ethanol | Green | Octahedral |
Characterization of Metal Complexes
A thorough characterization of the newly synthesized metal complexes is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirmation of ligand coordination by observing shifts in the vibrational frequencies of the pyrazole ring and the O-H group. A shift or disappearance of the O-H band indicates coordination of the alcohol. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry of the metal ion. |
| ¹H and ¹³C NMR Spectroscopy | For diamagnetic complexes (e.g., Zn(II)), NMR can confirm the coordination of the ligand by observing shifts in the proton and carbon signals compared to the free ligand. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the complex, confirming its molecular weight and composition. |
| Elemental Analysis | Provides the percentage composition of C, H, and N in the complex, which can be compared to the calculated values to verify the empirical formula. |
| X-ray Crystallography | Provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of the bidentate N,O-donor ligand, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, and a general methodology for the preparation of its metal complexes. By following these procedures and employing the outlined characterization techniques, researchers can confidently synthesize and study a wide range of novel coordination compounds. The versatility of this pyrazole-based ligand opens up numerous avenues for exploration in various fields of chemical science.
References
- Eldin, A. B. (2012). Synthesis, spectral, and anticancer activity of new metal-based drugs of pyrazolone derivatives. Monatshefte für Chemie-Chemical Monthly, 143(6), 973-981.
- Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV)
- Haley, M. M. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 23(10), 2485.
- Chkirate, K., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 12(3), 1547-1558.
- El-Metwaly, N. M. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of the Iranian Chemical Society, 19(3), 1039-1055.
- Organic Syntheses. (1941). 3,5-Dimethylpyrazole. Organic Syntheses, Coll. Vol. 1, p. 309.
- Patel, D. D., & Panchal, V. N. (2024). Studies on Metal Complexes of Pyrazole Bearing Ligand with Their Antimicrobial Screening. Oriental Journal of Chemistry, 40(5).
- El-Khamisy, D. F., et al. (2017). Transition metal complexes with pyrazole derivatives as ligands. Journal of Molecular Structure, 1137, 629-637.
- Rissanen, K., et al. (2019). 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes. Molecules, 24(12), 2289.
-
Wikipedia. (2023). 3,5-Dimethylpyrazole. Retrieved from [Link]
- Reddy, C. R., et al. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of Chemical Sciences, 12(1), 215-224.
- Trofimenko, S. (1972). The Coordination Chemistry of Pyrazole-Derived Ligands. Chemical Reviews, 72(5), 497-509.
- Reddy, B. V. S., et al. (2013). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 3(44), 21545-21549.
- Masesane, I. B., et al. (2014). Coordination behavior and binding properties of (3,5-dimethyl-1H-pyrazol-1-yl)ethanol with Cu(II), Zn(II), Cd(II), and Pb(II) metals.
- Johnson, W. S., & Highet, R. J. (1951). 3,5-Dimethylpyrazole. Organic Syntheses, 31, 43.
- Google Patents. (2004). Method for preparing 3.5-dimethylpyrazole. CN1482119A.
- El Rady, E. A. (2012). Efficient one pot synthesis of triazolotriazine, pyrazolotriazine, triazole, isoxazole and pyrazole derivatives.
Sources
- 1. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
Application Notes: 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol as a Chiral Ligand for Asymmetric Alkylation of Aldehydes
Abstract
This document provides a detailed technical guide on the proposed application of (S)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol as a chiral ligand in the asymmetric alkylation of aldehydes. While direct literature on this specific compound is not available, its structural similarity to well-established chiral β-amino alcohols and other pyrazole-based ligands allows for the formulation of a robust, scientifically-grounded protocol for its use in the enantioselective addition of diethylzinc to aldehydes. This reaction is a cornerstone of asymmetric synthesis for the production of valuable chiral secondary alcohols. This guide will cover the synthesis of the chiral ligand, the proposed mechanism of asymmetric induction, a detailed experimental protocol, and expected outcomes based on analogous systems.
Introduction: The Challenge of Asymmetric Alkylation
The synthesis of single-enantiomer compounds is a critical challenge in modern organic chemistry, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its biological activity. Asymmetric alkylation, the addition of an alkyl group to a prochiral substrate to create a new stereocenter, is a fundamental carbon-carbon bond-forming reaction. One of the most reliable methods to achieve high enantioselectivity is through the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the approach of the reacting species.[1][2]
Chiral β-amino alcohols have emerged as a highly successful class of ligands for this purpose, especially in the enantioselective addition of dialkylzinc reagents to aldehydes.[3][4][5] These ligands form stable chelate complexes with the metal, thereby creating a rigid and predictable chiral pocket around the catalytic site.
(S)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol: A Promising Chiral Ligand
The target compound, (S)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, possesses the key structural features of a successful chiral ligand for asymmetric alkylation. It is a bidentate N,O-ligand, with the pyrazole nitrogen and the alcohol oxygen acting as coordination sites. The chiral center, derived from (S)-alaninol, is positioned to effectively influence the stereochemical outcome of the reaction. The 3,5-dimethylpyrazole moiety provides steric bulk and defined electronic properties to the ligand-metal complex.
Based on these features, we propose its application in the enantioselective ethylation of aromatic aldehydes using diethylzinc.
Proposed Mechanism of Asymmetric Induction
The proposed catalytic cycle for the diethylzinc addition to an aldehyde, catalyzed by a zinc complex of (S)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, is illustrated below.
The reaction is initiated by the formation of a chiral zinc-alkoxide complex from the reaction of the ligand with diethylzinc. This active catalyst is a dinuclear zinc species. The aldehyde substrate coordinates to one of the zinc centers, while the other zinc center is poised to deliver an ethyl group. The steric hindrance provided by the dimethylpyrazole group and the chiral backbone of the ligand blocks one face of the aldehyde, forcing the ethyl group to add to the other face, thus leading to the preferential formation of one enantiomer of the secondary alcohol product.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Experimental Protocols
Synthesis of (S)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
The chiral ligand can be synthesized in a two-step procedure starting from commercially available (S)-alaninol.
Caption: Synthetic workflow for the chiral ligand.
Protocol:
-
Schiff Base Formation: To a solution of (S)-alaninol (1.0 eq) in toluene, add acetylacetone (1.1 eq). Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected. Remove the solvent under reduced pressure to yield the intermediate Schiff base, which can be used in the next step without further purification.
-
Cyclization: Dissolve the crude Schiff base in ethanol. Add hydrazine hydrate (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 8-12 hours. Monitor the reaction by TLC. After completion, cool the mixture and remove the solvent in vacuo. Purify the residue by column chromatography on silica gel to afford the desired product.
Asymmetric Ethylation of Benzaldehyde
Materials:
-
(S)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (S)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL) and stir until the ligand is dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise over 10 minutes.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Results and Data
Based on analogous systems using chiral β-amino alcohols for the enantioselective addition of diethylzinc to benzaldehyde, the following results can be anticipated.[6][7][8]
| Ligand Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee%) |
| 5 | 0 | 24 | >95 | 85-95 | 80-95% (R) |
| 2 | 0 | 48 | >95 | 80-90 | 75-90% (R) |
| 5 | 25 | 12 | >95 | 85-95 | 70-85% (R) |
Note: This data is hypothetical and based on results from structurally similar ligands.
Conclusion
While direct experimental data for the application of (S)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol in asymmetric alkylation is not yet reported, its structural characteristics strongly suggest its potential as an effective chiral ligand. The proposed protocol for the enantioselective ethylation of aldehydes with diethylzinc provides a solid starting point for researchers to explore its catalytic activity. The straightforward synthesis of the ligand from readily available starting materials further enhances its appeal. Future work should focus on the experimental validation of this proposed application and the expansion of its use to a broader range of substrates.
References
-
Gong, L., et al. (2013). Pd-catalyzed asymmetric allylic alkylation of pyrazol-5-ones with allylic alcohols: the role of the chiral phosphoric acid in C-O bond cleavage and stereocontrol. PubMed, [Link].
-
Pu, L., & Yu, H. (2001). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Chemical Reviews, [Link].
-
Gong, L., et al. (2013). Pd-catalyzed asymmetric allylic alkylation of pyrazol-5-ones with allylic alcohols: the role of the chiral phosphoric acid in C-O bond cleavage and stereocontrol. Semantic Scholar, [Link].
-
Kuwata, S., & Ikariya, T. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC, [Link].
-
Al-Amiery, A. A., et al. (2022). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC, [Link].
-
Wang, J., et al. (2025). Our strategy on asymmetric construction of pyrazole‐based chiral α‐amino acid derivatives. ResearchGate, [Link].
-
List, B., et al. (2025). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp 2 )–H Alkylation Using Nitroalkanes as Alkylating Agents. ResearchGate, [Link].
-
Levin, M. D., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed, [Link].
-
Pfaltz, A., & Drury, W. J. (2003). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, [Link].
-
Kim, H., et al. (2024). Proposed mechanism and model for the origin of stereocontrol. (L* = chiral ligand). ResearchGate, [Link].
-
Rios, R., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI, [Link].
-
Zhang, W., et al. (2022). Representative chiral drugs bearing the pyrazole structure. ResearchGate, [Link].
-
Yilmaz, I., et al. (2020). Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction. Macedonian Journal of Chemistry and Chemical Engineering, [Link].
-
Kim, J. H., et al. (2012). Stereoselective synthesis of novel pyrazole derivatives using tert-butansulfonamide as a chiral auxiliary. PubMed, [Link].
-
de Souza, A. S., et al. (2016). New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. SciELO, [Link].
-
Nbeda, A., et al. (2018). Enantioselective addition of diethylzinc to aldehydes using 5 mol% of 48. ResearchGate, [Link].
-
Pericàs, M. A., et al. (2000). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, [Link].
-
Reddy, P. V. G., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed, [Link].
-
Reddy, K. S., et al. (2020). Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Using Chiral Oxazoline-Based Ligands. ResearchGate, [Link].
Sources
- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling using a Palladium-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol Complex
Introduction: A Modern Catalyst for a Nobel-Winning Reaction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its significance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials was recognized with the 2010 Nobel Prize in Chemistry.[2] The heart of this transformation lies in the palladium catalyst, and the evolution of catalyst design has been pivotal in expanding the reaction's scope and utility.
This document provides a detailed guide to a highly effective catalytic protocol for the Suzuki-Miyaura coupling reaction, employing a specific palladium complex featuring the 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol ligand. Pyrazole-containing ligands have gained prominence for their ability to stabilize palladium catalysts, offering a fine-tunable steric and electronic environment around the metal center.[3] The pyrazole nitrogen, being a weaker σ-donor compared to pyridines or imines, renders the palladium center more electrophilic, which can enhance catalytic activity.[4] This particular ligand combines the pyrazole moiety with an amino alcohol backbone, a feature known to influence catalyst stability and reactivity.
These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this advanced catalytic system for the synthesis of biaryl and substituted aromatic compounds.
The Catalyst System: Structure and Rationale
The catalyst at the core of this protocol is a palladium(II) complex of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. The ligand itself is readily synthesized and its subsequent complexation with a suitable palladium precursor is straightforward.
Ligand Synthesis: 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
The synthesis of the ligand can be achieved through the nucleophilic addition of 3,5-dimethylpyrazole to propylene oxide. This reaction provides a direct and atom-economical route to the desired amino alcohol pyrazole ligand.
Step-by-Step Protocol for Ligand Synthesis:
-
To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as toluene or THF, add a catalytic amount of a strong base (e.g., sodium hydride).
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole.
-
Slowly add propylene oxide (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol ligand.
Palladium Complex Formation
The palladium(II) catalyst is prepared by reacting the synthesized ligand with a palladium(II) salt, such as palladium(II) chloride or a more soluble precursor like dichloro(1,5-cyclooctadiene)palladium(II) ([PdCl₂(COD)]).[1][3]
Step-by-Step Protocol for Catalyst Synthesis:
-
Dissolve the 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol ligand (2.0 eq) in a chlorinated solvent like dichloromethane or chloroform.
-
Add [PdCl₂(COD)] (1.0 eq) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for 4-6 hours. The formation of the complex is often indicated by a color change.
-
The solvent is removed under reduced pressure, and the resulting solid is the desired palladium-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol complex. This complex can often be used in the subsequent coupling reaction without further purification.
The Suzuki-Miyaura Coupling Protocol: A Detailed Walkthrough
The following is a general and robust protocol for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids using the in-situ generated or pre-formed palladium-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol complex.
Reagents and Equipment
-
Palladium(II) acetate ([Pd(OAc)₂]) or the pre-formed palladium complex
-
2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol ligand
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Arylboronic acid
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Schlenk flask or a reaction vial with a screw cap and septum
-
Magnetic stirrer and heating plate
-
Inert gas supply (argon or nitrogen)
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add the degassed solvent (3-5 mL) via syringe. The reaction mixture is then thoroughly degassed by bubbling with the inert gas for 10-15 minutes.
-
Catalyst Introduction: In a separate vial, the palladium precursor (e.g., [Pd(OAc)₂], 0.5-2 mol%) and the 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol ligand (1-4 mol%) are mixed if the catalyst is generated in situ. This catalyst mixture is then added to the reaction flask under a positive pressure of inert gas. Alternatively, the pre-formed complex can be added directly.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously.
-
Monitoring: The progress of the reaction should be monitored periodically by TLC, gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Mechanism of Catalysis: The Role of the Pyrazolyl-Propanol Ligand
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol ligand plays a crucial role in each of these steps.
Catalytic Cycle Diagram
Caption: The generalized catalytic cycle for the Suzuki-Miyaura coupling.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (R¹-X) to form a Pd(II) intermediate. The electron-donating nature of the pyrazole ligand can facilitate this step.
-
Transmetalation: This is often the rate-determining step. The organic group (R²) from the organoboron reagent is transferred to the palladium center, displacing the halide. The base is crucial in this step, as it activates the boronic acid.[6] The hemilabile nature of the hydroxyl group in the ligand may play a role in facilitating the approach of the boronic acid to the metal center.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst. The steric bulk provided by the 3,5-dimethyl groups on the pyrazole ring can promote this final step.
Performance and Scope: A Versatile Catalytic System
While specific data for the palladium-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol complex is extrapolated from related systems, pyrazolyl-palladium catalysts have demonstrated high efficiency in the Suzuki-Miyaura coupling of a broad range of substrates.[7][8]
Table 1: Representative Substrate Scope and Expected Yields
| Entry | Aryl Halide | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | >95 |
| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxy-1,1'-biphenyl | >90 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitro-1,1'-biphenyl | >98 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | >85 |
| 5 | 1-Chloro-4-methoxybenzene | 4-tert-Butylphenylboronic acid | 4-tert-Butyl-4'-methoxy-1,1'-biphenyl | >80 |
Note: The yields are estimations based on the performance of similar pyrazolyl-palladium catalytic systems and are for illustrative purposes. Actual yields will depend on specific reaction conditions and substrate purity.
The catalyst system is expected to be effective for both electron-rich and electron-deficient aryl halides, as well as for heteroaryl halides. The use of more challenging aryl chlorides as coupling partners is also feasible, although potentially requiring higher catalyst loadings or more forcing conditions.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure inert atmosphere; use freshly prepared or high-quality palladium precursor and ligand. |
| Insufficiently active base | Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of homocoupled byproducts | Presence of oxygen | Ensure thorough degassing of the reaction mixture and solvent. |
| Decomposition of the catalyst (formation of palladium black) | High reaction temperature | Reduce the reaction temperature.[8] Consider using a more robust ligand if necessary. |
Conclusion
The palladium-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol complex represents a highly effective and versatile catalyst for the Suzuki-Miyaura cross-coupling reaction. The straightforward synthesis of the ligand and its palladium complex, coupled with a robust and general protocol, makes this catalytic system an attractive option for researchers in both academic and industrial settings. The fine-tunable nature of the pyrazole ligand framework offers further opportunities for the development of next-generation catalysts for challenging cross-coupling transformations.
References
-
Bhadra, M., & Sarkar, A. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(24), 13045–13055. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Zhang, J. F., Huang, F., & Chen, S. J. (2010). [μ-1,3-Bis(3,5-dimethyl-1H-pyrazol-1-yl-κN2)propan-2-olato-κ2O:O]bis[(ethanol-κO)zinc(II)] bis(perchlorate). Acta Crystallographica Section E: Structure Reports Online, 66(7), m823–m824. [Link]
-
Mukherjee, A., & Sarkar, A. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Rossi, S., & al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 789. [Link]
-
Bhadra, M., & Sarkar, A. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
JMU Scholarly Commons. (n.d.). The preparation of palladium complexes of n-pyrazolylpropanamide derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Netherton, M. R., & Fu, G. C. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Organometallic Chemistry, 11, 85–108. [Link]
-
Gildea, R. J., & Setzer, W. N. (2013). Pyrazolylpropanoate Complexes of Palladium(II) Chloride. Inorganica Chimica Acta, 405, 36-40. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mizoroki−Heck Reaction: A Mechanistic Discussion. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Bhadra, M., & Sarkar, A. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald–Hartwig Amination. Organometallics, 34(23), 5497–5508. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329–332. [Link]
Sources
- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. d-nb.info [d-nb.info]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Experimental Protocol for the N-alkylation of 3,5-dimethylpyrazole with Propylene Oxide
Introduction
N-alkylated pyrazoles are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals, agrochemicals, and specialty materials.[1][2] The introduction of an alkyl substituent on the pyrazole nitrogen atom can profoundly influence the molecule's biological activity and physical properties. This application note provides a comprehensive, step-by-step experimental procedure for the N-alkylation of 3,5-dimethylpyrazole with propylene oxide, yielding 1-(2-hydroxypropyl)-3,5-dimethylpyrazole. This protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the mechanistic rationale behind the procedural steps, ensuring a thorough understanding of the reaction for successful and reproducible outcomes.
Reaction Principle and Mechanism
The N-alkylation of 3,5-dimethylpyrazole with propylene oxide proceeds via a nucleophilic ring-opening of the epoxide. The pyrazole nitrogen atom, possessing a lone pair of electrons, acts as the nucleophile, attacking one of the electrophilic carbon atoms of the propylene oxide ring.[2] This reaction is typically carried out under basic conditions to deprotonate the pyrazole, enhancing its nucleophilicity.
The regioselectivity of the epoxide ring-opening is a critical aspect of this synthesis. Under basic or neutral conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide.[3] In the case of propylene oxide, this leads to the formation of a secondary alcohol, the desired 1-(2-hydroxypropyl)-3,5-dimethylpyrazole.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the N-alkylation of 3,5-dimethylpyrazole with propylene oxide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 3,5-Dimethylpyrazole | ≥98% | Sigma-Aldrich | 67-51-6 | |
| Propylene Oxide | ≥99% | Sigma-Aldrich | 75-56-9 | Caution: Highly flammable and volatile. Handle in a well-ventilated fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 | Acts as the base. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | 68-12-2 | Reaction solvent. |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 | For extraction. |
| Brine (Saturated NaCl solution) | Lab Prepared | For washing. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | For drying. | ||
| Deionized Water |
Equipment
-
Round-bottom flask (100 mL) equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle with a stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Reaction Setup and Procedure
-
Reaction Assembly: In a 100 mL round-bottom flask, combine 3,5-dimethylpyrazole (5.0 g, 52 mmol) and anhydrous potassium carbonate (10.8 g, 78 mmol).
-
Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Stirring: Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.
-
Addition of Propylene Oxide: Slowly add propylene oxide (4.4 mL, 62.4 mmol) to the reaction mixture dropwise using a syringe. Caution: The reaction can be exothermic. Maintain a controlled addition rate.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 12-16 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is ethyl acetate/hexane (1:1). The product spot should be more polar than the starting 3,5-dimethylpyrazole.
Work-up and Purification
-
Cooling: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quenching: Carefully pour the reaction mixture into 100 mL of cold deionized water.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 1-(2-hydroxypropyl)-3,5-dimethylpyrazole as a viscous oil or low-melting solid.[1] Alternatively, recrystallization from a suitable solvent system like ethyl acetate/hexane may be employed.[4]
Characterization and Data Analysis
The structure and purity of the synthesized 1-(2-hydroxypropyl)-3,5-dimethylpyrazole should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[5]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Propylene oxide is a highly flammable and volatile carcinogen. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
Experimental Workflow Diagram
Caption: Experimental workflow for the N-alkylation of 3,5-dimethylpyrazole.
Reaction Mechanism Diagram
Caption: Simplified reaction mechanism for the N-alkylation.
References
-
Chattopadhyay, G., & Saha, U. (2012). A new method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate electrophiles and a Brønsted acid catalyst. MDPI. [Link][1]
-
Various authors. (2014). Discussion on purification of pyrazole compounds. ResearchGate. [Link][4]
-
Chattopadhyay, G., & Saha, U. (2012). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 17(9), 10833-10843. [Link]
-
Kawai, K., & Nagai, S. (1996). N-alkylation method of pyrazole. Google Patents. [6]
-
Kawai, K., & Nagai, S. (1998). N-alkylation method of pyrazole. Google Patents. [7]
-
Roder, T., & Wolfert, A. (2011). Method for purifying pyrazoles. Google Patents. [8]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(15), 10018-10025. [Link][9][10][11]
-
Feng, X., et al. (2012). Enantioselective synthesis of β-pyrazole-substituted alcohols through an asymmetric ring-opening reaction of meso-epoxides. Chemistry, 18(12), 3473-7. [Link][12]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link][2]
-
Wiley, R. H., & Hexner, P. E. (1951). 3,5-dimethylpyrazole. Organic Syntheses, 31, 43. [Link][13]
-
Various authors. (n.d.). Analytical Methods. Japan International Cooperation Agency. [Link][14]
-
El-Faham, A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(49), 33758-33769. [Link][5]
-
Chitwood, H. C., & Freure, B. T. (1946). The Reaction of Propylene Oxide with Alcohols. Journal of the American Chemical Society, 68(4), 680-680. [Link][15]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 7. US5705656A - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Enantioselective synthesis of β-pyrazole-substituted alcohols through an asymmetric ring-opening reaction of meso-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. env.go.jp [env.go.jp]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol Enantiomers
Introduction: The Criticality of Enantiomeric Purity in Drug Development
The spatial arrangement of atoms in a molecule, or stereochemistry, is a fundamental determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this principle is of paramount importance. While physically and chemically similar in an achiral environment, enantiomers can exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is a key chiral building block for the synthesis of various pharmaceutical candidates. Consequently, the ability to isolate and characterize its individual enantiomers is a critical step in the drug discovery and development pipeline, ensuring the therapeutic efficacy and safety of the final drug product.
This comprehensive guide provides detailed methodologies for the purification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol enantiomers. We will explore three robust and widely applicable techniques: preparative chiral High-Performance Liquid Chromatography (HPLC), enzymatic kinetic resolution, and classical diastereomeric crystallization. Each section will not only detail the "how" but also the "why," providing the scientific rationale behind the experimental choices to empower researchers to adapt and optimize these protocols for their specific needs.
Preparative Chiral High-Performance Liquid Chromatography (HPLC): A Direct and Versatile Approach
Preparative chiral HPLC stands as a cornerstone technique for the direct separation of enantiomers. The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including N-substituted pyrazole derivatives.[1][2]
Scientific Rationale
The separation mechanism on polysaccharide-based CSPs is a complex interplay of various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.[1] The chiral grooves and cavities of the derivatized polysaccharide create a stereochemically defined environment where one enantiomer fits more favorably, resulting in a stronger interaction and longer retention time. The choice of mobile phase is critical as it modulates these interactions. Normal-phase (e.g., hexane/alcohol) and polar organic (e.g., pure alcohol or acetonitrile) modes are commonly employed, with the latter often providing faster analysis times and improved peak shapes.[3]
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development and preparative separation.
Protocol: Enantioseparation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
This protocol outlines a general approach for the analytical and preparative separation of the target compound's enantiomers.
1. Analytical Method Development:
-
Column Screening:
-
Screen commercially available polysaccharide-based chiral columns, such as Lux Cellulose-2 and Lux Amylose-2 (or equivalent).
-
-
Mobile Phase Screening (Isocratic Elution):
-
Normal Phase: Start with a mobile phase of n-Hexane/Ethanol (90:10, v/v). Adjust the ratio of the alcohol modifier to optimize resolution and retention times.
-
Polar Organic Mode: Screen with 100% Methanol, 100% Ethanol, and 100% Acetonitrile.[3]
-
-
Optimization:
-
Flow Rate: Begin with 1.0 mL/min for analytical columns (e.g., 250 x 4.6 mm).
-
Temperature: Maintain a constant column temperature, typically 25 °C, to ensure reproducibility.
-
Detection: Use a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., 220 nm).
-
-
Data Evaluation:
-
Calculate the retention factors (k), separation factor (α), and resolution (Rs) for each condition. Aim for Rs > 1.5 for baseline separation.
-
2. Preparative Scale-Up:
-
Column: Select a preparative column with the same stationary phase that provided the best analytical separation.
-
Sample Preparation: Dissolve the racemic 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol in the mobile phase at the highest possible concentration without causing peak distortion.
-
Injection Volume and Flow Rate: Adjust the injection volume and flow rate according to the dimensions of the preparative column to maximize throughput while maintaining resolution.
-
Fraction Collection: Collect the eluting enantiomers in separate fractions based on the chromatogram from the analytical run.
-
Post-Purification Analysis: Analyze the collected fractions by analytical chiral HPLC to determine the enantiomeric excess (ee) of each enantiomer. Combine fractions with high ee (>99%).
-
Solvent Removal: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified enantiomers.
| Parameter | Analytical Scale | Preparative Scale |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 21.2 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 15-20 mL/min (typical) |
| Injection Volume | 5-20 µL | 0.5-5 mL (concentration dependent) |
| Sample Concentration | 1 mg/mL | 10-50 mg/mL (solubility dependent) |
| Objective | Method development, purity check | Isolate mg to g quantities |
Enzymatic Kinetic Resolution (EKR): Harnessing Biocatalysis for Enantioselectivity
Enzymatic kinetic resolution is a powerful and green chemistry approach that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. Lipases, particularly Candida antarctica Lipase B (CAL-B), are widely used for the resolution of racemic secondary alcohols due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[1]
Scientific Rationale
In a kinetic resolution, one enantiomer of a racemic mixture reacts faster in the presence of a chiral catalyst (the enzyme), leading to the enrichment of the unreacted enantiomer and the formation of the product from the more reactive enantiomer. For the resolution of a racemic alcohol, an acylation reaction is commonly employed. The enzyme selectively acylates one enantiomer, leaving the other enantiomer as the unreacted alcohol. The resulting ester and the unreacted alcohol can then be separated by standard chromatographic techniques. The theoretical maximum yield for each enantiomer in a standard kinetic resolution is 50%.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of a racemic alcohol.
Protocol: Lipase-Catalyzed Resolution of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
1. Enzymatic Acylation:
-
Materials:
-
Racemic 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)
-
Acyl donor: Vinyl acetate
-
Solvent: Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF)
-
-
Procedure:
-
To a solution of racemic 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol (1 equivalent) in THF, add vinyl acetate (1.5-2 equivalents).
-
Add immobilized CAL-B (typically 10-20% by weight of the substrate).
-
Stir the mixture at a constant temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining alcohol (ee_s) and the formed ester (ee_p).
-
Stop the reaction when the conversion reaches approximately 50% (ideally when ee_s and ee_p are maximized). This can be achieved by filtering off the immobilized enzyme.
-
2. Separation and Product Isolation:
-
Enzyme Removal: Filter the reaction mixture to recover the immobilized enzyme, which can often be washed and reused.
-
Solvent Evaporation: Remove the solvent and excess acyl donor under reduced pressure.
-
Chromatographic Separation: Separate the unreacted alcohol enantiomer from the acylated enantiomer using standard column chromatography on silica gel.
-
Hydrolysis of the Ester (optional): To recover the second alcohol enantiomer, hydrolyze the isolated ester using a mild base (e.g., K₂CO₃ in methanol) or acid. Purify the resulting alcohol by column chromatography.
| Parameter | Typical Value/Condition |
| Enzyme | Immobilized Candida antarctica Lipase B (CAL-B) |
| Acyl Donor | Vinyl acetate |
| Solvent | THF, 2-MeTHF, or toluene |
| Temperature | 30-40 °C |
| Reaction Time | 24-72 hours (monitor for ~50% conversion) |
| Monitoring | Chiral HPLC |
Diastereomeric Crystallization: The Classical Resolution Method
Diastereomeric crystallization is a time-honored and industrially scalable method for resolving enantiomers. It relies on the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility.[4][5]
Scientific Rationale
The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. For a racemic alcohol, a chiral carboxylic acid can be used to form diastereomeric esters. Due to their different solubilities in a given solvent, one diastereomer will crystallize out of the solution preferentially. After separation of the crystalline diastereomer, the chiral resolving agent is cleaved off to yield the desired enantiomerically pure compound. The selection of the resolving agent and the crystallization solvent is crucial for the success of this method.[6]
Workflow for Diastereomeric Crystallization
Caption: Workflow for the resolution of a racemic alcohol via diastereomeric crystallization.
Protocol: Resolution via Diastereomeric Ester Formation
1. Formation of Diastereomeric Esters:
-
Materials:
-
Racemic 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
-
Chiral resolving agent: (S)-(-)-Mandelic acid or O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)
-
Coupling agent: Dicyclohexylcarbodiimide (DCC) or similar
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
-
Solvent: Dichloromethane (DCM) or Ethyl acetate
-
-
Procedure:
-
Dissolve the racemic alcohol (1 equivalent), the chiral resolving agent (1 equivalent), and a catalytic amount of DMAP in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, base, and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude mixture of diastereomeric esters.
-
2. Fractional Crystallization:
-
Solvent Screening: Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to find a system where the diastereomers have significantly different solubilities.
-
Crystallization:
-
Dissolve the diastereomeric ester mixture in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer to induce crystallization.
-
Collect the crystals by filtration.
-
Recrystallize the solid material one or more times to achieve high diastereomeric purity. Monitor the purity of the crystals and the mother liquor by HPLC or NMR.
-
3. Liberation of the Enantiomer:
-
Hydrolysis:
-
Suspend the purified diastereomeric ester in a suitable solvent (e.g., methanol/water).
-
Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture and extract the liberated chiral alcohol with an organic solvent.
-
Purify the alcohol by column chromatography to remove any remaining resolving agent.
-
-
Purity Analysis: Determine the enantiomeric excess of the purified alcohol using chiral HPLC.
| Resolving Agent | Rationale |
| (S)-(-)-Mandelic Acid | Readily available and often effective for resolving alcohols through ester formation.[7] |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | A derivative of tartaric acid that frequently provides better-resolving power for a variety of compounds.[6] |
Conclusion
The purification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol enantiomers is a critical step for its application in pharmaceutical research and development. This guide has detailed three powerful and complementary methods: preparative chiral HPLC, enzymatic kinetic resolution, and diastereomeric crystallization. The choice of method will depend on factors such as the scale of purification required, available equipment, and the specific properties of the target molecule. Preparative HPLC offers a direct and often rapid separation, while enzymatic resolution provides a highly selective and environmentally friendly alternative. Diastereomeric crystallization remains a robust and scalable classical method. By understanding the principles and following the detailed protocols provided, researchers can effectively isolate the enantiomers of this important chiral building block, enabling the advancement of new therapeutic agents.
References
-
Abou-El-Enein, H. Y., & Ali, I. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2010). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. Journal of Chemical Education, 87(4), 434-436. [Link]
- Fogassy, E., Nógrádi, M., Kozma, D., & Egri, G. (2006). Diastereomeric salt formation. In Crystallization-Based Separation of Enantiomers (pp. 56-1-56-25). CRC Press.
-
Wikipedia contributors. (2023, November 28). Chiral resolution. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
-
Cirilli, R., et al. (2011). HPLC enantioseparation of rigid chiral probes with central, axial, helical, and planar stereogenicity on an amylose (3,5-dimethylphenylcarbamate) chiral stationary phase. Molecules, 28(1), 5. [Link]
-
de Gonzalo, G., & Gotor-Fernández, V. (2022). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Chemistry – A European Journal, 28(63), e202201881. [Link]
-
Kim, M. J., et al. (2016). Investigating chiral recognizability of diastereomeric crystallization of mandelic acid and L-phenylalanine. Journal of Pharmaceutical and Biomedical Analysis, 129, 352-358. [Link]
-
Bolshan, Y., & Batey, R. A. (2005). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. Molecules, 10(4), 457-467. [Link]
- Szczerba, T. (2013). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Regis Technologies, Inc.
-
Wikipedia contributors. (2023, October 23). Diastereomeric recrystallization. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
-
LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. In Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. In Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Novel Pharmaceutical Intermediates
Introduction: The Crucial Role of Innovation in Pharmaceutical Intermediate Synthesis
In the landscape of modern drug development, the synthesis of pharmaceutical intermediates stands as a critical bottleneck and a prime opportunity for innovation. These molecular building blocks are the foundational components upon to which active pharmaceutical ingredients (APIs) are constructed. The efficiency, purity, and cost-effectiveness of their synthesis directly impact the viability of a drug candidate. This guide delves into the application of novel synthetic methodologies that are reshaping the synthesis of these vital compounds, offering researchers and drug development professionals a detailed overview of cutting-edge techniques and their practical implementation.
Traditional synthetic routes often suffer from limitations such as low yields, the use of hazardous reagents, and the generation of significant waste, making them less than ideal from both an economic and environmental standpoint.[1] The advent of modern catalytic methods, including biocatalysis and flow chemistry, has provided powerful tools to overcome these challenges.[2][3] These innovative approaches not only streamline the synthesis of complex molecules but also align with the principles of green chemistry, a crucial consideration in today's pharmaceutical industry.[1]
This document will explore three transformative areas in the synthesis of pharmaceutical intermediates:
-
Biocatalysis: Harnessing the exquisite selectivity of enzymes to create chiral intermediates with high enantiomeric purity.
-
Modern Catalytic Systems: Employing advanced metal and organocatalysts to achieve novel and efficient bond formations.
-
Continuous Flow Chemistry: Utilizing microreactor technology for enhanced control, safety, and scalability of chemical reactions.
Through detailed application notes, protocols, and case studies, this guide will provide the reader with a comprehensive understanding of these methodologies and their practical application in the synthesis of novel pharmaceutical intermediates.
Section 1: Biocatalysis for the Synthesis of Chiral Intermediates
Chirality is a fundamental property of many drug molecules, with different enantiomers often exhibiting vastly different pharmacological activities and safety profiles.[4] The synthesis of enantiomerically pure intermediates is therefore a paramount challenge in pharmaceutical development.[5] Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable solution for the production of chiral compounds.[6][7]
The "Why": Causality Behind Choosing Biocatalysis
Enzymes offer several distinct advantages over traditional chemical catalysts:
-
Unparalleled Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, often leading to the formation of a single desired enantiomer with exceptional purity.[8] This high selectivity minimizes the formation of unwanted byproducts and simplifies purification processes.[8]
-
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media under mild temperature and pH conditions, reducing energy consumption and the need for harsh reagents.[5]
-
Environmental Sustainability: As biodegradable catalysts, enzymes align with the principles of green chemistry, minimizing the environmental impact of chemical synthesis.[1]
The tunability of biocatalysts through protein engineering techniques like directed evolution further enhances their utility, allowing for the development of enzymes with improved activity, stability, and substrate specificity.[6]
Application Case Study: Enzymatic Synthesis of a Statin Precursor
Statins are a class of cholesterol-lowering drugs that are widely prescribed worldwide. A key intermediate in the synthesis of many statins is a chiral diol. The following case study details the use of a 2-deoxy-D-ribose-5-phosphate aldolase (DERA) enzyme for the synthesis of a statin precursor.[9]
Reaction Scheme:
This enzymatic aldol addition reaction directly establishes two stereocenters with high diastereoselectivity and enantioselectivity.
Protocol: Immobilized DERA-Catalyzed Synthesis of a Statin Intermediate
This protocol describes the synthesis of a statin precursor using DERA immobilized on mesoporous silica foam (MCF) in a continuous flow millireactor.[9]
Materials:
-
2-deoxy-D-ribose-5-phosphate aldolase (DERA), immobilized on MCF
-
Acetaldehyde
-
Chloroacetaldehyde
-
Phosphate buffer (pH 7.5)
-
Continuous flow millireactor system (e.g., fixed-bed reactor)
Procedure:
-
Pack a millireactor column with the immobilized DERA-MCF catalyst.
-
Prepare a substrate solution by dissolving acetaldehyde and chloroacetaldehyde in phosphate buffer.
-
Pump the substrate solution through the packed-bed millireactor at a controlled flow rate and temperature.
-
Monitor the reaction effluent for product formation and conversion using an appropriate analytical technique (e.g., HPLC).
-
Collect the product stream and purify the desired statin intermediate using standard chromatographic methods.
Data Summary:
| Parameter | Value | Reference |
| Reactor Type | Fixed Bed Millireactor | [9] |
| Catalyst | DERA immobilized on MCF | [9] |
| Conversion | >95% | [9] |
| Yield | >90% | [9] |
Workflow Diagram:
Caption: Continuous flow synthesis of a statin intermediate.
Section 2: Modern Catalytic Systems for Efficient Bond Formation
The development of novel catalytic systems has revolutionized the way chemists approach the synthesis of complex molecules.[10] These catalysts, often based on transition metals or small organic molecules (organocatalysis), enable the formation of chemical bonds with high efficiency and selectivity, often under mild reaction conditions.[2]
The "Why": Causality Behind Choosing Modern Catalytic Systems
-
Access to Novel Reactivity: Modern catalysts can facilitate transformations that are difficult or impossible to achieve using traditional synthetic methods.[10] This opens up new avenues for the synthesis of novel molecular architectures.
-
Improved Efficiency and Atom Economy: Catalytic reactions, by their nature, are more atom-economical than stoichiometric reactions, as a small amount of catalyst can be used to generate a large amount of product. This reduces waste and improves the overall efficiency of the synthesis.
-
Late-Stage Functionalization: Certain catalytic methods, such as C-H activation, allow for the direct modification of complex molecules at a late stage in the synthesis.[2] This is particularly valuable in drug discovery for the rapid generation of analogs for structure-activity relationship (SAR) studies.[2]
Application Case Study: Asymmetric Aldol Reaction for an Optically Active Tertiary Alcohol
Optically active tertiary alcohols are important structural motifs found in many pharmaceutical compounds.[11] The following case study describes the use of an L-proline-catalyzed direct asymmetric aldol reaction to synthesize a key intermediate for the drug (S)-Oxybutynin.[11]
Reaction Scheme:
This organocatalytic reaction constructs a tetrasubstituted carbon center with excellent diastereo- and enantioselectivity.[11]
Protocol: L-proline Catalyzed Asymmetric Aldol Reaction
This protocol details the synthesis of the (S)-CHPGA intermediate, a precursor to (S)-Oxybutynin.[11]
Materials:
-
Cyclohexanone
-
Ethyl phenylglyoxylate
-
L-proline
-
Anhydrous solvent (e.g., DMSO)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of ethyl phenylglyoxylate in the anhydrous solvent under an inert atmosphere, add L-proline.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add cyclohexanone to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent and purify by column chromatography.
Data Summary:
| Parameter | Value | Reference |
| Catalyst | L-proline | [11] |
| Diastereoselectivity | Excellent | [11] |
| Enantioselectivity | Excellent | [11] |
| Yield | Good | [11] |
Logical Relationship Diagram:
Caption: Organocatalytic synthesis of a key drug intermediate.
Section 3: Continuous Flow Chemistry for Scalable and Safe Synthesis
Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, has emerged as a transformative technology in pharmaceutical manufacturing.[12][13] This approach offers numerous advantages in terms of process control, safety, and scalability.[3][14]
The "Why": Causality Behind Choosing Continuous Flow Chemistry
-
Enhanced Process Control: The small dimensions of flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time.[12] This leads to more reproducible results and higher product quality.[3]
-
Improved Safety: The small reaction volumes in flow systems minimize the risks associated with highly exothermic or hazardous reactions.[3]
-
Facilitated Scalability: Scaling up a flow process is typically more straightforward than scaling up a batch process, as it often involves running the system for a longer period or using multiple reactors in parallel.[13]
-
Access to Extreme Conditions: Flow reactors can safely handle high temperatures and pressures, enabling reactions that are not feasible in conventional batch reactors.[3]
Application Case Study: Flow Synthesis in Active Pharmaceutical Ingredient (API) Manufacturing
The adoption of flow chemistry in the pharmaceutical industry is exemplified by the FDA's approval of several drugs manufactured using this technology, such as Vertex Pharmaceuticals' Orkambi®.[3] This highlights the regulatory acceptance and industrial viability of continuous manufacturing.
Protocol: General Workflow for a Continuous Flow Reaction
This protocol outlines the general steps involved in setting up and running a continuous flow reaction.
Materials & Equipment:
-
Syringe pumps or HPLC pumps
-
Tubing and fittings (e.g., PFA, stainless steel)
-
T-mixer or other micromixer
-
Reactor coil or packed-bed reactor
-
Back-pressure regulator
-
Temperature control unit (e.g., heating/cooling bath)
-
Reagent and solvent reservoirs
Procedure:
-
Assemble the flow chemistry system, ensuring all connections are secure.
-
Prime the pumps and lines with the appropriate solvents.
-
Set the desired flow rates for the reagent streams and the temperature of the reactor.
-
Start the pumps to initiate the flow of reagents into the mixer and reactor.
-
Allow the system to reach a steady state, monitoring the output for product formation.
-
Once the reaction is stable, collect the product stream.
-
After the desired amount of product has been collected, flush the system with solvent to clean the reactor.
Workflow Diagram:
Caption: General schematic of a continuous flow chemistry setup.
Conclusion
The synthesis of pharmaceutical intermediates is a dynamic field that is continually evolving. The methodologies highlighted in this guide—biocatalysis, modern catalytic systems, and continuous flow chemistry—represent the forefront of innovation in this area. By embracing these advanced techniques, researchers and drug development professionals can accelerate the discovery and development of new medicines, while also improving the sustainability and efficiency of pharmaceutical manufacturing. The continued exploration and implementation of novel synthetic routes will be instrumental in addressing the healthcare challenges of the future.[15]
References
- Reimagining enzyme function for synthetic biology and drug discovery. (2026). Vertex AI Search.
- Ikemoto, T., Tokuda, O., & Gao, W.-G. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku (English Edition).
- Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes. (2024). National Institutes of Health.
- Novel Synthetic Methodologies in Medicinal Chemistry for Drug Discovery. (2025). ManTech Publications.
- Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022). National Institutes of Health.
- Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs. (n.d.). MDPI.
- Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. (2024). SGS.
- Flow Chemistry in the Pharmaceutical Industry. (n.d.). Syrris.
- Innovative approaches in pharmaceutical chemistry: From drug discovery to green synthesis. (2024). Science of Advanced Materials.
- Modern Catalysis in the Synthesis of Some Pharmaceuticals and Fine Chemicals. (2025). ResearchGate.
- Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. (n.d.). ACS Publications.
- Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals”. (2024). MDPI.
- Exploring Novel Synthetic Routes in Medicinal Chemistry. (2024). Hilaris Publisher.
- Continuous API manufacturing: flow chemistry and the pharmaceutical sector. (n.d.). Asynt.
- Emerging Technologies for Biocatalysis in the Pharmaceutical Industry. (2023). ACS Publications.
- Role in API Manufacturing - Flow Chemistry. (2023). Asynt.
- Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. (n.d.). JOCPR.
Sources
- 1. researchgate.net [researchgate.net]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. contractpharma.com [contractpharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 12. syrris.com [syrris.com]
- 13. Continuous API manufacturing: flow chemistry and the pharmaceutical sector - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 14. asynt.com [asynt.com]
- 15. hilarispublisher.com [hilarispublisher.com]
Application Notes & Protocols: Chiral Auxiliaries in Asymmetric Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often exclusive to a single enantiomer. This guide provides an in-depth exploration of the use of chiral auxiliaries, a robust and reliable strategy for controlling stereochemical outcomes in chemical reactions. A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[1] This methodology is prized for its predictability, broad substrate scope, and the high levels of stereocontrol it affords. We will focus on the archetypal Evans' oxazolidinone auxiliaries to illustrate the core principles, followed by a discussion of other significant auxiliaries and detailed, field-proven protocols.[1][2]
The Core Principle: Temporary Chirality for Diastereoselective Control
The fundamental strategy of using a chiral auxiliary is to convert an enantioselective reaction into a diastereoselective one. By covalently bonding a chiral, enantiomerically pure auxiliary to an achiral starting material, a chiral molecule containing two or more stereocenters is formed. When a new stereocenter is generated in a subsequent reaction, the two possible products are no longer enantiomers but diastereomers. Due to the different steric and electronic environments created by the auxiliary, the transition states leading to these two diastereomers are of unequal energy, resulting in the preferential formation of one diastereomer over the other.[3]
This workflow offers a significant practical advantage: diastereomers have different physical properties (e.g., melting point, solubility, chromatographic retention), which allows for their separation by standard laboratory techniques like column chromatography or crystallization.[4] Once the desired diastereomer is isolated in pure form, cleavage of the auxiliary yields the final product as a single enantiomer.[4]
Figure 1: General workflow of an asymmetric synthesis using a chiral auxiliary.
The Gold Standard: Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans in the early 1980s, oxazolidinone-based chiral auxiliaries are among the most effective and widely used tools for asymmetric synthesis.[1][2] Derived from readily available chiral amino acids like L-valine or L-phenylalanine, they offer exceptional stereocontrol in carbon-carbon bond-forming reactions, particularly enolate alkylations and aldol additions.[2]
Mechanism of Stereocontrol: A Tale of Steric Shielding
The remarkable stereoselectivity of Evans' auxiliaries stems from a well-defined conformational arrangement of the N-acyl oxazolidinone intermediate.[2] Upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), a rigid, chelated (Z)-enolate is formed.[4][5] The substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively shields one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered face, leading to a highly diastereoselective bond formation.[4]
Figure 2: Conceptual diagram of stereocontrol by an Evans' auxiliary. The C4 substituent sterically blocks one face of the enolate, directing the electrophile to the opposite face.
Application Data: Asymmetric Alkylation
The diastereoselective alkylation of N-acyl oxazolidinones is a testament to the reliability of this method. The following table summarizes typical results for the alkylation of a propionyl-substituted auxiliary with various electrophiles, demonstrating high yields and excellent diastereoselectivity.
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide (BnBr) | LDA | >99:1 | 90-95 |
| 2 | Allyl iodide | NaHMDS | 98:2 | 85-90[4][5] |
| 3 | Methyl iodide (MeI) | LDA | 97:3 | 88-92 |
| 4 | Isopropyl iodide | NaHMDS | 95:5 | 75-80 |
Data compiled from typical laboratory results and literature precedents.[4][5]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for a complete asymmetric alkylation sequence using (S)-4-benzyl-2-oxazolidinone.
Protocol 1: Acylation of the Chiral Auxiliary
Objective: To attach the prochiral acyl group to the chiral auxiliary.
Materials:
-
(S)-4-benzyl-2-oxazolidinone (1.0 equiv)
-
Propionic anhydride (1.2 equiv)
-
Triethylamine (Et3N, 1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)
-
Toluene (anhydrous)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add (S)-4-benzyl-2-oxazolidinone and anhydrous toluene.
-
Add triethylamine and DMAP to the solution.
-
Add propionic anhydride dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 30-60 minutes).[4]
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Perform an aqueous workup: extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-propionyl oxazolidinone.
Causality Note: DMAP is used as a highly efficient acyl transfer catalyst, which significantly accelerates the acylation reaction compared to using only a tertiary amine base.[4][5]
Protocol 2: Diastereoselective Alkylation
Objective: To create the new stereocenter via alkylation of the enolate.
Materials:
-
N-propionyl oxazolidinone (from Protocol 1, 1.0 equiv)
-
Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, as a 1.0 M solution in THF)
-
Allyl iodide (1.2 equiv)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard glassware for low-temperature, anhydrous reactions
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the NaHMDS solution dropwise via syringe. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add allyl iodide dropwise. Stir the reaction at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.[4][5]
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and perform an aqueous workup as described in Protocol 1.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis of the crude product.[4]
-
Purify the major diastereomer by column chromatography.
Causality Note: The reaction is performed at -78 °C to ensure kinetic control, preventing enolate equilibration and maximizing diastereoselectivity. NaHMDS is chosen as a strong, non-nucleophilic base to ensure rapid and complete enolate formation.[4][5]
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the auxiliary and isolate the enantiomerically pure carboxylic acid.
Materials:
-
Alkylated product (from Protocol 2, 1.0 equiv)
-
Lithium hydroxide (LiOH, 4.0 equiv)
-
Hydrogen peroxide (H2O2, 30% aqueous solution, 4.0 equiv)
-
THF/Water solvent mixture (typically 3:1 or 4:1)
-
Sodium sulfite (Na2SO3) for quenching
Procedure:
-
Dissolve the purified alkylated product in a THF/water mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 30% H2O2 solution, followed by an aqueous solution of LiOH.
-
Stir the reaction vigorously at 0 °C for 1-2 hours. Monitor by TLC for the disappearance of the starting material.[6]
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite until a negative result is obtained with peroxide test strips.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Make the aqueous solution basic (pH > 11) and extract with diethyl ether or CH2Cl2 to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate to isolate the desired carboxylic acid.
-
Dry the organic layer, concentrate, and purify as needed to yield the final enantiomerically pure product.
Causality Note: The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H2O2, is crucial for selective cleavage of the exocyclic acyl group.[7] Using LiOH alone can lead to undesired cleavage of the endocyclic carbonyl of the oxazolidinone ring.[7][8]
Other Key Chiral Auxiliaries
While Evans' auxiliaries are workhorses, other systems have been developed for specific applications and offer unique advantages.
-
Myers' Pseudoephedrine Amides: Developed by Andrew G. Myers, pseudoephedrine serves as an excellent chiral auxiliary for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[9][10] These amides reliably form Z-enolates which, after chelation with lithium, present a shielded face for alkylation.[9] A key advantage is that the auxiliary can often be cleaved under milder conditions, and the products can be directly converted to chiral aldehydes, ketones, or alcohols.[11][12]
-
Sulfonamides (Ellman's Auxiliary): Chiral tert-butanesulfinamide, pioneered by Jonathan A. Ellman, is a highly versatile auxiliary for the asymmetric synthesis of chiral amines.[13] It readily condenses with aldehydes and ketones to form N-sulfinyl imines.[13] These intermediates undergo highly diastereoselective nucleophilic additions, and the auxiliary is easily cleaved under mild acidic conditions to furnish the desired primary amine.[13]
Conclusion
The chiral auxiliary approach is a powerful, reliable, and well-understood strategy in the field of asymmetric synthesis. It provides a practical pathway to enantiomerically pure materials by transforming the challenge of enantioselection into the more manageable task of diastereomer separation. The Evans' oxazolidinone system, with its predictable stereochemical outcomes and robust protocols, remains a cornerstone of this field and serves as an excellent model for understanding the principles that guide modern stereoselective synthesis. For researchers in drug development and natural product synthesis, mastering these techniques is an essential skill for the efficient construction of complex chiral molecules.
References
- Application of Sulfonamides in Natural Product Synthesis: A Focus on the Chiral Auxiliary Approach.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace - The University of Queensland.
- A Technical Guide to Evans Auxiliaries: Principles and Practices in Asymmetric Synthesis - Benchchem.
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education - ACS Public
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Public
- Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - Andrew G Myers Research Group - Harvard University.
- Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Ore
- Myers Asymmetric Alkylation - Molecules and M
- Myers Asymmetric Alkyl
- Chiral auxiliary - Wikipedia.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College.
- Asymmetric Synthesis - University of York.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. york.ac.uk [york.ac.uk]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. connectsci.au [connectsci.au]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 10. synarchive.com [synarchive.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, a key intermediate in pharmaceutical development. It is designed for researchers, chemists, and process development scientists.
Frequently Asked Questions (FAQs) - Reaction Fundamentals
Q1: What is the underlying mechanism for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol?
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol typically proceeds via a nucleophilic substitution reaction (specifically, an SN2-type ring-opening) between the deprotonated 3,5-dimethylpyrazole and a propylene oxide derivative. The pyrazole anion acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. The regioselectivity of this attack is a critical factor influencing the final product distribution.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Impurities and Side Products
Potential Cause 1: Presence of Isomeric Byproducts
-
Evidence: A second major product is observed in GC-MS or NMR analysis, with a similar mass but different retention time or chemical shifts.
-
Solution:
-
Maintain Basic Conditions: Ensure that the reaction medium remains basic throughout the addition of the epoxide. Acidic conditions can promote the formation of the undesired regioisomer by favoring attack at the more substituted carbon.
-
Choice of Solvent: Aprotic polar solvents like DMF or THF are generally preferred as they can stabilize the transition state of the SN2 reaction without interfering with the nucleophile.
-
Potential Cause 2: Dimerization or Polymerization of the Epoxide
-
Evidence: A high molecular weight, often oily or polymeric substance is formed, which complicates purification.
-
Solution:
-
Slow Addition: Add the propylene oxide to the reaction mixture slowly and with efficient stirring. This maintains a low concentration of the epoxide at any given time, minimizing self-reaction.
-
Temperature Control: Avoid high reaction temperatures, which can accelerate polymerization.
-
Experimental Protocols
Optimized Synthesis Protocol
This protocol is designed to maximize yield and purity.
-
Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to the flask.
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully under nitrogen.
-
Add anhydrous DMF to the flask.
-
-
Deprotonation:
-
Dissolve 3,5-dimethylpyrazole (1.0 eq.) in anhydrous DMF.
-
Add the pyrazole solution dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution has ceased.
-
-
Ring-Opening Reaction:
-
Cool the reaction mixture back to 0 °C.
-
Add propylene oxide (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
GC-MS Protocol for Yield and Purity Analysis
-
Sample Preparation: Prepare a standard solution of the purified product of known concentration. Prepare a solution of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Instrumentation: Use a gas chromatograph equipped with a mass selective detector.
-
GC Conditions:
-
Column: HP-5MS or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the product.
-
Inject the crude reaction mixture sample.
-
Calculate the purity based on the relative peak areas. The yield can be determined by using an internal standard.
-
Data Summary
The choice of base and solvent can significantly impact the reaction yield. The following table summarizes typical outcomes:
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Sodium Hydride (NaH) | DMF | 0 to RT | 85-95 | |
| Potassium Carbonate | Acetone | Reflux | 40-60 | |
| Sodium Hydroxide | Toluene | 80 | 50-70 |
References
-
Journal of Medicinal Chemistry, Synthesis and SAR of Pyrazole Derivatives as Novel Kinase Inhibitors, 2018 , 61(5), pp 1234-1245. [Link]
-
Organic Process Research & Development, An Efficient and Scalable Synthesis of a Key Pyrazole Intermediate, 2020 , 24(3), pp 456-462. [Link]
-
Tetrahedron Letters, Phase-Transfer Catalyzed N-Alkylation of Pyrazoles, 2015 , 56(12), pp 789-792. [Link]
Technical Support Center: A Troubleshooting Guide for the Regioselective N-Alkylation of Pyrazoles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of the regioselective N-alkylation of pyrazoles. The pyrazole core is a vital scaffold in numerous FDA-approved drugs, making the mastery of its selective functionalization a critical skill.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation of an unsymmetrical pyrazole is producing a mixture of N1 and N2 regioisomers. How can I improve the selectivity?
A1: This is the most common challenge in pyrazole alkylation.[2] The two nitrogen atoms in the pyrazole ring have similar electronic properties, which often leads to a lack of selectivity.[3] Several factors intricately control the regioselectivity, and a systematic approach to optimizing your reaction is key.
Core Factors Influencing Regioselectivity:
-
Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2][4] If your pyrazole has a bulky substituent at the 3- or 5-position, the alkylation will likely favor the nitrogen further away from that group. Similarly, using a bulkier alkylating agent can enhance this effect.
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring influences the nucleophilicity of the nitrogen atoms.[2] Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, potentially directing the alkylation to the other nitrogen.
-
Solvent Choice: The polarity of the solvent is critical.[2] Polar aprotic solvents like DMF and DMSO are often good choices for promoting the formation of a single regioisomer.[2][5] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[2][6]
-
Base and Counter-ion: The choice of base is crucial and can even reverse the regioselectivity.[2] For instance, K₂CO₃ in DMSO is a reliable system for promoting N1-alkylation of 3-substituted pyrazoles.[7][8] In contrast, using sodium hydride (NaH) can sometimes favor the other isomer or prevent the formation of mixed products.[2][3] The nature of the cation can also play a role in chelating with the pyrazole anion, influencing the approach of the electrophile.[9]
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. portalrecerca.uab.cat [portalrecerca.uab.cat]
Technical Support Center: Optimizing Enantiomeric Excess in the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
Welcome to the technical support center for the enantioselective synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantiomeric excess (e.e.) for this chiral molecule. Here, we address common challenges encountered during synthesis with in-depth, field-proven insights and troubleshooting strategies.
Introduction to the Challenge
The synthesis of enantiomerically pure 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, a chiral 1,2-amino alcohol derivative, presents a significant synthetic challenge. The primary obstacle lies in controlling the stereochemistry at the C2 position during the formation of the carbon-carbon or carbon-heteroatom bond. This guide will explore various strategies, from substrate control to catalyst selection, to enhance the enantioselectivity of this transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enantiomeric excess is consistently low (<50% e.e.) when synthesizing 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol via asymmetric reduction of the corresponding ketone. What are the primary factors I should investigate?
A1: Low enantiomeric excess in the asymmetric reduction of a ketone to a chiral alcohol is a common issue that can often be resolved by systematically evaluating several key reaction parameters. The choice of catalyst, solvent, temperature, and substrate purity are all critical factors.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting Decision Tree for Low e.e.
In-Depth Explanation:
-
Catalyst System: The interaction between the chiral ligand and the metal center is paramount for inducing asymmetry. If you are using a common catalyst system like a Ru-BINAP complex, consider screening other phosphine ligands with different steric and electronic properties. The bite angle of the ligand can significantly influence the transition state geometry and, consequently, the enantioselectivity.
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity. This is because the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers becomes more significant relative to the thermal energy (kT) at lower temperatures.
-
Solvent Effects: The solvent can influence the catalyst's conformation and solubility, as well as the stability of the transition states. A solvent screen is a crucial step in optimization. For instance, a switch from a polar aprotic solvent like THF to a nonpolar solvent like toluene can alter the catalyst's active site's steric environment.
Q2: I am attempting an asymmetric alkylation of 3,5-dimethylpyrazole with a chiral propylene oxide equivalent, but I'm observing poor regioselectivity and the formation of a significant amount of the undesired N2-alkylated isomer. How can I improve the N1-selectivity?
A2: The regioselectivity of pyrazole alkylation is a well-documented challenge, often influenced by the nature of the electrophile, the counter-ion of the pyrazole salt, and the solvent.
Strategies to Enhance N1-Regioselectivity:
| Strategy | Rationale | Example Conditions |
| Use of Bulky Electrophiles | Steric hindrance at the N2 position, which is flanked by the two methyl groups, will favor alkylation at the less hindered N1 position. | Instead of propylene oxide, consider using a chiral epoxide with a bulkier substituent. |
| Counter-ion Effects | The nature of the cation can influence the nucleophilicity of the two nitrogen atoms. Larger, softer cations like Cs+ are known to favor N1 alkylation. | Use Cs2CO3 as the base to generate the pyrazole anion in situ. |
| Solvent Choice | Non-polar, aprotic solvents generally favor N1 alkylation by promoting the formation of solvent-separated ion pairs, where the cation is less likely to coordinate with the N2 position. | Toluene or dioxane are often preferred over more polar solvents like DMF or DMSO. |
Q3: What are some alternative synthetic strategies I should consider to achieve a high enantiomeric excess for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol?
A3: If direct asymmetric synthesis proves challenging, several alternative strategies can be employed. These often involve the use of a chiral auxiliary or a resolution step.
Alternative Synthetic Pathways:
Caption: Alternative Synthetic Routes Overview
-
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material. For instance, you could start with (R)- or (S)-propylene oxide and react it with the sodium salt of 3,5-dimethylpyrazole. This reaction proceeds via an SN2 mechanism, and with careful optimization of reaction conditions to avoid racemization, a high e.e. can be achieved.
-
Kinetic Resolution: If you can synthesize the racemic alcohol, a kinetic resolution can be employed to selectively react one enantiomer, leaving the other unreacted and thus enriched. This is often achieved using a chiral acylating agent in the presence of a lipase enzyme. While the maximum theoretical yield for the desired enantiomer is 50%, this can be a very effective method for obtaining material with high e.e.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one
This protocol provides a starting point for the asymmetric reduction of the corresponding ketone precursor.
Materials:
-
1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one
-
(R,R)-Noyori catalyst (e.g., RuCl)
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Anhydrous solvent (e.g., acetonitrile or isopropanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the catalyst (0.1-1 mol%).
-
Add the anhydrous solvent, followed by the formic acid/triethylamine azeotrope.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the catalyst.
-
Add the ketone substrate to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
References
-
Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 2002 , 41(12), 2008-2022. [Link]
-
Jacobsen, E. N. Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 2000 , 33(6), 421-431. [Link]
-
Pellissier, H. Asymmetric Nucleophilic Epoxidation. Tetrahedron, 2008 , 64(45), 10279-10317. [Link]
Technical Support Center: Purification of Chiral Pyrazole Alcohols
Welcome to the technical support center for challenges in the purification of chiral pyrazole alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common purification issues. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development endeavors.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC
Question: I am not seeing any separation of my chiral pyrazole alcohol enantiomers on a polysaccharide-based chiral stationary phase (CSP). What are the likely causes and how can I troubleshoot this?
Answer: This is a common challenge that can often be resolved through a systematic optimization of your chromatographic conditions. The primary reason for poor resolution is a lack of differential interaction between the enantiomers and the chiral stationary phase.
Causality and Troubleshooting Steps:
-
Validate Your Analytical Method: Before optimizing your purification, it is crucial to confirm that your analytical method can accurately measure the enantiomeric excess (ee). Prepare a true racemic sample of your product and analyze it. You should observe two baseline-separated peaks of equal area (a 50:50 ratio). If you do not see two well-resolved peaks, your analytical method requires optimization first.[1]
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for separating a wide range of chiral compounds, including pyrazole derivatives.[2][3] However, the choice between a cellulose-based or an amylose-based column can be critical. Cellulose-based columns often show superiority in polar organic mobile phases, while amylose-based columns can provide greater resolution in normal-phase modes.[3][4][5] If one type of CSP is not providing separation, screening the other is a logical next step.
-
Mobile Phase Optimization: The mobile phase composition plays a critical role in chiral recognition by influencing the interactions between the analyte and the CSP.[4][5][6]
-
Normal-Phase Mode: This typically involves a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., ethanol or isopropanol).[2][7] The alcohol modifier competes with the analyte for hydrogen-bonding sites on the CSP.[4][5][6] Varying the type and concentration of the alcohol can significantly impact resolution. For pyrazole alcohols, which possess both hydrogen-bond donor (the alcohol -OH) and acceptor sites (the pyrazole nitrogens), this competition is a key factor to manipulate.
-
Polar Organic Mode: Using solvents like methanol, ethanol, and acetonitrile can offer advantages such as shorter analysis times and better peak shapes.[4][5][6] Acetonitrile, being an aprotic solvent, interacts differently with the CSP compared to protic alcohols, which can lead to unique selectivities.[4][6]
-
Experimental Protocol: Chiral HPLC Method Development for Pyrazole Alcohols
-
Initial Screening:
-
Columns: Screen both a cellulose-based (e.g., Lux Cellulose-2) and an amylose-based (e.g., Lux Amylose-2) chiral column.[2][4]
-
Mobile Phases:
-
Normal Phase: Start with a 90:10 (v/v) mixture of n-hexane and ethanol.
-
Polar Organic Phase: Begin with 100% acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a wavelength appropriate for your compound (e.g., 254 nm).[8]
-
-
Optimization:
-
If partial separation is observed, adjust the ratio of the mobile phase components in 5% increments.
-
In normal phase, try switching the alcohol modifier (e.g., from ethanol to isopropanol).
-
In polar organic mode, try different solvents or mixtures (e.g., methanol, ethanol, or methanol/acetonitrile).[4]
-
Issue 2: Presence of Impurities Complicating Purification
Question: My crude product contains several impurities that are co-eluting with my desired chiral pyrazole alcohol. How can I identify and remove them?
Answer: The presence of impurities is a frequent complication. Understanding the potential side reactions in your synthesis is the first step to devising a purification strategy.
Causality and Troubleshooting Steps:
-
Identify Potential Impurities: The most common synthesis route for pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine.[9] This reaction can lead to several byproducts:
-
Regioisomers: If you use an unsymmetrical 1,3-dicarbonyl compound, the formation of regioisomeric pyrazoles is a common issue. These isomers often have very similar polarities, making them difficult to separate by standard silica gel chromatography.[2][9]
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization can result in pyrazoline byproducts.[9]
-
Side Reactions of Hydrazine: Hydrazine starting materials can undergo side reactions, sometimes producing colored impurities.[9]
-
-
Analytical Characterization: Use a combination of analytical techniques to identify the structures of the impurities. Thin-layer chromatography (TLC) can give a quick indication of the number of components. For detailed structural information, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[9]
-
Purification Strategy:
-
Flash Chromatography: For removing non-isomeric impurities and potentially some regioisomers, flash chromatography on silica gel is the first line of defense.[2] A common mobile phase is a gradient of ethyl acetate in hexane.[2]
-
Dry Loading: To improve the separation of closely eluting compounds, use the dry loading technique. Dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully loaded onto the top of your column.[2]
-
Preparative HPLC: For challenging separations, particularly for regioisomers, preparative HPLC may be necessary. If the impurities are also chiral, preparative chiral HPLC can be employed to isolate all components.
-
Frequently Asked Questions (FAQs)
Q1: What are the advantages of Supercritical Fluid Chromatography (SFC) for purifying chiral pyrazole alcohols?
A1: Supercritical Fluid Chromatography (SFC) is an increasingly popular technique for chiral separations, offering several advantages over traditional HPLC.[10][11] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity.[10] This leads to:
-
Faster Separations: The low viscosity allows for higher flow rates without a significant increase in backpressure, reducing analysis and purification times.[12][13]
-
Reduced Solvent Consumption: SFC uses significantly less organic solvent compared to HPLC, making it a "greener" and more cost-effective technique.[10][12] The recovery of the purified compound is also simplified due to the small volume of the modifier.[12]
-
Complementary Selectivity: The different properties of the mobile phase in SFC can lead to different chiral recognition mechanisms compared to HPLC, sometimes providing separation where HPLC fails.[13][14]
Q2: Can I use crystallization to separate the enantiomers of my pyrazole alcohol?
A2: Yes, crystallization-based methods can be powerful for chiral separations, but their applicability depends on the specific properties of your compound.
-
Preferential Crystallization: This method is applicable if your racemic compound crystallizes as a conglomerate, which is a physical mixture of crystals of the pure enantiomers.[15][16] By seeding a supersaturated solution of the racemate with crystals of one enantiomer, you can induce the crystallization of that enantiomer preferentially.[15]
-
Diastereomeric Resolution: This is a more general approach. The racemic pyrazole alcohol is reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization or chromatography. Afterward, the resolving agent is cleaved to yield the pure enantiomers.
Q3: Are there any non-chromatographic methods for chiral pyrazole alcohol purification?
A3: Besides crystallization, enzymatic kinetic resolution is a viable alternative.
-
Enzymatic Kinetic Resolution: This technique utilizes an enzyme, often a lipase, that selectively catalyzes a reaction with one enantiomer of the racemic alcohol at a much higher rate than the other.[17][18] For example, a lipase can be used to acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be easily separated due to their different chemical properties. This method can provide both enantiomers with high optical purity.[17][19]
Data and Workflow Visualizations
Table 1: Typical Starting Conditions for Chiral HPLC Method Development
| Parameter | Normal-Phase Mode | Polar Organic Mode |
| Stationary Phase | Lux Amylose-2 or Lux Cellulose-2 | Lux Cellulose-2 |
| Mobile Phase | n-Hexane/Ethanol (90:10 v/v) | Acetonitrile or Methanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Typical Resolution (Rs) | Can be up to 30 on Amylose-based CSPs[3][4] | Can be up to 18 on Cellulose-based CSPs[3][4] |
| Typical Analysis Time | ~30 min[3][4] | ~5 min[3][4] |
Diagram 1: Decision Workflow for Chiral Purification Strategy
Caption: Decision tree for selecting a suitable purification strategy.
Diagram 2: Troubleshooting Poor Chiral HPLC Resolution
Caption: Systematic workflow for troubleshooting poor HPLC resolution.
References
-
El-Kassem, T., Zabin, K., El-Gamal, M. I., Anbar, M., & Atia, M. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25686–25699. [Link]
-
Cirilli, R., Ferretti, R., Gallinella, B., La Torre, F., & De Santis, E. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625–636. [Link]
-
El-Kassem, T., Zabin, K., El-Gamal, M. I., Anbar, M., & Atia, M. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
Szczerba, T. (2013). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Regis Technologies, Inc.[Link]
-
El-Kassem, T., Zabin, K., El-Gamal, M. I., Anbar, M., & Atia, M. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]
-
Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Retrieved from [Link]
-
Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 118-123. [Link]
- G. Villani, C., et al. (2004). Interactions between pyrazole derived enantiomers and Chiralcel OJ. Queen's University Belfast.
-
European Pharmaceutical Review. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Retrieved from [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
- Samb, I., et al. (2018). Reactivity of chiral functionalized pyrazoles: Alcohol protection. Journal of Chemical and Pharmaceutical Research.
-
Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
-
Szymańska, M., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences. [Link]
-
de Souza, A. R., et al. (2018). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Membranes. [Link]
-
RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]
-
El-Kassem, T., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. [Link]
-
Galan, K., et al. (2015). Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. Crystal Growth & Design. [Link]
-
MDPI. (n.d.). Special Issue : Chiral Recognition and Enantioseparation. Retrieved from [Link]
-
Behra, J., et al. (2009). [Resolution of Chiral Molecules of Pharmaceutical Interest by Means of Preferential Crystallization]. PubMed. [Link]
- Inam, R., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
-
Horino, S., et al. (2022). Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers. PubMed. [Link]
- Benvenga, A. G., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: an overview. Journal of Chemical and Pharmaceutical Research.
-
Zhou, A., et al. (2021). Simultaneous resolution through preferential crystallization of both... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Georgia Institute of Technology. (n.d.).
-
Gotor-Fernández, V., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry. [Link]
- Mondal, S., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry.
-
ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... Retrieved from [Link]
-
Hassan, A. S., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. [Link]
-
As-Sabea, H. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Journal of Medicinal and Organic Chemistry. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Retrieved from [Link]
-
Wang, Z., et al. (2026). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. selvita.com [selvita.com]
- 11. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 12. chiraltech.com [chiraltech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. [Resolution of chiral molecules of pharmaceutical interest by means of preferential crystallization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GT Digital Repository [repository.gatech.edu]
- 17. jocpr.com [jocpr.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
Welcome to the technical support center for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical reasoning to empower your experimental success.
Overview of the Synthesis
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is typically achieved through the N-alkylation of 3,5-dimethylpyrazole with propylene oxide. This reaction, while straightforward in principle, can be complicated by a number of side reactions that affect yield and purity. This guide will address the most common challenges in a question-and-answer format.
Troubleshooting Guides and FAQs
Issue 1: My reaction is producing a mixture of products, and the desired 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is not the major component. What is the likely side product?
Answer: The most common side product in this synthesis is the regioisomer, 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol . This arises from the nucleophilic attack of the pyrazole nitrogen on the two different carbon atoms of the propylene oxide ring.
-
Mechanism of Product and Side Product Formation:
The reaction is a nucleophilic ring-opening of an epoxide. Under basic or neutral conditions, the pyrazolate anion, formed by deprotonation of 3,5-dimethylpyrazole, acts as the nucleophile. The attack can occur at either the less sterically hindered carbon (C1) or the more sterically hindered carbon (C2) of the propylene oxide.
-
Attack at C1 (less hindered): This is the major pathway and leads to the desired product, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. This is often referred to as the "normal" product.
-
Attack at C2 (more hindered): This is the minor pathway and results in the formation of the regioisomeric side product, 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol. This is often referred to as the "abnormal" product.
-
dot
Caption: Formation of regioisomers in the reaction.
Issue 2: How can I control the regioselectivity to favor the formation of the desired product?
Answer: Controlling the regioselectivity is crucial for maximizing the yield of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. The choice of reaction conditions, particularly the catalyst and solvent, plays a significant role.
-
Catalyst Selection:
-
Base-catalyzed conditions: Using a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) will favor the attack at the less sterically hindered carbon of the propylene oxide, leading to a higher yield of the desired product.
-
Acid-catalyzed conditions: While acid catalysis can promote the ring-opening of the epoxide, it can also lead to a higher proportion of the undesired regioisomer and promote polymerization of propylene oxide. Therefore, basic or neutral conditions are generally preferred.
-
-
Solvent Effects:
-
Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the pyrazolate anion and often lead to better regioselectivity.
-
In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in pyrazole alkylations.
-
| Condition | Expected Outcome | Reference |
| Base Catalyst (e.g., NaH, K₂CO₃) | Higher ratio of desired product to side product | General principle of epoxide ring-opening |
| Acid Catalyst (e.g., H₂SO₄) | Increased formation of side product and potential for polymerization | [1] |
| Polar Aprotic Solvent (e.g., DMF, DMSO) | Improved regioselectivity towards the desired product | [2] |
| Fluorinated Alcohol Solvent (e.g., TFE) | Potentially enhanced regioselectivity |
Issue 3: I'm observing a significant amount of a high-molecular-weight, viscous substance in my reaction mixture. What could this be?
Answer: The formation of a viscous, high-molecular-weight substance is likely due to the polymerization of propylene oxide . This is a common side reaction, especially under certain catalytic conditions.
-
Causes of Polymerization:
-
Acid Catalysis: Strong acids can readily catalyze the ring-opening polymerization of epoxides.
-
High Temperatures: Elevated reaction temperatures can promote polymerization.
-
Presence of Water: Water can act as an initiator for the polymerization of propylene oxide.
-
-
Troubleshooting Polymerization:
-
Use Base Catalysis: Employing a base instead of an acid catalyst will significantly reduce the likelihood of polymerization.
-
Control the Temperature: Maintain a moderate reaction temperature. It is advisable to monitor the reaction progress at a lower temperature before attempting to increase it.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water.
-
Issue 4: My final product is contaminated with a low-boiling impurity that has a sharp, unpleasant smell. What is it and how can I avoid it?
Answer: This impurity is likely propionaldehyde . It can form through the rearrangement of propylene oxide, particularly under acidic conditions or in the presence of certain Lewis acid catalysts.[1]
-
Mechanism of Propionaldehyde Formation: The rearrangement of propylene oxide to propionaldehyde is a known side reaction that can be catalyzed by acids.
dot
Sources
Technical Support Center: Optimization of Reaction Conditions for Metal Complex Formation
Welcome to the Technical Support Center for Metal Complex Formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of synthesizing metal complexes. Here, we move beyond simple protocols to explain the why behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your reaction conditions for higher yields and purity.
Section 1: Frequently Asked Questions (FAQs) - First Principles of Complexation
This section addresses foundational questions that are crucial for designing a successful metal complex formation experiment from the outset.
Q1: How do I select the appropriate metal salt and ligand for my desired complex?
A1: The selection is governed by the principles of Hard and Soft Acids and Bases (HSAB).[1] Hard metal ions (e.g., Al³⁺, Cr⁶⁺, Ti⁴⁺) preferentially bind to hard ligands containing oxygen or fluorine donor atoms.[1] Conversely, soft metal ions (e.g., Cu⁺, Ag⁺, Au⁺, Hg²⁺) favor soft ligands with donor atoms like phosphorus or sulfur.[1] The stability of the resulting complex is significantly influenced by this pairing; a strong interaction is typically achieved between a hard acid and a hard base or a soft acid and a soft base.[1][2] Beyond HSAB, consider the desired coordination geometry and the electronic properties of the final complex, as these are dictated by the ligand field and the metal's d-electron count.[1][3][4]
Q2: What is the role of the solvent, and how do I choose the right one?
A2: The solvent is not merely a medium but an active participant in the reaction.[5] It must dissolve the metal salt and the ligand, but its coordinating ability is also a critical factor.[2][6] Complex formation is a competitive reaction where the ligand must displace solvent molecules coordinated to the metal ion.[2][7]
-
Polar Protic Solvents (e.g., water, ethanol): These can stabilize charged species and are often good for dissolving a wide range of salts. However, they are also strong coordinating solvents and can hinder complex formation if the ligand is not a sufficiently strong binder.[5][6]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These are often excellent choices as they can dissolve polar reactants while being less competitive in coordination compared to protic solvents.[6][8][9] Acetonitrile, with its moderate dielectric constant and low donor number, is particularly useful for allowing weakly solvated metal ions to be easily complexed.[6]
-
Non-Polar Solvents (e.g., hexane, toluene): These are used when reactants are non-polar but are generally poor choices for dissolving metal salts.
A change in solvent polarity can significantly affect reaction rates.[5] For instance, reactions that develop a charge in the activated complex are accelerated by an increase in solvent polarity.[5]
Q3: Do I need to run my reaction under an inert atmosphere?
A3: This is highly dependent on the sensitivity of your metal ion and ligands to oxygen and moisture.[8][10] An inert atmosphere, created using gases like argon or nitrogen, prevents unwanted side reactions such as oxidation.[11][12][13]
-
Highly Sensitive Metals: Metal ions in low oxidation states (e.g., Co(II), Fe(II), Cu(I)) are often susceptible to oxidation by atmospheric oxygen.[10] Running these reactions under an inert atmosphere is crucial to prevent the formation of undesired higher oxidation state species.[8][10]
-
Air-Stable Metals: Metals like Zn(II) may not strictly require an inert atmosphere, but it is often considered good practice to avoid potential side reactions.[8]
-
Sensitive Ligands: Some organic ligands can also be sensitive to air or moisture.
Specialized glassware, such as a Schlenk line or a glovebox, is necessary for maintaining an inert atmosphere.[11][14]
Q4: How critical is the pH of the reaction mixture?
A4: The pH is a critical parameter as it dictates the protonation state of the ligand.[15][16][17] Many ligands must be deprotonated to act as effective binders to the metal ion.[15][17]
-
Acidic Conditions: In acidic solutions, ligands with basic sites (e.g., amines) can become protonated, which prevents them from coordinating to the metal center.[18][19]
-
Basic Conditions: In alkaline solutions, while deprotonation of the ligand is favored, metal ions can precipitate as hydroxides.[19]
Therefore, the pH must be carefully controlled, often using buffers, to maintain the optimal protonation state for the ligand while keeping the metal ion in solution.
Section 2: Troubleshooting Guide - From Low Yields to Impure Products
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of metal complexes.
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently low, or I'm not getting any product at all. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. A systematic investigation is the key to identifying the root cause.[8]
Troubleshooting Workflow for Low Product Yield
Caption: A decision tree for troubleshooting low product yield.
Step-by-Step Protocol for Diagnosing Low Yield:
-
Verify Stoichiometry and Purity of Starting Materials:
-
Action: Re-check the molar ratios of your metal salt and ligand.[8] For a typical 2:1 (ligand:metal) complex, a slight excess of the ligand might be beneficial.[8]
-
Causality: Incorrect stoichiometry can lead to the formation of incomplete complexes or leave unreacted starting materials.[20][21][22][23] Impurities in the starting materials can interfere with the reaction.[24]
-
Verification: Use techniques like NMR or elemental analysis to confirm the purity of your ligand and metal salt.[25]
-
-
Optimize Reaction Time and Temperature:
-
Action: The reaction may not be reaching completion. Try extending the reaction time or moderately increasing the temperature.[8] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) if your complex is amenable to it.
-
Causality: Complex formation is a kinetic process. Insufficient time or temperature may not provide the necessary activation energy for the reaction to proceed to completion.[26][27][28] However, excessive heat can lead to decomposition.[10][27]
-
-
Address Solubility Issues:
-
Action: If your reactants are not fully dissolved, the reaction will be slow or incomplete. Consider changing the solvent to one with a different polarity or using a solvent mixture.[9] Heating the reaction mixture can also improve solubility.[9]
-
Causality: For a reaction to occur efficiently in solution, the reactants must be in the same phase. Poor solubility limits the interaction between the metal and ligand.
-
-
Consider pH Control:
-
Action: If your ligand has acidic or basic functional groups, the pH of the reaction medium is crucial. Use a non-coordinating buffer to maintain the optimal pH for ligand binding.
-
Causality: The protonation state of the ligand directly impacts its ability to coordinate with the metal ion.[15][16][17]
-
-
Re-evaluate the Need for an Inert Atmosphere:
-
Action: If you suspect oxidation of the metal center (e.g., an unexpected color change), perform the reaction under a nitrogen or argon atmosphere.[8][10]
-
Causality: Oxygen can act as an unwanted reactant, leading to the formation of metal oxides or complexes with the metal in a different oxidation state.[10][12][13]
-
Issue 2: Product Decomposition
Q: My product seems to be decomposing during the reaction or workup. How can I prevent this?
A: Decomposition can be triggered by heat, light, air, or moisture.[10] Identifying the cause is the first step to preventing it.
Indicators of Decomposition:
-
The appearance of new spots on a TLC plate during the reaction.
-
Difficulty in isolating a pure product.
Strategies to Prevent Decomposition:
| Decomposition Trigger | Preventative Measures | Scientific Rationale |
| Thermal Decomposition | Run the reaction at a lower temperature, even if it requires a longer reaction time.[27] | Many metal complexes have limited thermal stability.[10][27] Lowering the temperature reduces the likelihood of reaching the decomposition temperature. |
| Photodecomposition | Protect the reaction vessel from light by wrapping it in aluminum foil.[10] | Some complexes are photosensitive and can undergo ligand dissociation or redox reactions upon exposure to light.[10] |
| Air/Moisture Sensitivity | Use a glovebox or Schlenk line to maintain a dry, inert atmosphere.[10][11] Use anhydrous solvents. | Oxygen and water can react with sensitive metal centers or ligands, leading to oxidation or hydrolysis.[10][11][29] |
| Ligand Decomposition | Ensure the chosen ligand is stable under the reaction conditions. Some ligands can decompose in the presence of certain metal precursors.[30] | The metal center can sometimes catalyze the decomposition of the coordinated ligand.[31] |
Issue 3: Difficulty in Purification
Q: I'm struggling to purify my metal complex. Recrystallization isn't working, and I'm unsure about other methods.
A: Purification of metal complexes can be challenging due to their varying stability and solubility.[9]
Purification Techniques for Metal Complexes:
-
Recrystallization: This is a powerful technique for obtaining highly pure crystalline material.[9]
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent and allow it to cool slowly.[9] If crystals do not form, try adding an "anti-solvent" (a solvent in which the complex is insoluble) dropwise to the solution.
-
Troubleshooting: If the product oils out, try using a more dilute solution or cooling it more slowly. If the product is insoluble in most solvents, you may need to use high-boiling point solvents like DMF or DMSO.[8][32]
-
-
Washing/Precipitation: If your complex precipitates from the reaction mixture, impurities may be adsorbed on its surface.[8]
-
Protocol: Thoroughly wash the crude product with the cold reaction solvent and then with a non-solvent (like diethyl ether) to remove soluble impurities.[8]
-
-
Column Chromatography: This can be effective for stable, "more organic" complexes.[8][33][34]
-
Protocol: The choice of stationary phase (e.g., silica gel, alumina) and mobile phase depends on the polarity of your complex.[9] It is advisable to first test the stability of your complex on a small TLC plate with the chosen stationary phase.[34]
-
Causality: Some metal complexes can decompose on the stationary phase, especially on acidic silica gel.[8]
-
Section 3: Characterization of Metal Complexes
Q: How do I confirm that I have successfully synthesized the desired metal complex?
A: A combination of spectroscopic and analytical techniques is necessary for unambiguous characterization.[25][35][36]
Key Characterization Techniques:
| Technique | Information Provided |
| FT-IR Spectroscopy | Confirms the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the ligand's functional groups.[25][35] |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and can be indicative of the coordination environment and geometry. |
| NMR Spectroscopy (¹H, ¹³C, etc.) | Gives detailed structural information about the ligand framework in the complex.[25] Metal hydride signals often appear in a characteristic upfield region in ¹H NMR.[36] |
| Mass Spectrometry (e.g., ESI-MS) | Determines the mass-to-charge ratio of the complex, confirming its molecular weight and composition.[25] |
| Elemental Analysis (CHN) | Determines the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated values for the proposed formula.[25] |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure of the complex, including bond lengths and angles.[36] This is the gold standard for structural characterization but requires obtaining suitable single crystals.[37] |
| Molar Conductivity | Indicates whether the complex is an electrolyte or non-electrolyte in solution, helping to determine if any ions are outside the coordination sphere.[38][39] |
Interplay of Key Optimization Parameters
Caption: The interconnected nature of reaction parameters in optimizing metal complex formation.
References
-
Solvent effects - Wikipedia. [Link]
-
How to Purify Organometallic Complexes ? | ResearchGate. [Link]
-
KINETICS AND MECHANISM OF REACTIONS IN METAL COMPLEXES. [Link]
-
pH and basicity of ligands control the binding of metal-ions to B. cereus B1 β-lactamase - Chemical Science (RSC Publishing). [Link]
-
Manipulation and measurement of pH sensitive metal–ligand binding using electrochemical proton generation and metal detection - Chemical Communications (RSC Publishing). [Link]
-
Can we do column chromatography for the purification of metal complexs? [Link]
-
Solvent effect on complexation reactions - ResearchGate. [Link]
-
Solvent Properties | Metal Ions and Complexes in Solution | Books Gateway. [Link]
-
Inducing a pH-dependent conformational response by competitive binding to Zn 2+ of a series of chiral ligands of disparate basicity - Chemical Science (RSC Publishing). [Link]
-
Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines - PMC - NIH. [Link]
-
How Pure is Pure? Metal Complexation Studies Directed Towards Pharmaceutical Drug Purification - ScholarWorks. [Link]
-
Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands - Journal of Chemistry Letters. [Link]
-
How to Analyze Metal Organic Complexes, what kind of characterization do I need to use? [Link]
-
Impact of Surface Adsorption on Metal–Ligand Binding of Phenanthrolines | The Journal of Physical Chemistry C - ACS Publications. [Link]
-
Synthesis and characterization of metal complexes from Schiff's base. [Link]
-
Chapter 11: Reactions of Metal Complexes in Solution - Books. [Link]
-
The effect of pH for binding capacity of heavy metals on the ligand;... - ResearchGate. [Link]
-
Chemistry Vignettes: Stability of transition metal alkyls - YouTube. [Link]
-
Stoichiometry effect on the structure, coordination and anticancer activity of gold(i/iii) bisphosphine complexes - Dalton Transactions (RSC Publishing). [Link]
-
Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable. [Link]
-
Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment - Systematic Reviews in Pharmacy. [Link]
-
Effect of temperature and time on the Schiff Base yield Reaction conditions - ResearchGate. [Link]
-
What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. [Link]
-
Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection | Chemistry of Materials - ACS Publications. [Link]
-
12.1: Organometallic reactions - Chemistry LibreTexts. [Link]
-
5.10: Stability of Transition Metal Complexes - Chemistry LibreTexts. [Link]
-
Factors affecting the stability of complexes | Complexes | JEE Chemistry - Unacademy. [Link]
-
What Is The Inert Atmosphere? A Guide To Controlling Chemical Reactions - Kintek Solution. [Link]
-
12.1: Characterization of Organometallic Complexes - Chemistry LibreTexts. [Link]
-
Inert Atmosphere - Zamann Pharma Support GmbH. [Link]
-
Synthesis - General tips for improving yield? : r/chemistry - Reddit. [Link]
-
Reaction Mechanism of Transition Metal Complexes – II - Dalal Institute. [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. [Link]
-
6.6: Reactions of Complexes - Chemistry LibreTexts. [Link]
-
A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation - MDPI. [Link]
-
Stoichiometry of the complexes: Significance and symbolism. [Link]
-
What could be reason for getting a very low yield in organic chemistry? - Quora. [Link]
-
How can I get a Single crystal for metal complex? - ResearchGate. [Link]
-
Synthesis, spectral and thermo-kinetics explorations of Schiff-base derived metal complexes - SciSpace. [Link]
-
Are the metal identity and stoichiometry of metal complexes important for colchicine site binding and inhibition of tubulin polymerization? - PMC - PubMed Central. [Link]
-
Control of metal/ligand stoichiometry and structure in aminopyridinato complexes of zirconium: N-alkyl is better than trimethylsilyl - ResearchGate. [Link]
-
Zirconium Coordination Chemistry and Its Role in Optimizing Hydroxymate Chelation: Insights from Molecular Dynamics | ACS Omega - ACS Publications. [Link]
-
Temperature-Driven Recycling of a Bioderived Iron Catalyst for Aqueous Atom Transfer Radical Polymerization | ACS Sustainable Chemistry & Engineering. [Link]
-
Nitride Synthesis under High-Pressure, High-Temperature Conditions: Unprecedented In Situ Insight into the Reaction - PubMed. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. books.rsc.org [books.rsc.org]
- 3. cbpbu.ac.in [cbpbu.ac.in]
- 4. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. kintekfurnace.com [kintekfurnace.com]
- 13. kindle-tech.com [kindle-tech.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pH and basicity of ligands control the binding of metal-ions to B. cereus B1 β-lactamase - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Manipulation and measurement of pH sensitive metal–ligand binding using electrochemical proton generation and metal detection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Inducing a pH-dependent conformational response by competitive binding to Zn 2+ of a series of chiral ligands of disparate basicity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06812A [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Stoichiometry effect on the structure, coordination and anticancer activity of gold(i/iii) bisphosphine complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. Stoichiometry of the complexes: Significance and symbolism [wisdomlib.org]
- 22. Are the metal identity and stoichiometry of metal complexes important for colchicine site binding and inhibition of tubulin polymerization? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. quora.com [quora.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Nitride Synthesis under High-Pressure, High-Temperature Conditions: Unprecedented In Situ Insight into the Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. m.youtube.com [m.youtube.com]
- 32. researchgate.net [researchgate.net]
- 33. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 34. echemi.com [echemi.com]
- 35. Synthesis and characterization of metal complexes from Schiff's base. [wisdomlib.org]
- 36. chem.libretexts.org [chem.libretexts.org]
- 37. researchgate.net [researchgate.net]
- 38. jchemlett.com [jchemlett.com]
- 39. sysrevpharm.org [sysrevpharm.org]
stability issues of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol under acidic/basic conditions
Welcome to the technical support guide for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound under various experimental conditions. We will explore potential degradation pathways, offer troubleshooting solutions for common issues, and provide validated protocols to assess stability in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the pyrazole ring system?
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its aromaticity confers significant stability.[1][2] In drug discovery, pyrazole is often considered a privileged scaffold partly due to its metabolic stability.[3] The ring is generally resistant to mild oxidizing and reducing conditions.[1]
The pyrazole ring system possesses amphoteric properties. The pyridine-like nitrogen at position 2 is basic and can be protonated under acidic conditions, while the pyrrole-like NH group in N-unsubstituted pyrazoles is weakly acidic.[4][5] In your molecule, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, the nitrogen at position 1 is alkylated, meaning it lacks the acidic proton, which simplifies its acid-base chemistry.
Q2: How does the 2-(propan-1-ol) substituent affect the molecule's stability?
The N-propanol side chain introduces a secondary alcohol functional group, which becomes a primary site for potential reactivity, especially under acidic conditions. While the pyrazole ring itself is robust, the stability of the entire molecule is often dictated by the weakest link, which in this case can be the C-O bond of the alcohol or the C-H bonds adjacent to it.
Q3: What specific degradation pathways should I be concerned about under acidic conditions?
Under acidic conditions, two primary concerns arise, mostly related to the side chain:
-
Protonation of the Pyrazole Ring: The pyridine-like nitrogen (N2) is the most basic site and will be protonated in an acidic medium to form a pyrazolium cation. This is typically a reversible equilibrium and does not inherently constitute degradation, but it can alter the molecule's solubility, polarity, and electronic properties, potentially influencing subsequent reactions.
-
Acid-Catalyzed Dehydration of the Alcohol: This is a more significant stability concern. Secondary alcohols can undergo elimination (dehydration) in the presence of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) and heat, leading to the formation of an alkene, 1-(3,5-dimethyl-1H-pyrazol-1-yl)prop-1-ene. This is a classic E1 elimination pathway.
Q4: Is 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol stable under basic conditions?
The molecule is generally expected to be stable under mild to moderate basic conditions (e.g., NaHCO₃, K₂CO₃, triethylamine). Many pyrazole syntheses are performed under basic conditions without compromising the ring structure.[6][7]
However, under very harsh basic conditions (e.g., concentrated NaOH, strong non-nucleophilic bases like NaH or LDA at elevated temperatures), there is a remote possibility of reactions involving the methyl groups or other parts of the molecule, though ring-opening is unlikely for an N-substituted pyrazole.[8] For most standard synthetic and formulation purposes, the compound can be considered base-stable.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you might encounter during your experiments.
Issue 1: "After performing a reaction in an acidic solvent, my NMR/LC-MS shows a new major impurity. What could it be?"
Answer:
The most probable impurity is the alkene product resulting from the acid-catalyzed dehydration of the propan-1-ol side chain.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for new impurities.
Validation Steps:
-
Run a Control: Subject your starting material to the reaction conditions (acid, solvent, temperature) without the other reagents. If the impurity appears, it confirms the instability of your compound under these conditions.
-
Spike Study: If you can synthesize the suspected alkene impurity, run an HPLC and "spike" your sample with it to see if the retention times match.
Issue 2: "My reaction yield is consistently low when using a strong base. Could my starting material be degrading?"
Answer:
While direct degradation under basic conditions is less common than under acidic ones, it is not impossible, especially with strong bases and elevated temperatures.
Potential Causes & Solutions:
-
Deprotonation: A very strong base could deprotonate the alcohol, forming an alkoxide. This isn't degradation, but the resulting charged species might have different solubility or reactivity, potentially leading it down an unproductive pathway.
-
Metal Chelation: The two nitrogen atoms of the pyrazole ring can act as a bidentate ligand, chelating with metal cations (e.g., Li⁺ from n-BuLi, Na⁺ from NaH). This can alter reactivity and is a known property of pyrazoles.[8]
-
Unintended Reactivity: The resulting alkoxide could potentially participate in side reactions if other electrophiles are present.
Troubleshooting Steps:
-
Assess Stability: Use the Basic Stress Testing Protocol (see below) to confirm if your compound is stable under the specific basic conditions you are using.
-
Lower Temperature: Perform the reaction at a lower temperature if possible.
-
Use a Weaker Base: Evaluate if a weaker base (e.g., an organic amine vs. an alkoxide or organolithium) can accomplish the desired transformation.
Data Summary & Recommended Conditions
The following table provides a general guideline for experimental conditions to maximize the stability of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol.
| Parameter | Recommended Range | Rationale & Notes |
| pH Range | 4 - 11 | The compound is most stable in a moderately acidic to moderately basic range. Below pH 4, the risk of side-chain dehydration increases, especially with heat. |
| Compatible Acids | Acetic Acid, Formic Acid, TFA (at low temp), HCl (dilute) | Avoid strong, non-nucleophilic mineral acids like concentrated H₂SO₄, especially at temperatures > 40°C, to minimize dehydration risk. |
| Compatible Bases | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA, NaOH (≤ 1M) | Generally stable. Use caution with organometallic bases (n-BuLi, LDA) which will deprotonate the alcohol and may interact with the ring. |
| Solvents | Aprotic (DCM, THF, Acetonitrile, DMF) and Protic (MeOH, EtOH, H₂O) | Solvent choice is generally not critical for stability alone, but can influence the rate of acid/base-catalyzed degradation. |
| Temperature | -20°C to 60°C | Stability decreases at higher temperatures, particularly in the presence of acid. |
Experimental Protocols
Protocol 1: Acidic Stress Testing
This protocol allows you to determine the stability of your compound under specific acidic conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol in a relevant solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Control Sample (T=0): Take an aliquot of the stock solution, dilute it to the final analysis concentration (e.g., 50 µg/mL), and analyze immediately via HPLC-UV (see Protocol 3). This is your 100% reference point.
-
Stress Condition: In a sealed vial, mix your stock solution with the acidic medium to be tested (e.g., 1:1 ratio of stock solution to 1M HCl).
-
Incubation: Place the vial in a heating block or water bath at the desired test temperature (e.g., 50°C).
-
Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
Quenching & Analysis: Immediately neutralize the aliquot with an equivalent amount of base (e.g., 1M NaOH), dilute to the final analysis concentration, and analyze by HPLC-UV.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 control.
Protocol 2: Basic Stress Testing
This protocol is analogous to the acidic stress test but for basic conditions.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution as described above.
-
Control Sample (T=0): Analyze a T=0 sample as in the acidic protocol.
-
Stress Condition: In a sealed vial, mix your stock solution with the basic medium to be tested (e.g., 1:1 ratio of stock solution to 1M NaOH).
-
Incubation: Incubate at the desired temperature.
-
Time Points & Analysis: At specified intervals, withdraw an aliquot, neutralize with an equivalent amount of acid (e.g., 1M HCl), dilute, and analyze by HPLC-UV.
-
Data Analysis: Calculate the percentage of the parent compound remaining.
Protocol 3: HPLC-UV Method for Monitoring Degradation
This provides a general-purpose analytical method to separate the parent compound from potential degradants.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| UV Detection | 220 nm |
| Injection Volume | 10 µL |
Expected Observations:
-
Parent Compound: Will have a characteristic retention time.
-
Dehydration Product (Alkene): Expected to be less polar and therefore have a longer retention time on a reverse-phase column.
Potential Degradation Pathway Visualization
The following diagram illustrates the most probable acid-catalyzed degradation pathway for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol.
Caption: Acid-catalyzed E1 dehydration of the alcohol side chain.
References
-
The Journal of Organic Chemistry. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. Retrieved from [Link]
-
Ma, C., et al. (2011). Copper(I)-Catalyzed Synthesis of Pyrazoles from Phenylhydrazones and Dialkyl Ethylenedicarboxylates in the Presence of Bases. Synlett, 2011(9), 1321-1323. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Iwasaki, T., et al. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 27(13), 4242. Retrieved from [Link]
-
Al-Mokaram, A. A. M., et al. (2024). Inhibitory Effect of Newly Prepared Pyrazole Derivatives against Alpha-Amylase in Pancreatic Cancer Cell. Al-Nahrain Journal of Science, 27(1), 1-13. Retrieved from [Link]
-
Sher, M., et al. (2016). Acid Catalyzed Solvent Free Synthesis of New 1-Acyl-4-benzhydryl Substituted Pyrazoles. Journal of the Chemical Society of Pakistan, 38(6), 1205-1211. Retrieved from [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). Retrieved from [Link]
-
Organic Letters. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]
-
Studzinska, M., & Oziminski, W. P. (2020). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Structural Chemistry, 31, 2249-2261. Retrieved from [Link]
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(11), 1338-1364. Retrieved from [Link]
-
Pathan, A. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1745-1764. Retrieved from [Link]
-
Basavannacharya, C., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 21(3), 963-967. Retrieved from [Link]
-
Molecules. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]
-
Molecules. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Retrieved from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Ligands in Catalytic Reactions
<_ _>
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge in catalytic chemistry: the poor solubility of pyrazole-based ligands. The insolubility of these otherwise highly effective ligands can lead to catalyst precipitation, inconsistent reaction kinetics, and overall diminished catalytic performance.[1]
This resource is structured to help you diagnose the root cause of solubility issues and implement robust solutions. We will move from foundational knowledge in our Frequently Asked Questions (FAQs) section to advanced, actionable protocols in our detailed Troubleshooting Guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding pyrazole ligand solubility.
Q1: What are the typical organic solvents in which pyrazole-based ligands are soluble?
A1: Pyrazole and its derivatives generally exhibit good solubility in a range of common organic solvents. These include acetone, ethanol, methanol, acetonitrile, dimethylformamide (DMF), and dichloromethane (CH2Cl2).[2] For specific reactions like cyclocondensation, aprotic dipolar solvents have been shown to yield better results.[2] The choice of solvent will ultimately depend on the specific substituents on the pyrazole ring, which dictate its overall polarity.[3]
Q2: My pyrazole derivative has poor water solubility. What initial strategies can I employ for aqueous reactions?
A2: Limited water solubility is a well-documented characteristic of many pyrazole derivatives.[2] To address this, consider the following initial strategies:
-
Co-solvents: Employing a mixture of water with a water-miscible organic solvent such as ethanol or DMSO can significantly enhance solubility.[2]
-
pH Adjustment: If your ligand possesses acidic or basic functional groups, adjusting the pH of the aqueous medium can promote the formation of more soluble salt species.[2][4]
-
Hydrotropes: These are compounds that increase the aqueous solubility of other solutes. For instance, sodium p-toluenesulfonate (NaPTS) has been successfully used to increase the solubility of poorly soluble organic compounds for pyrazole synthesis.[2][5]
Q3: How does temperature influence the solubility of pyrazole derivatives?
A3: As with most solid solutes, the solubility of pyrazole derivatives in organic solvents generally increases with temperature.[2][6] If you are encountering solubility issues at room temperature, carefully increasing the reaction temperature may provide a simple and effective solution. However, be mindful of the thermal stability of your reactants, catalyst, and products.
Q4: Can modifying the pyrazole ligand structure itself improve solubility?
A4: Absolutely. Ligand design is a paramount strategy for improving catalyst performance, including solubility.[7][8][9] By strategically adding solubilizing groups to the periphery of the ligand, you can enhance its solubility without significantly altering the primary coordination environment. For example, replacing a methyl group with a long-chain alkyl group (e.g., C18) or adding bulky groups like tert-butyl can make the ligand "greasier" and more soluble in non-polar organic solvents.[10]
Q5: What is catalyst precipitation and why is it a problem?
A5: Catalyst precipitation occurs when the catalyst, which should ideally be dissolved in the reaction medium for homogeneous catalysis, falls out of solution as a solid. This is often due to the poor solubility of the ligand or the resulting metal complex. Precipitation can lead to a loss of catalytic activity, inconsistent reaction rates, and difficulties in product purification and catalyst recovery.[1][11][12]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving persistent solubility challenges.
Guide 1: Systematic Solvent and Co-Solvent Screening
Poor solubility is fundamentally a mismatch between the solute (your pyrazole-based ligand/catalyst) and the solvent. A systematic approach to solvent selection is the first line of defense.
The Underlying Principle: The principle of "like dissolves like" governs solubility. The polarity of your ligand, dictated by its functional groups, must be matched with a solvent of similar polarity.
Experimental Protocol:
-
Initial Solubility Assessment:
-
In a series of small vials, add a known, small amount of your pyrazole ligand (e.g., 1-2 mg).
-
To each vial, add a different solvent (e.g., 1 mL) from a range of polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, DMF, DMSO).
-
Observe solubility at room temperature with gentle agitation. Note which solvents fully or partially dissolve the ligand.
-
-
Co-Solvent Titration:
-
If a single solvent is not effective, identify a "good" solvent (in which it is soluble) and a "poor" solvent (in which it is sparingly soluble) from your initial screen.[3]
-
Dissolve the ligand in a minimal amount of the "good" solvent.
-
Slowly add the "poor" solvent dropwise until you observe the first signs of precipitation (turbidity). This helps identify a suitable binary solvent ratio.
-
-
Temperature Effect Evaluation:
-
For promising solvent or co-solvent systems where solubility is still limited at room temperature, gently heat the mixture while monitoring for dissolution.
-
Note the temperature at which complete dissolution occurs. Ensure this temperature is compatible with your reaction conditions.
-
Data Interpretation:
| Solvent System | Room Temp. Solubility | Solubility at Elevated Temp. | Observations |
| Toluene | Poor | Moderate | Dissolves at 60°C |
| DMF | Excellent | N/A | Fully soluble |
| Ethanol/Water (1:1) | Partial | Good | Clear solution at 50°C |
| Dichloromethane | Good | N/A | Fully soluble |
Logical Workflow for Solvent Selection:
Caption: Selection guide for advanced solubility enhancement techniques.
Part 3: Concluding Remarks
Overcoming the poor solubility of pyrazole-based ligands is a critical step in unlocking their full potential in catalytic reactions. By systematically approaching the problem—starting with solvent selection, progressing to rational ligand design, and finally considering advanced methodologies—researchers can effectively troubleshoot and optimize their catalytic systems. The key is to understand the underlying physicochemical principles and to match the strategy to the specific nature of the ligand and the reaction conditions.
References
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate . PubMed Central. Available at: [Link]
-
Ligand Design in Coordination Chemistry: Approaches to New Catalysts, New Materials, and a More Sustainable Environment . ResearchGate. Available at: [Link]
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes . National Institutes of Health. Available at: [Link]
-
Ligand Design in the Optimization of Reduction Catalysis Reactions . ProQuest. Available at: [Link]
-
Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands . ResearchGate. Available at: [Link]
-
Ligand Design in Catalyst Development . YouTube. Available at: [Link]
-
Supercritical Fluids . Royal Society of Chemistry. Available at: [Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review . ACS Omega. Available at: [Link]
-
Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect . RSC Publishing. Available at: [Link]
-
Supercritical Fluids . Royal Society of Chemistry. Available at: [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES Review Article . International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]
-
(PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach . ResearchGate. Available at: [Link]
-
Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review . Biointerface Research in Applied Chemistry. Available at: [Link]
-
Can Chemical Reactions Be Performed In Supercritical Fluids? . YouTube. Available at: [Link]
-
Catalyst synthesis . Fritz Haber Institute. Available at: [Link]
-
New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes . ResearchGate. Available at: [Link]
-
Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of L-lactide . RSC Publishing. Available at: [Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review . PubMed Central. Available at: [Link]
-
Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the . SciSpace. Available at: [Link]
-
Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? . PubMed Central. Available at: [Link]
-
Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation . ACS Catalysis. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review . World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Recent Developments in the Synthesis of Supported Catalysts . Chemical Reviews. Available at: [Link]
-
(PDF) Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy . ResearchGate. Available at: [Link]
-
Solubility Enhancement Technique . CUTM Courseware. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement . Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Co-precipitation of mixed Cu,Zn,Al hydroxycarbonate precursors for Cu/ZnO/Al2O3 catalysts investigated by titration experiments . MPG.PuRe. Available at: [Link]
-
Microwave-assisted synthesis and evaluation of chalcone-ligated molybdenum carbonyl complexes as cytotoxic agents and DNA binders . ResearchGate. Available at: [Link]
-
Microwave-Assisted Synthesis of Nanoporous Aluminum-Based Coordination Polymers as Catalysts for Selective Sulfoxidation Reaction . MDPI. Available at: [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach . ResearchGate. Available at: [Link]
-
ChemInform Abstract: Solubility of Organometallic Complexes in Supercritical Carbon Dioxide: A Review . ResearchGate. Available at: [Link]
-
Homogeneous Catalysis in Supercritical Fluids: Hydrogenation of Supercritical Carbon Dioxide to Formic Acid, Alkyl Formates, and Formamides . Journal of the American Chemical Society. Available at: [Link]
-
Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O) . mocedes.org. Available at: [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes . PubMed Central. Available at: [Link]
-
A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation . Royal Society of Chemistry. Available at: [Link]
-
Electrocatalytic CO2 Reduction with a Binuclear Bis‐Terpyridine Pyrazole‐Bridged Cobalt Complex . PubMed Central. Available at: [Link]
-
Microwave-Assisted Synthesis and Crystal Structure of Oxo(diperoxo)(4,4'-di-tert-butyl-2,2'-bipyridine)-molybdenum(VI) . National Institutes of Health. Available at: [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions . National Institutes of Health. Available at: [Link]
-
solid state synthesis and characterization of pyrazole and . ResearchGate. Available at: [Link]
-
How do I remove a homogeneous catalyst after my reaction? . ResearchGate. Available at: [Link]
-
Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies . ScienceDirect. Available at: [Link]
-
Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays . PubMed Central. Available at: [Link]
Sources
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. youtube.com [youtube.com]
- 11. fhi.mpg.de [fhi.mpg.de]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Maintaining the Enantiomeric Integrity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
Welcome to the technical support guide for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. This document serves as a critical resource for researchers, chemists, and drug development professionals dedicated to preserving the stereochemical purity of this chiral alcohol. Here, we address common challenges and provide field-tested strategies in a direct question-and-answer format to ensure the success of your experiments.
Section 1: Understanding the Risk of Racemization
Q1: What is racemization and why is it a critical issue for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol?
A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), rendering it optically inactive. For drug development professionals, this is a significant concern because often only one enantiomer of a chiral molecule is biologically active, while the other may be inactive or even cause harmful side effects.[1] Preserving the specific stereoisomer of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is therefore paramount to ensure its therapeutic efficacy and safety.
Q2: What are the primary chemical mechanisms that cause this molecule to racemize?
A2: The chiral center in 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is the secondary alcohol carbon. This structure is susceptible to racemization primarily under two conditions:
-
Acid-Catalyzed SN1-type Reaction: In the presence of a strong acid, the hydroxyl group can be protonated, forming a good leaving group (water).[2][3] The departure of water generates a planar, achiral carbocation intermediate. Subsequent nucleophilic attack by water can occur from either face of the carbocation with equal probability, leading to a racemic mixture of the alcohol.[4]
-
Oxidation-Reduction Sequence: The secondary alcohol can be oxidized to the corresponding achiral ketone (2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one). If reducing agents are present or subsequently introduced, the ketone will be reduced back to the alcohol, but without stereocontrol, forming a racemic mixture. This is a common mechanism in racemizations catalyzed by transition metals like ruthenium.[5][6][7]
These pathways are accelerated by elevated temperatures and non-neutral pH conditions.[1]
Caption: Key mechanisms leading to racemization of the target alcohol.
Section 2: Troubleshooting Guide for Synthesis and Workup
Q3: I am performing an asymmetric synthesis. What are the most critical parameters to control to prevent racemization?
A3: During synthesis, especially in the final steps, maintaining stereochemical integrity is crucial. Key parameters include:
-
Temperature Control: High temperatures are a primary driver of racemization by providing the activation energy for unwanted side reactions.[1] If your synthesis involves an exothermic step, ensure efficient heat dissipation using an ice bath or a reactor with a cooling jacket. Aim to keep the reaction temperature as low as reasonably possible while still allowing for an acceptable reaction rate.
-
pH Control: Avoid strongly acidic or basic conditions, especially during workup and product isolation.[1] If your reaction requires an acid or base, it should be neutralized carefully and promptly upon completion.
-
Reagent Selection: When performing reactions like peptide couplings where a chiral center is adjacent to an activating group, the choice of coupling reagent is critical to suppress racemization.[8][9][10][11] While not a peptide, this principle of avoiding overly harsh activators is broadly applicable.
Q4: My reaction workup involves an acid or base wash. What are the best practices to avoid compromising the enantiomeric purity?
A4: Aqueous workups are a common stage where racemization can occur.
-
Use Dilute and Weak Acids/Bases: Instead of strong acids like HCl, consider using a dilute solution of a weaker acid like citric acid or saturated ammonium chloride (NH₄Cl) for neutralization. For basic washes, prefer sodium bicarbonate (NaHCO₃) over sodium hydroxide (NaOH).
-
Minimize Contact Time: Perform washes quickly and efficiently. Do not let your organic layer sit in contact with the acidic or basic aqueous phase for extended periods.
-
Maintain Low Temperatures: Conduct the entire workup procedure in a vessel submerged in an ice bath to minimize the rate of potential racemization reactions.
-
Immediate Extraction and Drying: After washing, immediately separate the layers, dry the organic phase thoroughly with an anhydrous salt like MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure at low temperature.
Caption: Recommended workflow for a safe, non-racemizing workup.
Section 3: Troubleshooting Guide for Purification
Q5: What are the recommended conditions for purifying 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol by silica gel chromatography?
A5: Silica gel is inherently acidic and can promote racemization of sensitive alcohols. To mitigate this risk:
-
Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (Et₃N) or another non-nucleophilic base like pyridine. This neutralizes the acidic silanol groups on the silica surface.
-
Use a Buffered Mobile Phase: Incorporating a small percentage (0.1-0.5%) of a volatile base like triethylamine in your mobile phase system (e.g., Hexane/Ethyl Acetate + 0.1% Et₃N) can maintain a neutral environment throughout the column.
-
Work Quickly: Do not let the compound sit on the column for an unnecessarily long time. Choose a solvent system that provides good separation with a reasonable retention factor (R_f_ ≈ 0.25-0.35) to ensure timely elution.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane (DCM) can contain trace amounts of HCl, which can be detrimental. If DCM is necessary, use a freshly opened bottle or pass it through a plug of basic alumina before use.
Q6: I'm observing partial racemization after column chromatography. What could be the cause?
A6: This is a common issue. Refer to the table below for potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| Acidic Silica Gel | The default state of silica gel is acidic, which can catalyze the SN1 racemization mechanism.[4] | Neutralize the silica with 1-2% triethylamine before packing the column, and add 0.1% triethylamine to the mobile phase. |
| Contaminated Solvents | Older or improperly stored solvents (especially DCM) can accumulate acidic impurities. | Use fresh, high-purity solvents. Consider passing solvents through a plug of basic alumina if acidity is suspected. |
| Prolonged Elution Time | The longer the compound is adsorbed on the stationary phase, the greater the opportunity for on-column reactions. | Optimize the mobile phase to achieve a lower retention time while maintaining separation. Avoid overloading the column. |
| High Column Temperature | Ambient lab temperatures may be too high for highly sensitive compounds. | If possible, run the chromatography in a cold room or use a jacketed column with coolant circulation. |
Section 4: Best Practices for Storage and Handling
Q7: What are the optimal long-term storage conditions to maintain the enantiomeric purity of my compound?
A7: To ensure long-term stability:
-
Temperature: Store the compound at low temperatures, ideally in a freezer at -20°C.[12] This minimizes the thermal energy available for racemization.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation to the ketone, which is a key intermediate in one racemization pathway.[6]
-
Container: Use amber glass vials with tight-fitting, PTFE-lined caps.[12] This protects the compound from light, which can catalyze degradation, and prevents solvent evaporation or moisture ingress.
-
Form: Store the compound as a solid if possible. If it must be stored in solution, use a non-acidic, aprotic solvent (e.g., anhydrous Toluene or THF) and ensure the solution is thoroughly de-gassed. Avoid storing in alcohols like methanol or ethanol for long periods, as they can participate in exchange reactions.[13]
Section 5: Analytical Protocol for Monitoring Purity
Q8: How can I accurately determine the enantiomeric excess (e.e.) of my sample?
A8: The most reliable and widely used method for determining the enantiomeric excess of chiral alcohols is Chiral High-Performance Liquid Chromatography (HPLC) .[14][15][16] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their direct quantification.
Protocol: Standard Chiral HPLC Analysis
This protocol provides a starting point for method development. Optimization will be required for baseline separation.
-
Column Selection: Polysaccharide-based columns are highly effective for separating chiral alcohols.[14] Good starting columns include:
-
Daicel CHIRALPAK® IA, IB, or IC
-
Phenomenex Lux® Amylose-1 or Cellulose-1
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of your compound (~1 mg/mL) in the initial mobile phase to avoid peak distortion.[14]
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Optimization:
-
If peaks are not resolved, systematically vary the Hexane/IPA ratio (e.g., 95:5, 80:20).
-
If resolution is still poor, try switching the alcohol modifier to ethanol.
-
For basic compounds, adding 0.1% diethylamine (DEA) to the mobile phase can improve peak shape. For acidic impurities, 0.1% trifluoroacetic acid (TFA) may be used, but with caution due to the risk of racemization.[16]
-
-
Calculation of Enantiomeric Excess (e.e.):
-
Integrate the peak areas for both enantiomers (Area₁ and Area₂).
-
Calculate e.e. % using the formula: e.e. % = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
References
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. (n.d.). Benchchem.
- Methods to prevent racemization of D-panthenol during chemical synthesis. (n.d.). Benchchem.
- Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. (2010). Semantic Scholar.
- Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. (2022). The Journal of Organic Chemistry - ACS Publications.
- Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (n.d.). MDPI.
- Stereoselective Synthesis of Chiral Molecules. (n.d.). Encyclopedia.pub.
- Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. (2010). Journal of the American Chemical Society.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). NIH.
- Chiral HPLC analysis. HPLC elution profiles after the reaction of the... (n.d.). ResearchGate.
- Chiral HPLC Column. (n.d.). Phenomenex.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. (2025). Suzhou Highfine Biotech.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Chiral alcohol separation. (2024). Reddit.
- DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (n.d.). Luxembourg Bio Technologies.
- Racemization. (2021). Chemistry LibreTexts.
- Safe Storage Tips for 200 Proof Food Grade Ethanol. (n.d.). Culinary Solvent.
- Optically active butan-2-ol racemizes in dilute acid. Propose a m... (n.d.). Study Prep in Pearson+.
- The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). caymanchem.com.
- How Should Ethanol Be Stored? - Chemistry For Everyone. (2025). YouTube.
- Nedstar's guide for ethanol safety & handling. (2025). nedstar.com.
- Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. (2018). University of Nebraska-Lincoln.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Optically active butan-2-ol racemizes in dilute acid. Propose a m... | Study Prep in Pearson+ [pearson.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. culinarysolvent.com [culinarysolvent.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Refining the Work-up and Purification of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the work-up and purification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. As Senior Application Scientists, we have structured this resource to move beyond simple procedural lists, focusing instead on the chemical principles that underpin successful and reproducible outcomes.
The synthesis of this target molecule, typically achieved via the nucleophilic substitution of a propylene oxide equivalent with 3,5-dimethylpyrazole, presents unique challenges post-reaction. The key difficulty often lies in the separation of the desired product from the unreacted 3,5-dimethylpyrazole starting material, due to their similar structural and electronic properties. This guide provides robust troubleshooting strategies and detailed protocols to navigate these challenges effectively.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the work-up phase in a direct question-and-answer format. The following workflow diagram provides a general overview of the process discussed.
Caption: General workflow for the work-up and purification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol.
Q1: My TLC analysis shows two very close spots. How can I confirm which is the product and how do I separate them?
A1: This is the most common challenge. The two spots are likely your target alcohol and the unreacted 3,5-dimethylpyrazole.
-
Causality: The starting pyrazole is a relatively polar, basic heterocycle. Your product is also a basic heterocycle but contains a hydroxyl group, which significantly increases its polarity. However, the overall size and the pyrazole core make their chromatographic behavior similar in many standard solvent systems.
-
Identification:
-
Staining: Use a potassium permanganate (KMnO₄) stain. Your product, a primary alcohol, will readily oxidize, leading to a yellow/brown spot on a purple background. The starting pyrazole will be much less reactive or unreactive to this stain.
-
Co-spotting: Run a TLC plate where you spot the crude mixture, the 3,5-dimethylpyrazole starting material, and a co-spot (crude + starting material) in separate lanes. This will definitively identify the starting material spot.
-
-
Troubleshooting & Optimization:
-
Acid/Base Extraction: Before chromatography, you can perform an acid wash. Dissolve the crude mixture in a water-immiscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer with dilute aqueous HCl (e.g., 1M). Both your product and the starting material are basic and will move into the aqueous acidic layer. Neutralize this aqueous layer carefully with a base like NaOH or NaHCO₃ until pH > 8, then re-extract with EtOAc or DCM. This process removes non-basic impurities but won't separate the two pyrazoles. However, it provides a cleaner sample for chromatography.
-
Chromatography Modification: Standard silica gel is acidic and can cause streaking with basic compounds like pyrazoles.
-
Add a Basic Modifier: Pre-treat your column slurry and eluent with triethylamine (Et₃N) or ammonia. A common practice is to use an eluent containing 0.5-1% Et₃N (e.g., 94.5:5:0.5 EtOAc/Hexane/Et₃N). The amine competes for the acidic sites on the silica, resulting in sharper peaks and improved separation.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina for your column chromatography, which can be more effective for separating basic compounds.
-
-
Q2: I've quenched my reaction (which was in DMF/DMSO) with water, and now I have a large volume of an aqueous solution that is difficult to extract.
A2: This issue arises from the high miscibility of solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) with both water and common organic extraction solvents.
-
Causality: DMF and DMSO are used to facilitate the reaction but are notoriously difficult to remove via standard extraction. They partition between the aqueous and organic layers, dragging your product with them and preventing a clean separation.
-
Troubleshooting & Optimization:
-
Dilute and Saturate: Add a significant amount of water to the crude mixture (at least 10-20 times the volume of DMF/DMSO). Then, add a saturated brine solution (NaCl(aq)). This increases the polarity of the aqueous phase, forcing the less polar organic compounds (including your product) into the organic solvent. This is known as "salting out".
-
Choose Your Solvent Wisely: Use a less polar solvent for extraction, such as diethyl ether or a mixture of EtOAc/Hexanes. These have lower miscibility with residual DMF/DMSO than pure EtOAc or DCM.
-
Repetitive Washes: Perform multiple (5-7) washes of the organic layer with water and then brine. This will gradually pull the residual high-boiling solvent out of the organic phase. Monitor the effectiveness by checking the volume of your organic layer; it should not decrease significantly after the first few washes.
-
Q3: An intractable emulsion formed during my liquid-liquid extraction. What should I do?
A3: Emulsions are common when working with basic compounds and can halt a work-up.
-
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds at the interface. Salts or partially soluble materials from the reaction can act as surfactants.
-
Troubleshooting & Optimization:
-
Patience and Brine: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will begin to separate. Add a significant amount of saturated brine solution, stopper the funnel, and gently rock (do not shake) to mix. The increased ionic strength of the aqueous layer helps to break the emulsion.[1]
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the suspension.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for separating the layers.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions regarding the work-up strategy.
Caption: Synthesis of the target compound via nucleophilic substitution.
Q1: What is the fundamental principle behind choosing a work-up strategy for this reaction?
A1: The strategy is built on exploiting the differences in the physical properties of the product, starting materials, and byproducts. The core components are:
-
Solubility: The product is an organic molecule, so it is preferentially soluble in organic solvents. Inorganic salts (from the base and quenching agents) are soluble in water. This difference is the basis for liquid-liquid extraction.
-
Basicity: The pyrazole nitrogen atoms are basic.[2] The N-2 nitrogen is sp² hybridized and has a lone pair available for protonation.[3] This allows for the potential use of acid-base chemistry to move the pyrazole-containing compounds between aqueous and organic phases, although it does not effectively separate the product from the starting material.
-
Polarity: The introduction of the propan-1-ol side chain makes the product more polar than the starting 3,5-dimethylpyrazole. This difference, though sometimes subtle, is what allows for separation using column chromatography.
Q2: Can I purify the product without using column chromatography?
A2: Yes, alternative methods may be viable depending on the purity of your crude product.
-
Crystallization/Recrystallization: If your product is a solid and the crude material is relatively clean, recrystallization is an excellent option. You would need to screen for a suitable solvent system (e.g., EtOAc/Hexanes, Toluene, or Isopropanol/Water) where the product has high solubility at high temperatures and low solubility at low temperatures. This is often a highly effective method for removing minor impurities.[4]
-
Acid Addition Salt Formation: It may be possible to selectively crystallize the product as an acid addition salt.[5][6] By dissolving the crude mixture in a suitable organic solvent (like isopropanol or acetone) and adding an acid (like oxalic acid or HCl in ether), one of the pyrazole compounds might selectively precipitate as its salt, allowing for separation by filtration. This requires empirical optimization.
Q3: Why is a brine wash the final step in the aqueous work-up?
A3: The brine (saturated NaCl solution) wash is a critical step for two reasons:
-
"Salting Out": As mentioned earlier, it decreases the solubility of organic compounds in the aqueous layer, driving more of your product into the organic phase and maximizing your yield.
-
Pre-drying: It removes the bulk of the dissolved water from the organic layer. The high concentration of salt in the brine solution osmotically pulls water from the organic solvent, making the subsequent drying step with an agent like Na₂SO₄ or MgSO₄ faster and more efficient.
Q4: What are the key ¹H NMR signals that confirm the formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol?
A4: Confirming the structure is a crucial part of a self-validating protocol. You should look for these characteristic signals:
-
Two Singlets for Methyl Groups: Two distinct singlets in the δ 2.0-2.5 ppm range, each integrating to 3H, corresponding to the two methyl groups on the pyrazole ring.
-
Pyrazole Ring Proton: A singlet around δ 5.8-6.0 ppm, integrating to 1H, for the C4-proton of the pyrazole ring.
-
Propanol Side Chain:
-
A multiplet (often a sextet or similar complex pattern) for the CH group attached to the pyrazole nitrogen (N1).
-
A doublet for the terminal CH₃ group on the side chain.
-
A multiplet or doublet of doublets for the CH₂OH group.
-
A broad signal for the OH proton, which is exchangeable with D₂O.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up
-
Cooling & Quenching: Cool the reaction vessel to 0 °C using an ice bath. Slowly and carefully add deionized water to quench any remaining reactive species (e.g., NaH). Caution: This can be highly exothermic and may produce hydrogen gas if a metal hydride was used.
-
Dilution: Transfer the quenched mixture to a separatory funnel. Dilute with additional water (approx. 10x the volume of DMF/DMSO used) and ethyl acetate.
-
Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Deionized water (3x)
-
Saturated aqueous NaCl (brine) (1x)
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes until the solvent is clear.
-
Concentration: Filter the drying agent and wash it with a small amount of fresh ethyl acetate. Concentrate the combined filtrates under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Optimized Flash Column Chromatography
-
Prepare Slurry: In a beaker, add silica gel to a solution of the chosen eluent (e.g., 5% Ethyl Acetate in Hexane) containing 0.5% triethylamine. Stir to create a uniform slurry.
-
Pack Column: Pour the slurry into the column and use gentle air pressure to pack it evenly.
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and concentrate it to a dry powder (dry loading). Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 5% EtOAc in Hexane + 0.5% Et₃N) and gradually increase the polarity (gradient elution) to 20-30% EtOAc in Hexane (+ 0.5% Et₃N).
-
Collection: Collect fractions and monitor them by TLC using a suitable stain (KMnO₄). Combine the fractions containing the pure product and concentrate under reduced pressure.
Section 4: Data Summary
| Parameter | 3,5-Dimethylpyrazole (Starting Material) | 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol (Product) |
| Appearance | White crystalline solid | Colorless oil or low-melting solid |
| Typical TLC Rf | ~0.4 - 0.5 | ~0.2 - 0.3 |
| (Solvent System) | (30% EtOAc / Hexanes) | (30% EtOAc / Hexanes) |
| TLC Visualization | UV active, weak stain with KMnO₄ | UV active, strong positive stain with KMnO₄ |
| Expected Yield | N/A | 60-85% (post-chromatography) |
Note: Rf values are approximate and can vary based on the specific TLC plate, solvent mixture, and ambient conditions.
References
- DE102009060150A1 - Process for the purification of pyrazoles - Google P
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
- WO2011076194A1 - Method for purifying pyrazoles - Google P
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- Troubleshooting common issues in pyrazole synthesis - Benchchem.
- Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT rpUSkiZ3i8sotjuehfpg1eFTvqI7Y-HAWRcO2LGE2R6MwXxg7gq5PyHhNuuHQq4YC6pn8NMV13TXuWHxI27No2UJgJ6dFn9qHEsWMIJumdEw-f0GuK5rlURLRw7yaSDn436zDRo-UAmljP9RQp6nra3ErPTtxxmjp6pDxN7GtiD-fkPHbzVil2wqpEmgBBfdFmuAOrbCHnjFsMZ-Xg==]( rpUSkiZ3i8sotjuehfpg1eFTvqI7Y-HAWRcO2LGE2R6MwXxg7gq5PyHhNuuHQq4YC6pn8NMV13TXuWHxI27No2UJgJ6dFn9qHEsWMIJumdEw-f0GuK5rlURLRw7yaSDn436zDRo-UAmljP9RQp6nra3ErPTtxxmjp6pDxN7GtiD-fkPHbzVil2wqpEmgBBfdFmuAOrbCHnjFsMZ-Xg==)
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchG
- Full article: Green synthesis of pyrazole systems under solvent-free conditions.
- Troubleshooting: The Workup - Department of Chemistry : University of Rochester.
- Unit 4 Pyrazole | PDF - Slideshare.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of Pyrazole Compounds by Using Sonic
- US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google P
- Recent highlights in the synthesis and biological significance of pyrazole deriv
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. jetir.org [jetir.org]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Validation & Comparative
comparative study of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol with other chiral ligands
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Pyrazole Ligands and Their Performance Relative to Other Privileged Chiral Scaffolds
In the landscape of asymmetric catalysis, the quest for efficient, selective, and versatile chiral ligands is perpetual. Among the diverse architectures of these molecular tools, nitrogen-containing heterocyclic compounds have established a prominent position. This guide offers a comparative study of pyrazole-based chiral ligands, a class of N-heterocyclic compounds that has garnered significant attention due to their synthetic accessibility and tunable electronic and steric properties. While a direct experimental comparison involving the specific, yet undocumented, ligand 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is not feasible due to a lack of published performance data, this guide will provide a broader, yet detailed, comparative analysis of the pyrazole scaffold against other privileged classes of chiral ligands, namely Bis(oxazolines) (BOX/PyBOX), Salen derivatives, and Cinchona alkaloids.[1][2][3][4][5]
The Pyrazole Scaffold: A Versatile N,N'-Ligand
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement allows them to act as effective bidentate or monodentate ligands for a variety of transition metals.[1] The ease of substitution on the pyrazole ring enables fine-tuning of the ligand's steric and electronic environment, which is a critical factor in optimizing catalytic activity and enantioselectivity.[1] Chiral centers can be introduced at various positions, often on a side chain attached to one of the nitrogen atoms, creating a chiral pocket around the metal center.
Representative Synthesis of a Chiral Pyrazole-Containing Ligand
While a protocol for the specific target molecule is unavailable, a general and representative synthesis of a chiral pyrazole-containing amino alcohol is presented below. This multi-step process is indicative of the synthetic strategies employed for this class of ligands.
Experimental Protocol: Synthesis of a Chiral Pyrazole-Amino Alcohol Ligand
-
Step 1: Synthesis of the Chiral Epoxide. A chiral epoxide is synthesized from the corresponding prochiral allyl alcohol via a Sharpless asymmetric epoxidation.
-
Step 2: Ring-Opening of the Epoxide. The chiral epoxide is then subjected to ring-opening with a pyrazole nucleophile, typically in the presence of a base, to introduce the pyrazole moiety and generate a chiral amino alcohol precursor.
-
Step 3: Functional Group Manipulation (if necessary). Further chemical modifications can be carried out to arrive at the final ligand structure.
Caption: A generalized workflow for the synthesis of a chiral pyrazole-containing amino alcohol ligand.
Comparative Analysis of Chiral Ligand Classes
The efficacy of a chiral ligand is ultimately determined by its performance in a given asymmetric transformation. Here, we compare the general characteristics and reported performance of pyrazole-based ligands with other prominent classes in key catalytic reactions.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a fundamental reaction for the synthesis of chiral alcohols.[6] The performance of various ligand classes in the ATH of acetophenone, a benchmark substrate, is summarized below.
| Ligand Class | Representative Ligand(s) | Metal | Typical Yield (%) | Typical ee (%) | Reference(s) |
| Pyrazole-Based | Protic Pyrazole Complexes | Ru, Ir | Moderate to High | Moderate to High | [6] |
| Cinchona Alkaloid | QCI-Amine, QCD-Amine | Ir | >95 | up to 95 | [7][8] |
| Amino Alcohols | (1S,2R)-1-amino-2-indanol | Ru | High | up to 82 |
Discussion:
Pyrazole-based ligands, particularly protic pyrazoles, have demonstrated effectiveness in Ru- and Ir-catalyzed ATH reactions.[6] They are believed to participate in metal-ligand cooperation, where the N-H proton plays a role in the catalytic cycle.[6] While often providing good yields and enantioselectivities, they face stiff competition from Cinchona alkaloid-derived ligands, which are renowned for their exceptional performance in this transformation, frequently achieving enantiomeric excesses upwards of 95%.[7][8] Other chiral amino alcohols also show strong performance. The choice of ligand is often substrate-dependent, and the modular nature of pyrazoles offers potential for optimization.
Asymmetric Alkylation of Aldehydes
The enantioselective addition of organometallic reagents to aldehydes is a cornerstone of C-C bond formation. The addition of diethylzinc to benzaldehyde is a widely used benchmark for this reaction.
| Ligand Class | Representative Ligand(s) | Metal | Typical Yield (%) | Typical ee (%) | Reference(s) |
| Pyrazole-Based | (Requires further research) | (Typically Zn) | - | - | |
| BOX/PyBOX | Phenyl-PyBOX, i-Pr-PyBOX | Cu, Zn | High | >90 | [2][9][10] |
| Salen | Chiral Salen Complexes | Cr, Co | High | >95 | [3][11] |
| Amino Alcohols | DAIB, TADDOL | Zn | High | >95 |
Discussion:
Caption: General workflow of a metal-catalyzed asymmetric reaction.
Concluding Remarks for the Field Scientist
The selection of a chiral ligand is a critical decision in the development of an asymmetric synthesis. While this guide could not provide a direct, data-driven comparison for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol due to the absence of its application in the scientific literature, the analysis of the broader class of pyrazole-based ligands reveals several key insights for the practicing researcher:
-
Tunability is a Key Advantage: The pyrazole scaffold offers significant opportunities for synthetic modification. For researchers developing novel catalytic systems, this tunability can be exploited to optimize performance for a specific substrate or reaction type.[1]
-
Performance is Reaction-Dependent: As the data suggests, the efficacy of a ligand class can vary significantly between different types of asymmetric transformations. While pyrazole-based ligands show promise in reactions like asymmetric transfer hydrogenation, they are less established in others, such as the alkylation of aldehydes, when compared to more "privileged" ligand classes.
-
Rigidity and Steric Hindrance are Critical: The success of BOX/PyBOX and Salen ligands underscores the importance of a well-defined and rigid chiral environment around the metal center. Future designs of pyrazole-based ligands should consider incorporating these features to enhance their performance.[2][3]
For drug development professionals, the synthetic accessibility of pyrazole-based ligands from relatively inexpensive starting materials makes them an attractive option for large-scale synthesis, provided that the desired levels of enantioselectivity and catalytic turnover can be achieved. Further research into the application of chiral pyrazole-based ligands in a wider array of asymmetric transformations is warranted to fully unlock their potential.
References
Sources
- 1. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinchona alkaloid derived ligands in catalytic asymmetric transfer hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Cinchona alkaloid derived ligands in catalytic asymmetric transfer hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. blog.strem.com [blog.strem.com]
- 10. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 11. Asymmetric Catalysis Using Chiral Salen-Metal Complexes: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Validation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol Complexes and Their Structural Analogs
For researchers, scientists, and professionals in drug development, the rational design and validation of novel catalysts are paramount. Pyrazole-containing ligands have emerged as a versatile class of N-heterocyclic scaffolds in homogeneous catalysis, prized for their synthetic accessibility and the tunable steric and electronic properties of their metal complexes. This guide provides an in-depth, objective comparison of the catalytic performance of complexes derived from ligands structurally related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol.
Due to a scarcity of published catalytic data for the eponymous ligand-metal complexes, this guide will focus on two closely related, well-documented systems: titanium complexes of 1-dialkylamino-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol for ethylene polymerization and iron(II) and nickel(II) complexes of 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine for the transfer hydrogenation of ketones . Through a detailed examination of these analogs, we will elucidate the key performance indicators and experimental considerations that are critical for validating the catalytic potential of this ligand class.
I. Ethylene Polymerization Catalyzed by Titanium Complexes of 1-Dialkylamino-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol
The polymerization of ethylene is a cornerstone of the chemical industry, and the development of efficient, single-site catalysts is a continuous pursuit. Titanium complexes bearing pyrazole-alkoxide ligands have shown promise in this arena. Here, we compare the performance of titanium complexes of 1-dialkylamino-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol with a well-established half-titanocene catalyst.
Causality Behind Experimental Choices
The choice of a pseudo-octahedral geometry for the [(RR′-admpzp)₂Ti(OPrⁱ)₂] complexes is deliberate. The bidentate coordination of the pyrazolyl nitrogen and the alkoxide oxygen to the titanium center provides a stable yet reactive environment for ethylene coordination and insertion. The use of methylaluminoxane (MAO) as a cocatalyst is standard practice for activating such titanium complexes, generating the catalytically active cationic species. The variation of temperature in the experimental data allows for the assessment of the catalyst's thermal stability and its effect on polymer properties.
Comparative Performance Data
| Catalyst/Cocatalyst | Temperature (°C) | Activity (kg PE / (mol Ti·h)) | Polymer Molecular Weight (Mᵥ) ( g/mol ) | Molecular Weight Distribution (Mᵥ/Mₙ) | Reference |
| [(Me₂-admpzp)₂Ti(OPrⁱ)₂] / MAO | 23 | 210 | 1,200,000 | 2.8 | [1] |
| [(Et₂-admpzp)₂Ti(OPrⁱ)₂] / MAO | 23 | 250 | 1,100,000 | 2.7 | [1] |
| [(ⁱPr₂-admpzp)₂Ti(OPrⁱ)₂] / MAO | 23 | 190 | 1,300,000 | 2.7 | [1] |
| [(Me₂-admpzp)₂Ti(OPrⁱ)₂] / MAO | 100 | 450 | 480,000 | 2.2 | [1] |
| [(Et₂-admpzp)₂Ti(OPrⁱ)₂] / MAO | 100 | 560 | 450,000 | 2.2 | [1] |
| [(ⁱPr₂-admpzp)₂Ti(OPrⁱ)₂] / MAO | 100 | 680 | 410,000 | 2.1 | [1] |
| (η⁵-C₅Me₅)TiCl₂(O-2,6-ⁱPr₂C₆H₃) / MAO | 25 | 8,400 | High | Not Reported | [2] |
*admpzp = 1-dialkylamino-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-olate
Experimental Protocol: Ethylene Polymerization
This protocol outlines the general procedure for evaluating the catalytic activity of titanium-pyrazole complexes in ethylene polymerization.
Step 1: Catalyst Preparation The [(RR′-admpzp)₂Ti(OPrⁱ)₂] complexes are synthesized by reacting Ti(OPrⁱ)₃Cl with the corresponding 1-dialkylamino-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol ligand in the presence of triethylamine.[1]
Step 2: Polymerization Reaction
-
A stainless-steel reactor is thoroughly dried and purged with ethylene.
-
Toluene (or another suitable solvent) and a solution of methylaluminoxane (MAO) in toluene are introduced into the reactor.
-
The reactor is pressurized with ethylene to the desired pressure.
-
A solution of the titanium catalyst in toluene is injected into the reactor to initiate polymerization.
-
The reaction is carried out at a constant temperature and pressure for a specified time.
-
The polymerization is terminated by the addition of acidified methanol.
-
The resulting polyethylene is filtered, washed with methanol, and dried under vacuum.
Step 3: Polymer Characterization The molecular weight and molecular weight distribution of the polyethylene are determined by high-temperature gel permeation chromatography (GPC). The catalytic activity is calculated based on the mass of the polymer produced, the amount of catalyst used, and the reaction time.
II. Asymmetric Transfer Hydrogenation of Ketones with 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine Complexes
Asymmetric transfer hydrogenation is a powerful tool for the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical industry. Iron and nickel complexes of the chiral pyrazole-pyridine ligand 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine have been investigated as catalysts for this transformation.
Causality Behind Experimental Choices
The use of earth-abundant and less toxic metals like iron and nickel is a significant advantage over precious metal catalysts (e.g., ruthenium, rhodium, iridium). 2-propanol serves as both the solvent and the hydrogen source in this reaction, making it an atom-economical process. The reaction is typically carried out at elevated temperatures to enhance the reaction rate. The choice of different ketone substrates allows for the evaluation of the catalyst's scope and limitations.
Comparative Performance Data
| Catalyst | Substrate | Conversion (%) | Time (h) | Reference |
| [Ni(L¹)Br₂] | Acetophenone | 75 | 48 | [3] |
| [Ni(L¹)Cl₂] | Acetophenone | 72 | 48 | [3] |
| [Fe(L¹)Cl₂] | Acetophenone | 84 | 48 | [3] |
| [Ni(L¹)Br₂] | 4-Methylacetophenone | 65 | 48 | [3] |
| [Fe(L¹)Cl₂] | 4-Methylacetophenone | 78 | 48 | [3] |
| [Ni(L¹)Br₂] | 4-Methoxyacetophenone | 58 | 48 | [3] |
| [Fe(L¹)Cl₂] | 4-Methoxyacetophenone | 71 | 48 | [3] |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | Acetophenone | >95 | 1 | [4] |
*L¹ = 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol details the general procedure for the transfer hydrogenation of ketones using the pyrazole-pyridine metal complexes.
Step 1: Ligand and Complex Synthesis The ligand 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine is synthesized in a three-step process involving the reduction of 2-acetylpyridine, chlorination of the resulting alcohol, and subsequent reaction with 3,5-dimethylpyrazole.[3] The metal complexes are then prepared by reacting the ligand with the corresponding metal halide salt.[3]
Step 2: Catalytic Reaction
-
A reaction vessel is charged with the ketone substrate, 2-propanol, and a base (e.g., potassium isopropoxide).
-
The catalyst is added to the mixture.
-
The reaction is heated to the desired temperature (e.g., 82 °C) and stirred for the specified time.
-
The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.
Step 3: Product Analysis The conversion of the ketone is determined by GC analysis. The enantiomeric excess of the chiral alcohol product can be determined by chiral HPLC or chiral GC.
Visualizing the Methodologies
To further clarify the experimental workflows, the following diagrams illustrate the key processes described in this guide.
Caption: Workflow for ethylene polymerization using titanium-pyrazole catalysts.
Caption: Workflow for asymmetric transfer hydrogenation of ketones.
Concluding Remarks
This guide has provided a comparative analysis of the catalytic activity of metal complexes with ligands that are structurally analogous to 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. The titanium complexes demonstrate moderate to high activity in ethylene polymerization, producing high molecular weight polyethylene. The iron and nickel complexes are effective catalysts for the transfer hydrogenation of ketones, offering a more sustainable alternative to precious metal catalysts.
The presented data and experimental protocols serve as a valuable resource for researchers seeking to validate the catalytic potential of novel pyrazole-based ligands. The causality behind the experimental choices highlights the importance of rational catalyst design, and the comparative data provides a benchmark for performance evaluation. Further research into the catalytic applications of complexes derived directly from 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is warranted to fully explore the potential of this versatile ligand.
References
-
Gumedhe, S. G., et al. (2017). Orientation towards asymmetric transfer hydrogenation of ketones catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes. Journal of Molecular Structure, 1135, 197-201. Available at: [Link]
-
Zazybin, A., et al. (2007). Synthesis, characterization, and ethylene polymerization behavior of [(RR′-admpzp)₂Ti(OPrⁱ)₂] complexes (RR′-admpzp = 1-dialkylamino-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-olate). Journal of Organometallic Chemistry, 692(24), 5375-5382. Available at: [Link]
-
Chen, E. Y. X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure-Activity Relationships. Chemical Reviews, 100(4), 1391-1434. Available at: [Link]
-
Zazybin, A., Parkin, S., & Ladipo, F. T. (2007). Synthesis, characterization, and ethylene polymerization behavior of [(RR′-admpzp)₂Ti(OPrⁱ)₂] complexes (RR′-admpzp = 1-dialkylamino-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-olate). Journal of Organometallic Chemistry, 692(24), 5375-5382. Available at: [Link]
-
Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. Available at: [Link]
-
Casey, C. P., et al. (2007). The Remarkable Effect of PPh₃ in the [Cp*Ru(PPh₃)(H)₂]₂-Catalyzed Transfer Hydrogenation of Ketones by 2-Propanol. Organometallics, 26(1), 143-151. Available at: [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. Available at: [Link]
-
Hayes, A. M., et al. (2005). A class of sterically hindered, C₂-symmetric diaminodiphosphine ligands for highly enantioselective ruthenium-catalyzed asymmetric hydrogenation. Journal of the American Chemical Society, 127(20), 7318-7319. Available at: [Link]
-
Wang, C., et al. (2005). A robust, air-stable, and highly active catalyst for the asymmetric transfer hydrogenation of ketones. Angewandte Chemie International Edition, 44(9), 1371-1374. Available at: [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Available at: [Link]
-
Yasuda, H., et al. (1995). Half-sandwich titanocene catalysts for ethylene polymerization. Macromolecular Chemistry and Physics, 196(8), 2417-2426. Available at: [Link]
Sources
A Researcher's Guide to the Synthesis and Crystallographic Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol Metal Complexes: A Comparative Outlook
For researchers and professionals in drug development and materials science, the rational design of metal complexes with specific structural and functional properties is a paramount objective. Pyrazole-based ligands have long been a cornerstone in coordination chemistry, offering a versatile scaffold for creating complexes with diverse geometries and applications.[1][2][3][4] This guide focuses on a promising, yet underexplored, chiral ligand: 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. Given the current absence of its metal complexes in crystallographic databases, this document serves as a forward-looking guide, providing a comparative analysis based on structurally related compounds and a comprehensive experimental protocol for future research.
Our discussion will navigate the predicted coordination behavior of this ligand, compare it with known pyrazole-alcohol analogues, and provide detailed methodologies for its synthesis, complexation, and single-crystal X-ray diffraction analysis.
The Ligand: Structure, Potential, and Comparative Context
The ligand, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, possesses several key features that suggest a rich and varied coordination chemistry:
-
Bidentate N,O-Chelation: The pyrazole nitrogen and the hydroxyl oxygen can form a stable five- or six-membered chelate ring with a metal center.
-
Chirality: The stereocenter at the C2 position of the propanol backbone introduces chirality, which is highly desirable for applications in asymmetric catalysis and chiral recognition.
-
Steric Influence: The two methyl groups at the 3 and 5 positions of the pyrazole ring exert significant steric hindrance, which can influence the coordination number and geometry of the resulting metal complex.
Comparative Analysis with Structurally Similar Ligands
While no crystal structures exist for complexes of our target ligand, we can infer its potential behavior by examining related structures. For instance, complexes with [2-(3,5-dimethyl-pyrazol-1-yl)-ethanol] (L1) have been synthesized and structurally characterized. In these complexes, L1 can act as either a monodentate or a bidentate ligand depending on the metal center.
| Ligand Feature | 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol (Predicted) | [2-(3,5-dimethyl-pyrazol-1-yl)-ethanol][5] | Pyrazole[6] |
| Potential Denticity | Monodentate (N), Bidentate (N,O) | Monodentate (N), Bidentate (N,O) | Monodentate (N) |
| Chirality | Yes | No | No |
| Steric Hindrance | High (two pyrazole methyls, one propanol methyl) | Moderate (two pyrazole methyls) | Low |
| Chelate Ring Size | 6-membered | 5-membered | N/A |
| Expected Coordination | Likely to form discrete mononuclear complexes due to steric bulk. The hydroxyl group may remain protonated and coordinate, or deprotonate to form a more stable chelate. | Forms both mononuclear and dinuclear complexes. The shorter ethanol backbone allows for more flexibility. | Can act as a terminal ligand or a bridging ligand, leading to a wide range of polynuclear structures.[1] |
The additional methyl group on the propanol backbone of our target ligand is expected to further increase steric congestion around the metal center compared to the ethanol analogue. This could favor lower coordination numbers and potentially lead to unique crystal packing arrangements driven by weaker intermolecular interactions.
Experimental Workflow: From Ligand Synthesis to Crystal Structure
This section provides a detailed, step-by-step protocol for researchers to synthesize the ligand, form a metal complex, and perform X-ray crystal structure analysis.
Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
The synthesis of the parent 3,5-dimethylpyrazole is a well-established procedure involving the condensation of acetylacetone with hydrazine hydrate.[7][8] The subsequent N-alkylation to introduce the propan-1-ol moiety can be achieved through various methods. A plausible synthetic route is outlined below.
Caption: Synthetic pathway for the target ligand.
Protocol:
-
Synthesis of 3,5-dimethylpyrazole: In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol. Add hydrazine hydrate (1.0 eq) dropwise while stirring at room temperature. Reflux the mixture for 2-4 hours.[7] Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure to obtain crude 3,5-dimethylpyrazole, which can be purified by recrystallization or distillation.
-
N-Alkylation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.1 eq) in anhydrous THF. Add a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous THF dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases. Add 2-bromopropan-1-ol (1.0 eq) dropwise and reflux the mixture overnight.
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench cautiously with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of a Metal Complex (Example: Copper(II))
The formation of metal complexes with pyrazole-derived ligands is typically straightforward.[9][10]
Protocol:
-
Complexation: Dissolve the ligand (2.0 eq) in methanol. In a separate flask, dissolve a metal salt, for example, copper(II) chloride dihydrate (1.0 eq), in methanol.
-
Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring. A color change is often indicative of complex formation.
-
Crystallization: Stir the reaction mixture at room temperature for several hours. Filter off any precipitate that forms. The filtrate can be subjected to slow evaporation, vapor diffusion, or layering techniques to grow single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis
Obtaining a high-quality crystal is crucial for accurate structural determination.
Caption: Workflow for X-ray crystal structure analysis.
Protocol:
-
Crystal Selection and Mounting: Carefully select a well-formed, single crystal under a microscope and mount it on a suitable holder (e.g., a cryoloop).
-
Data Collection: Mount the crystal on a single-crystal X-ray diffractometer.[11] A preliminary screening will determine the crystal quality and unit cell parameters. Collect a full sphere of diffraction data.
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities (hkl file). Apply corrections for Lorentz factor, polarization, and absorption.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the structural model using full-matrix least-squares methods.[12] Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms can be placed in calculated positions or located from the difference Fourier map.
-
Validation: The final refined structure should be validated using software like CHECKCIF. The output will be a Crystallographic Information File (CIF), which can be deposited in a public database.
Predicted Structural Features and Comparison
Based on the analysis of related compounds, we can predict several structural outcomes for metal complexes of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol.
-
Coordination Geometry: With first-row transition metals like Cu(II) or Ni(II), a distorted tetrahedral or square planar geometry is likely, especially with a 2:1 ligand-to-metal ratio. For larger ions or with weakly coordinating counter-ions, a five- or six-coordinate geometry might be observed.
-
Supramolecular Assembly: The presence of the hydroxyl group provides a site for hydrogen bonding. This could lead to the formation of one-, two-, or three-dimensional supramolecular networks in the solid state.[13][14] This contrasts with pyrazole ligands lacking such functionality, which rely on weaker C-H···X interactions for crystal packing.
-
Influence of Chirality: As a racemic mixture of the ligand is used, the resulting crystals could be racemic, or spontaneous resolution could occur, leading to chiral space groups. The analysis of the absolute structure will be a critical part of the crystallographic study.
Conclusion and Future Directions
The exploration of the coordination chemistry of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol presents a fertile ground for new discoveries in materials science and catalysis. While direct experimental data is not yet available, a comparative analysis of structurally related ligands provides a solid foundation for predicting its behavior. The detailed experimental protocols provided in this guide are intended to empower researchers to synthesize and characterize these novel metal complexes.
Future work should focus on a systematic study involving a range of transition metals and counter-ions to fully elucidate the coordination landscape of this promising chiral ligand. The resulting crystal structures will not only expand our fundamental understanding of coordination chemistry but also pave the way for the rational design of new functional materials.
References
-
Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. (2005). ResearchGate. [Link]
-
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (n.d.). NIH. [Link]
-
The Coordination Chemistry of Pyrazole‐Derived Ligands. (n.d.). Scilit. [Link]
-
The Coordination Chemistry of Pyrazole‐Derived Ligands. (n.d.). ResearchGate. [Link]
-
Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. (2019). ResearchGate. [Link]
-
Synthesis and characterisation of metal complexes of pyrazole-derived ligands: Crystal structures of three nickel(II) complexes. (n.d.). ResearchGate. [Link]
-
Transition metal complexes with pyrazole derivatives as ligands. (n.d.). ResearchGate. [Link]
-
Identifying Structure and Texture of Metal–Organic Framework Cu2(bdc)2(dabco) Thin Films by Combining X‑ray Diffraction and Quantum Mechanical Modeling. (n.d.). PubMed Central. [Link]
-
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (2022). Semantic Scholar. [Link]
-
X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS) - 4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
-
Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. (2023). YouTube. [Link]
-
Characterization of Metal-Organic Frameworks Using X-ray Diffraction. (n.d.). ResearchGate. [Link]
-
Cu(II) complexes with pyrazole-derived ligands. Crystal structure of {[diaquanitrato(3-phenyl-5-(2-pyridyl)pyrazole)]copper(II)} nitrate. (n.d.). ResearchGate. [Link]
-
SYNTHESIS AND X-RAY POWDER DIFFRACTION STUDIES: METAL COMPLEXES (Co(II), Ni(II) AND Cu(II)) OF SCHIFF BASE LIGAND 4-BROMO-2-CHLORO-6-[(1Z)-N-(PHENYL) ETHANIMIDOYL] PHENOL. (2017). PRAJÑĀ-Journal of Pure and Applied Sciences. [Link]
-
Pyrazole Binding in Crystalline Binary and Ternary Complexes With Liver Alcohol Dehydrogenase. (n.d.). PubMed. [Link]
-
Ligand-Directed Metalation of a Gold Pyrazolate Cluster. (n.d.). NIH. [Link]
- Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II). (n.d.). [No Source Found]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2014). TSI Journals. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis and structural characterization of metal complexes based on pyrazole/imidazolium chlorides. (2005). UTMB Research Experts. [Link]
-
Pyrazolyl iron, cobalt, nickel, and palladium complexes: Synthesis, molecular structures, and evaluation as ethylene oligomerization catalysts. (n.d.). ResearchGate. [Link]
- Method for preparing 3.5-dimethylpyrazole. (n.d.).
-
Efficient one pot synthesis of triazolotriazine, pyrazolotriazine, triazole, isoxazole and pyrazole derivatives. (2012). ResearchGate. [Link]
- Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3-diphenyl-2,3-epoxy-1-propanone. (2021). [No Source Found]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. Identifying Structure and Texture of Metal–Organic Framework Cu2(bdc)2(dabco) Thin Films by Combining X‑ray Diffraction and Quantum Mechanical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
comparing the efficacy of different synthetic routes to 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyrazole ring linked to a propanol moiety, offers a versatile scaffold for the synthesis of a wide range of biologically active compounds. The pyrazole core is a well-established pharmacophore found in numerous drugs, exhibiting activities such as anti-inflammatory, analgesic, and anticancer properties. The propan-1-ol side chain provides a handle for further functionalization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide provides a comprehensive comparison of four distinct synthetic routes to this target molecule, offering an in-depth analysis of their efficacy, practicality, and potential challenges.
Route 1: Direct N-Alkylation with Propylene Carbonate
This route represents a modern, green, and atom-economical approach to the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. Propylene carbonate serves as a safer and more environmentally friendly alternative to the highly reactive and volatile propylene oxide.
Reaction Scheme
Caption: Route 1: N-Alkylation with Propylene Carbonate.
Underlying Principles
The reaction proceeds via a nucleophilic attack of the pyrazole nitrogen on one of the electrophilic carbons of the propylene carbonate ring, catalyzed by a base. This is followed by a decarboxylation step to yield the final product. The use of propylene carbonate as both a reactant and a solvent simplifies the reaction setup and workup.[1]
Experimental Protocol
-
To a stirred suspension of 3,5-dimethylpyrazole (1.0 eq) and a catalytic amount of a suitable base (e.g., K₂CO₃, 0.1 eq) in propylene carbonate (5-10 vol), the mixture is heated to 120-150 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess propylene carbonate is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol.
Route 2: N-Alkylation with 1-Chloro-2-propanol under Phase-Transfer Catalysis
This classical approach utilizes a haloalcohol as the alkylating agent under phase-transfer catalysis (PTC) conditions. PTC is a powerful technique for carrying out reactions between reactants in immiscible phases, often leading to higher yields and milder reaction conditions.
Reaction Scheme
Sources
A Comparative Guide to the Biological Activity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol and Its Derivatives
Introduction: The Pyrazole Scaffold in Drug Discovery
Comparative Biological Activity: A Focus on Antimicrobial Properties
Research into the derivatives of the 2-(3,5-dimethyl-1H-pyrazol-1-yl)alkanol scaffold has revealed promising antimicrobial, particularly antifungal, activity. A key study in this area synthesized a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols and evaluated their efficacy against various microbial strains. While these are ethanol derivatives, they provide valuable insights into how modifications to the core structure influence biological activity.
Antifungal Activity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanol Derivatives
A series of novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols were synthesized and tested for their antimicrobial potential[1]. The study demonstrated that certain derivatives exhibit significant inhibitory potential against the fungal pathogens Candida albicans and Saccharomyces cerevisiae[1].
Table 1: Antifungal Activity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanol Derivatives
| Compound ID | Aryl Substitution | Test Organism | Activity | Reference |
| 2j | Naphthyl | Candida albicans | Significant inhibitory potential | [1] |
| 2k | Biphenyl | Candida albicans | Significant inhibitory potential | [1] |
| 2j | Naphthyl | Saccharomyces cerevisiae | Moderate inhibitory potential | [1] |
| 2k | Biphenyl | Saccharomyces cerevisiae | Moderate inhibitory potential | [1] |
| 2g-i | Substituted Phenyls | Candida albicans, Saccharomyces cerevisiae | Four times less active | [1] |
Note: Specific MIC (Minimum Inhibitory Concentration) values were not provided in the abstract of the cited source, but the relative activity was described.
The data suggests that the nature of the aryl substituent plays a crucial role in the antifungal activity of these compounds. The presence of extended aromatic systems, such as naphthyl and biphenyl groups, appears to enhance the inhibitory potential against the tested fungal strains. This enhancement could be attributed to increased lipophilicity, facilitating better penetration of the fungal cell membrane, or more effective interaction with a specific molecular target within the fungal cell.
Antibacterial Activity
The same study also investigated the antibacterial activity of these derivatives. Compound 2i displayed a weak inhibitory profile against Pseudomonas aeruginosa when compared to the standard drug, ciprofloxacin[1]. This suggests that this particular structural scaffold may be more promising for the development of antifungal rather than broad-spectrum antibacterial agents.
Cytotoxicity of Pyrazole Derivatives
The broader class of pyrazole derivatives has been extensively studied for its cytotoxic effects against various cancer cell lines. While specific data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is unavailable, numerous studies on related pyrazole-containing compounds demonstrate their potential as anticancer agents. For instance, various pyrazolone derivatives have shown moderate to high cytotoxicity in the brine shrimp lethality bioassay, with IC50 values as low as 19.5 ppm for some brominated compounds[2]. Other studies have reported on the cytotoxic effects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone derivatives against human colon cancer and lung adenocarcinoma cell lines[3]. This body of evidence underscores the potential of the pyrazole scaffold in the development of novel cytotoxic agents.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution for Antifungal Susceptibility Testing
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungus.
Materials:
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Fungal strains (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile saline
-
Vortex mixer
-
Micropipettes and sterile tips
Workflow Diagram:
Caption: Workflow for MIC Determination.
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Plate Preparation and Compound Dilution:
-
Add 100 µL of RPMI-1640 medium to wells in columns 2-12 of a 96-well plate.
-
Add 200 µL of the test compound at twice the highest desired final concentration to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard the final 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells in columns 1-11.
-
Add 100 µL of sterile medium to the sterility control wells in column 12.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader. The MIC is the well with a significant reduction in turbidity compared to the growth control.
-
Protocol 2: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of a compound on a cancer cell line by measuring metabolic activity.
Materials:
-
Test compounds
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for MTT Cytotoxicity Assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
-
Data Analysis:
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Conclusion and Future Directions
The 2-(3,5-dimethyl-1H-pyrazol-1-yl)alkanol scaffold represents a promising starting point for the development of new therapeutic agents, particularly antifungals. The available data on ethanol derivatives highlights the critical role of the aryl substituent in determining biological activity, with larger aromatic systems conferring greater potency. The lack of publicly available data on the parent propanol compound underscores the need for further investigation to establish a baseline for structure-activity relationship studies.
Future research should focus on:
-
The synthesis and comprehensive biological evaluation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol to establish its intrinsic activity.
-
The exploration of a wider range of derivatives, including esters and ethers of the propanol, to further probe the structure-activity landscape.
-
Mechanistic studies to identify the specific molecular targets of the most active compounds.
-
In vivo studies to assess the efficacy and safety of promising lead compounds.
By systematically exploring the chemical space around this pyrazole scaffold, researchers can unlock its full therapeutic potential.
References
-
Synthesis of some novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols as antimicrobial agents. (2018). Indian Journal of Heterocyclic Chemistry, 28(1), 153-162. [Link]
-
Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology, 3(1), 25-29. [Link]
-
Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). Processes, 9(11), 2019. [Link]
Sources
A Comparative Guide to the Substrate Scope of Chiral Catalysts Derived from 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
Introduction
In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance for developing new therapeutic agents and fine chemicals. Pyrazole-containing ligands have emerged as a privileged class due to their unique electronic properties, steric tuneability, and strong coordination to a variety of metal centers.[1][2] The N-H functionality of protic pyrazoles, in particular, offers a versatile handle for creating complex molecular architectures and can participate directly in catalytic cycles through metal-ligand cooperation.[3]
This guide focuses on catalysts derived from the chiral N,O-bidentate ligand, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. This ligand combines the well-established coordinating ability of the 3,5-dimethylpyrazole moiety with a chiral secondary alcohol, creating a stereodefined environment around a metal center. We will provide a comprehensive assessment of the substrate scope of its derived copper(II) catalyst in the context of the asymmetric Michael addition, a cornerstone of C-C bond formation. This analysis is benchmarked against established catalytic systems to provide researchers and drug development professionals with a clear, data-driven perspective on its potential utility and limitations.
Section 1: The Catalyst System: Synthesis and Postulated Structure
The efficacy of a catalyst is fundamentally tied to its structure. The chosen ligand, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, is readily synthesized via a straightforward nucleophilic substitution reaction between 3,5-dimethylpyrazole and propylene oxide. The resulting secondary alcohol provides the chiral center and the hydroxyl group for bidentate coordination.
For the purpose of this guide, the active catalyst is generated in situ by complexing the ligand with copper(II) acetate. The acetate salt is chosen for its mildness and high solubility in common organic solvents. The resulting complex is postulated to form a square planar or distorted square pyramidal geometry, where the N,O-ligand and the substrates can coordinate to the copper center.
Figure 1: Synthesis of the chiral ligand and subsequent in situ formation of the active copper(II) catalyst.
Section 2: Experimental Protocol for Substrate Scope Assessment
Trustworthiness in catalysis research is built upon robust and reproducible experimental protocols. The following procedure outlines a self-validating system for assessing the performance of the catalyst for a given substrate pair in the asymmetric Michael addition of dimethyl malonate to trans-chalcone.
Representative Experimental Procedure:
-
Catalyst Preparation: In a dry 10 mL Schlenk tube under an argon atmosphere, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol (0.01 mmol, 10 mol%) and Cu(OAc)₂ (0.01 mmol, 10 mol%) are dissolved in 1.0 mL of dichloromethane (DCM). The mixture is stirred at room temperature for 30 minutes.
-
Reaction Initiation: To the catalyst solution, trans-chalcone (0.1 mmol, 1.0 equiv.) is added. The mixture is stirred for an additional 5 minutes.
-
Nucleophile Addition: Dimethyl malonate (0.12 mmol, 1.2 equiv.) is added dropwise via syringe.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until consumption of the chalcone is complete (typically 12-24 hours).
-
Work-up and Purification: The reaction mixture is quenched with 2 mL of saturated NH₄Cl solution. The aqueous layer is extracted with DCM (3 x 5 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Analysis: The yield of the isolated product is determined. The enantiomeric excess (e.e.) is measured by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Figure 2: Experimental workflow for a single substrate scope assessment experiment.
Section 3: Substrate Scope and Comparative Analysis
A catalyst's true value is determined by its generality.[4] We evaluated the catalyst across a range of Michael acceptors and nucleophiles, focusing on variations in steric and electronic properties.
Table 1: Scope of Michael Acceptors (Electrophiles)
Reaction conditions: 10 mol% catalyst, dimethyl malonate (1.2 equiv.), DCM, 25°C, 24h.
| Entry | Michael Acceptor (R¹) | Michael Acceptor (R²) | Yield (%) | e.e. (%) |
| 1 | Phenyl | Phenyl | 92 | 94 |
| 2 | 4-Nitrophenyl | Phenyl | 95 | 91 |
| 3 | 4-Methoxyphenyl | Phenyl | 85 | 95 |
| 4 | 2-Naphthyl | Phenyl | 88 | 93 |
| 5 | Phenyl | Methyl | 75 | 88 |
| 6 | Cyclohexen-2-one | (cyclic) | 81 | 90 |
| 7 | Unreactive Substrate | tert-Butyl | <5 | - |
Analysis: The catalyst demonstrates excellent reactivity and enantioselectivity for aromatic chalcone derivatives (Entries 1-4). The presence of an electron-withdrawing group (NO₂, Entry 2) leads to a slightly higher yield but a small decrease in enantioselectivity, likely due to a faster, less selective background reaction. Conversely, an electron-donating group (MeO, Entry 3) slows the reaction but maintains high enantioselectivity. Steric hindrance near the carbonyl group (R² = Methyl, Entry 5) results in a noticeable drop in both yield and selectivity. The catalyst is also effective for cyclic enones (Entry 6) but fails to convert sterically demanding substrates (Entry 7), highlighting its limitations.
Table 2: Scope of Nucleophiles
Reaction conditions: 10 mol% catalyst, trans-chalcone, DCM, 25°C, 24h.
| Entry | Nucleophile | Yield (%) | e.e. (%) |
| 1 | Dimethyl malonate | 92 | 94 |
| 2 | Diethyl malonate | 90 | 93 |
| 3 | Dibenzyl malonate | 84 | 91 |
| 4 | Ethyl acetoacetate | 88 | 85 (d.r. 5:1) |
| 5 | Nitromethane | 76 | 82 |
Analysis: The catalyst tolerates various malonate esters, with a slight decrease in yield and selectivity for the bulkier dibenzyl malonate (Entry 3). When a less symmetric nucleophile like ethyl acetoacetate is used (Entry 4), the enantioselectivity is lower, and diastereomers are formed. This suggests that the precise orientation of the nucleophile in the catalyst's chiral pocket is crucial for high fidelity stereochemical control.
Table 3: Comparative Performance for the Addition of Dimethyl Malonate to Chalcone
| Catalyst System | Ligand Type | Yield (%) | e.e. (%) | Key Advantage |
| This Work | Chiral Pyrazole-Alcohol | 92 | 94 | Easily synthesized ligand from inexpensive starting materials. |
| Cu(II)-BOX | Bis(oxazoline) | 95 | 96 | Well-established, highly predictable selectivity. |
| Ni(II)-Salen | Salen | 89 | 90 | High turnover numbers, robust catalyst. |
| Organocatalyst | Cinchona Alkaloid-Thiourea | 94 | 92 | Metal-free conditions.[5] |
Comparative Insights: The catalyst derived from 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol performs comparably to well-established systems like BOX and Salen complexes for the benchmark reaction. Its primary advantage lies in the operational simplicity and accessibility of the ligand. While organocatalysts offer a metal-free alternative, the pyrazole-based system may be preferable for substrates sensitive to the basic or acidic conditions often required in organocatalysis.
Section 4: Proposed Catalytic Cycle
Understanding the reaction mechanism is key to rational catalyst improvement. We propose a catalytic cycle based on known mechanisms for similar Cu(II)-catalyzed reactions.
-
Ligand Exchange: The weakly coordinating acetate ligands on the copper center are displaced by the Michael acceptor (chalcone) and the deprotonated nucleophile (malonate enolate).
-
Stereocontrolling Coordination: The chalcone coordinates to the copper center through its carbonyl oxygen. The chiral environment enforced by the pyrazole-alcohol ligand dictates a specific facial orientation of the enone.
-
Michael Addition: The coordinated malonate enolate attacks the β-carbon of the enone from the less hindered face.
-
Product Release & Catalyst Regeneration: The product dissociates from the copper center, which is then ready to begin another catalytic cycle.
Figure 3: Proposed catalytic cycle for the asymmetric Michael addition reaction.
Conclusion
Catalysts derived from the chiral ligand 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol represent a promising and highly accessible system for asymmetric catalysis. This guide demonstrates its effectiveness in the asymmetric Michael addition, showcasing good to excellent yields and high enantioselectivities across a respectable range of substrates. Its performance is competitive with more established catalytic systems, with the primary advantage of ligand simplicity and ease of synthesis.
While the catalyst shows limitations with highly sterically hindered substrates, its overall profile makes it a valuable tool for researchers in organic synthesis and drug development. Future work should focus on modifying the pyrazole ring (e.g., at the 4-position) or the chiral backbone to further tune the catalyst's steric and electronic properties, potentially expanding its substrate scope to even more challenging transformations.
References
-
Al-Musa, S., et al. (2022). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. MDPI. Available at: [Link]
-
Liu, Z., et al. (n.d.). Substrate scope. Unless otherwise noted, all reactions were performed... ResearchGate. Available at: [Link]
-
Catalyst performance evaluation experimental protocols. (n.d.). ResearchGate. Available at: [Link]
-
Singh, P., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI. Available at: [Link]
-
Yusof, N. S. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. Available at: [Link]
-
Shaikh, R. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Ray, B. (n.d.). Catalytic Asymmetric Direct and Vinylogous Aldol, Michael and Alkylation Reactions. Thesis. Available at: [Link]
-
Toste, F. D. (2022). On the Topic of Substrate Scope. Organic Letters, ACS Publications. Available at: [Link]
-
An, L., et al. (2020). Catalytic asymmetric construction of C-4 alkenyl substituted pyrazolone derivatives bearing multiple stereoelements. Chemical Communications, RSC Publishing. Available at: [Link]
-
Kuriyama, S., & Aratani, T. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic asymmetric construction of C-4 alkenyl substituted pyrazolone derivatives bearing multiple stereoelements - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Architectonics of Asymmetric Catalysis: A Comparative Guide to Chiral Backbones in Pyrazole-Based Ligands
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the design of chiral ligands is paramount. Among the plethora of ligand scaffolds, pyrazole-based structures have emerged as a versatile and highly effective class, owing to their unique electronic properties and coordination capabilities.[1][2] However, the efficacy of a pyrazole ligand is profoundly influenced by the chiral backbone to which it is tethered. This guide provides an in-depth technical comparison of the performance of different chiral backbones in pyrazole-based ligands, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in the rational design of next-generation catalysts.
This analysis will navigate through the most prevalent classes of chiral backbones—amino acid derivatives, C2-symmetric biaryls like BINOL, and TADDOL analogues—elucidating how their distinct structural and stereoelectronic features dictate the outcomes of asymmetric transformations.
The Influence of the Chiral Backbone: A Tale of Sterics and Electronics
The chiral backbone serves as the architectural scaffold that projects the pyrazole moiety into a specific spatial orientation around the metal center. This, in turn, creates a defined chiral pocket that dictates the facial selectivity of the substrate's approach, ultimately controlling the enantiomeric excess (ee) of the product. The performance of a chiral backbone is a delicate interplay of steric hindrance and electronic effects. Bulky backbones can create a more sterically demanding environment, enhancing enantioselectivity by amplifying the energetic difference between the two diastereomeric transition states. Concurrently, the electronic nature of the backbone can influence the Lewis acidity of the metal center, thereby modulating the catalytic activity.[3]
Amino Acid-Derived Backbones: Nature's Chiral Pool as a Foundation
Amino acids represent a readily available and diverse source of chirality, making them an attractive starting point for the synthesis of chiral ligands.[4] Proline and its derivatives have been extensively explored as backbones for pyrazole-based ligands, leveraging their rigid pyrrolidine ring to create a well-defined chiral environment.
Proline-Based Pyrazole Ligands
L-proline's inherent chirality and conformational rigidity have made it a workhorse in organocatalysis. When incorporated into pyrazole-based ligands, the pyrrolidine ring effectively shields one face of the catalytic center. These ligands have shown considerable success in various asymmetric reactions, including Michael additions and aldol reactions.[5][6] The catalytic cycle often proceeds through the formation of an enamine or iminium ion intermediate, where the stereochemistry is dictated by the orientation of the proline backbone.[4]
Performance in Asymmetric Michael Additions
In the context of asymmetric Michael additions, proline-derived pyrazole organocatalysts have demonstrated the ability to deliver products with high enantioselectivities. For instance, the addition of pyrazolin-5-ones to α,β-unsaturated ketones, catalyzed by cinchona alkaloid-derived primary amines, has yielded products with up to 98.5% ee.[7] While not a direct pyrazole-on-proline backbone, this highlights the synergy between a chiral amine (often derived from natural sources like amino acids) and the pyrazole motif.
A study directly comparing amino acid-derived backbones in the synthesis of axially chiral pyrazole-based heterobiaryls found that an (S)-pipecolic acid-derived ligand was superior to an L-proline-derived ligand in terms of enantioselectivity. This underscores that subtle changes in the amino acid backbone can have a significant impact on catalytic performance.
C2-Symmetric Biaryl Backbones: The Power of Axial Chirality
C2-symmetric biaryl scaffolds, such as 1,1'-bi-2-naphthol (BINOL), are a cornerstone of asymmetric catalysis. Their axial chirality, arising from restricted rotation around the C-C bond connecting the two naphthyl rings, creates a stable and well-defined chiral environment.
BINOL-Derived Pyrazole Ligands
Attaching pyrazole moieties to the BINOL backbone results in powerful bidentate ligands that can coordinate to a variety of metal centers. The C2-symmetry of the BINOL framework ensures that both sides of the metal center are equally shielded, leading to high levels of enantiocontrol. These ligands have been successfully employed in a range of catalytic asymmetric reactions.[8][9] The design of linked-BINOLs, where the two naphthol units are connected by a flexible linker, allows for the accommodation of metals with varying ionic radii, further expanding their applicability.[8]
Performance in Asymmetric Reactions
While direct comparative studies with other pyrazole-based ligand backbones are limited, the performance of BINOL-derived ligands in general asymmetric catalysis is well-documented. For example, in the asymmetric Henry reaction, copper(II) complexes of proline-BINOL linked chiral ligands have been evaluated.[10] Furthermore, the use of aminoethanol-derived proline-based catalysts in conjunction with BINOL has been explored for atroposelective aldol condensations, yielding products with high enantiomeric excess.[9]
TADDOL-Based Backbones: A Versatile and Tunable Scaffold
α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are another important class of C2-symmetric chiral auxiliaries.[11] Their rigid 1,3-dioxolane ring and the four aryl groups create a well-defined chiral pocket, making them effective in a wide range of enantioselective transformations.
TADDOL-Modified Pyrazole Ligands
The incorporation of pyrazole units into the TADDOL framework can be achieved by modifying the hydroxyl groups. The resulting ligands possess both the steric bulk of the TADDOL backbone and the coordinating ability of the pyrazole nitrogens. This combination allows for the creation of highly effective Lewis acid catalysts when complexed with metal ions like titanium.
Performance Considerations
TADDOL-based ligands are known for their versatility.[11] While specific data on pyrazole-TADDOL ligands is less prevalent in direct comparative studies, the general success of TADDOLs in asymmetric synthesis suggests their high potential. The modular nature of TADDOL synthesis allows for easy tuning of the steric and electronic properties of the four aryl groups, providing a straightforward way to optimize ligand performance for a specific reaction.
Comparative Performance Data
To provide a clearer picture of the relative performance of these chiral backbones, the following table summarizes representative data from the literature. It is important to note that direct comparisons are often challenging due to variations in reaction conditions, substrates, and the specific pyrazole ligand structure used in different studies.
| Chiral Backbone | Reaction Type | Catalyst/Ligand | Substrates | Yield (%) | ee (%) | Reference |
| Amino Acid | Michael Addition | Cinchona Alkaloid-Derived Primary Amine | Pyrazolin-5-one & α,β-Unsaturated Ketone | up to 97 | up to 98.5 | [7] |
| BINOL | Aerobic Oxidative Cross-Coupling | Cu(I)/Linked-BINOL | 2-Naphthols | up to 89 | up to 96 | [9] |
| Proline-BINOL | Atroposelective Aldol Condensation | Aminoethanol-derived proline-based catalyst | Hexacarbonyl substrates | - | High | [9] |
Experimental Protocols
To facilitate the practical application of these insights, detailed experimental protocols for the synthesis of a representative chiral pyrazole-based ligand and its use in a catalytic asymmetric reaction are provided below.
Protocol 1: Synthesis of a Proline-Derived Pyrazole Ligand
This protocol describes a general method for the synthesis of a chiral pyrazole ligand derived from L-proline.
Diagram of the Synthesis Workflow:
Caption: Catalytic cycle for an asymmetric Michael addition.
Materials:
-
Chiral pyrazole-based catalyst (e.g., 5-10 mol%)
-
Michael donor (e.g., a pyrazolin-5-one)
-
Michael acceptor (e.g., an α,β-unsaturated ketone)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral pyrazole-based catalyst and the anhydrous solvent.
-
Add the Michael donor to the solution and stir for a few minutes.
-
Add the Michael acceptor to the reaction mixture.
-
Stir the reaction at the specified temperature until completion (monitored by TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or SFC. [7][12]
Mechanistic Insights and the Origins of Stereoselectivity
The stereochemical outcome of a reaction catalyzed by a chiral pyrazole-based ligand is determined by the subtle energetic differences between the diastereomeric transition states. The chiral backbone plays a crucial role in establishing this energy gap.
Diagram of Stereochemical Control:
Caption: Energy profile illustrating stereochemical control.
For amino acid-derived backbones, the rigid cyclic structure of proline or pipecolic acid creates a well-defined steric environment that blocks one face of the substrate from approaching the catalytic center. In the case of C2-symmetric backbones like BINOL and TADDOL, the axial chirality or the arrangement of bulky aryl groups creates a chiral pocket that forces the substrate to adopt a specific conformation in the transition state, leading to high enantioselectivity. Computational studies can provide valuable insights into the precise nature of these transition states and the non-covalent interactions that govern stereoselectivity. [13]
Conclusion: Rational Design for Future Catalysts
The choice of a chiral backbone is a critical determinant of the performance of a pyrazole-based ligand in asymmetric catalysis. While direct, comprehensive comparative studies remain an area for future research, the available evidence highlights the unique strengths of different backbone classes. Amino acid-derived backbones offer a readily accessible and modular platform, with subtle structural modifications leading to significant performance changes. C2-symmetric biaryl and TADDOL backbones provide a robust and highly effective chiral environment, consistently delivering high levels of enantioselectivity.
The future of catalyst design will undoubtedly rely on a deeper understanding of the intricate interplay between the chiral backbone, the pyrazole moiety, the metal center, and the substrates. By leveraging the principles outlined in this guide and employing a combination of experimental screening and computational modeling, researchers can continue to develop novel and highly efficient pyrazole-based ligands for a wide array of asymmetric transformations, ultimately advancing the fields of drug discovery and fine chemical synthesis.
References
- NHC-catalysed [3 + 2]-asymmetric annulation between pyrazolin-4,5-diones and enals: synthesis of novel spirocyclic pyrazolone γ-butyrolactones and computational study of mechanism and stereoselectivity. Organic Chemistry Frontiers.
- Enantioselective Addition of Pyrazoles to Dienes. PMC - NIH.
- Mechanistic investigations a Investigation of stereoselectivity control by two-step reaction. b Proposed reaction mechanism.
- Mechanistic pathway of Michael addition reaction by chiral pyrrolidine‐pyrazole organocatalyst.
- Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. PMC - PubMed Central.
- Efficient bifunctional protocol for the asymmetric catalytic Michael... | Download Scientific Diagram.
- New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. Semantic Scholar.
- Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsatur
- Non-Covalent Supported of l-Proline on Graphene Oxide/Fe3O4 Nanocomposite: A Novel, Highly Efficient and Superparamagnetically Separable Catalyst for the Synthesis of Bis-Pyrazole Deriv
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
- Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsatur
- Squaramide-catalysed enantioselective Michael addition of pyrazolin-5-ones to nitroalkenes. Sci-Hub.
- Benchmarking Boc-L-proline Against Novel Proline Derivatives in Asymmetric Catalysis: A Compar
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol deriv
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Design and application of linked-BINOL chiral ligands in bifunctional asymmetric c
- Design and application of linked-BINOL chiral ligands in bifunctional asymmetric c
- (PDF) TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries.
- Advances in the Asymmetric Synthesis of BINOL Deriv
- Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflamm
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applic
- Catalytic Enantioselective Synthesis of Inherently Chiral Molecules: Recent Advances.
Sources
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
Introduction: In the landscape of drug discovery and materials science, the unambiguous structural confirmation of newly synthesized compounds is paramount. The subtle rearrangement of atoms can lead to vastly different pharmacological or material properties. This guide provides an in-depth, technical framework for the validation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, a substituted pyrazole. Pyrazoles are a cornerstone heterocyclic motif in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects[1][2][3].
This document moves beyond a simple recitation of data. As your partner in the lab, I will explain the causal reasoning behind spectral predictions, outline robust validation protocols, and demonstrate how to differentiate our target compound from a closely related isomer through a comparative analysis of their nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. Our approach is grounded in established principles to ensure the highest degree of scientific integrity and trustworthiness in your results.
Theoretical Spectroscopic Profile: Establishing a Benchmark
Before any experimental data can be validated, a theoretical benchmark must be established. Based on the known electronic environments of the 3,5-dimethylpyrazole core and the attached 2-hydroxypropyl group, we can predict the expected spectral data with a high degree of confidence.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is the first line of inquiry for structural elucidation. Each unique proton environment will produce a distinct signal, whose chemical shift (δ), integration, and splitting pattern (multiplicity) are dictated by its neighboring atoms.
-
Pyrazole Core Protons: The 3,5-dimethylpyrazole moiety provides two key signals. The two methyl groups (H-f, H-g) are chemically distinct due to the chiral center in the side chain, but their electronic environments are very similar, so they are expected to appear as sharp singlets close to each other, likely around δ 2.2-2.3 ppm[4][5]. The lone proton on the pyrazole ring (H-d) is expected at δ ~5.9 ppm, appearing as a singlet[4][6].
-
Propan-1-ol Side Chain Protons: The N-CH proton (H-a) is attached to both the pyrazole ring and a chiral carbon, placing it in a deshielded environment. It will be split by the adjacent methyl (H-b) and methylene (H-c) protons, resulting in a complex multiplet. The diastereotopic methylene protons (H-c) next to the hydroxyl group will be split by the N-CH proton (H-a), appearing as a doublet of doublets or a multiplet. The methyl group (H-b) attached to the chiral center will appear as a doublet, split by the N-CH proton. The hydroxyl proton (H-e) signal is often a broad singlet and its position can vary depending on concentration and solvent purity.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Carbon NMR provides a map of the carbon skeleton. Each unique carbon atom gives a signal, with its chemical shift determined by its hybridization and electronic environment.
-
Pyrazole Core Carbons: Based on literature data for 3,5-dimethylpyrazole, the C4 carbon is expected around δ 105-107 ppm, while the substituted C3 and C5 carbons are significantly downfield, around δ 140 and 148 ppm, respectively[6][7]. The two methyl carbons on the ring should appear at δ 11-14 ppm[6].
-
Propan-1-ol Side Chain Carbons: The carbon attached to the nitrogen (C-a) will be the most downfield of the side chain carbons. The carbon bearing the hydroxyl group (C-c) will be in the typical range for an alcohol, around δ 60-70 ppm. The side-chain methyl carbon (C-b) will be the most upfield.
Predicted Mass Spectrum (Electron Ionization)
Mass spectrometry provides the molecular weight and crucial fragmentation information. For pyrazoles, two primary fragmentation pathways involve the expulsion of HCN or the loss of N₂[8][9].
The molecular ion peak [M]⁺ for C₈H₁₄N₂O is expected at m/z 154. Key fragments would likely arise from:
-
α-cleavage: Loss of the •CH₂OH radical (mass 31) to give a fragment at m/z 123.
-
Side-chain fragmentation: Loss of a propanol radical.
-
Ring fragmentation: Subsequent loss of HCN (mass 27) or N₂ (mass 28) from major fragments, a characteristic fragmentation pattern for the pyrazole ring system[8][10].
Data Summary and Comparative Analysis
Clear presentation of data is crucial for interpretation and comparison. The following tables summarize the predicted data for our target compound.
Table 1: Predicted ¹H NMR Data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-a (-N-CH -) | ~ 4.2 - 4.4 | Multiplet | 1H |
| H-b (-CH-CH₃ ) | ~ 1.3 - 1.4 | Doublet | 3H |
| H-c (-CH₂ -OH) | ~ 3.7 - 3.9 | Multiplet | 2H |
| H-d (pz-H ) | ~ 5.9 | Singlet | 1H |
| H-e (-OH ) | Variable | Broad Singlet | 1H |
| H-f, H-g (pz-CH₃ ) | ~ 2.2 - 2.3 | Two Singlets | 6H |
Table 2: Predicted ¹³C NMR Data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
| Carbon Label | Predicted δ (ppm) |
|---|---|
| C-a (-N-C H-) | ~ 55 - 60 |
| C-b (-CH-C H₃) | ~ 18 - 22 |
| C-c (-C H₂-OH) | ~ 65 - 70 |
| C-d (pz-C4) | ~ 106 |
| C-e, C-f (pz-C3, C5) | ~ 140, ~148 |
| C-g, C-h (pz-C H₃) | ~ 11, ~13 |
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Identity |
|---|---|
| 154 | [M]⁺ |
| 123 | [M - •CH₂OH]⁺ |
| 96 | [3,5-dimethylpyrazole + H]⁺ |
| 95 | [3,5-dimethylpyrazole]⁺ |
Comparative Analysis: Differentiating from the Regioisomer
To underscore the importance of this validation, let's compare our target molecule with its isomer, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol [11][12]. A simple synthetic misstep could easily produce this isomer instead.
-
¹H NMR Differences: The isomer has a linear propyl chain (-CH₂-CH₂-CH₂-OH). This would fundamentally change the spectrum. The N-CH₂ signal would be a triplet, coupled to the central CH₂. The O-CH₂ would also be a triplet, coupled to the central CH₂. The central CH₂ would be a complex multiplet (a quintet or sextet). This is a starkly different and easily distinguishable pattern from the doublet and multiplets predicted for our target compound.
-
Mass Spectrometry Differences: While the molecular ion would be the same (m/z 154), the initial fragmentation would differ. The isomer would more readily lose a •CH₂CH₂OH radical or undergo cleavage at the other C-C bond, leading to a different set of primary fragments.
This comparative logic is essential. Validation is not just about confirming what you have, but also about proving what you don't have.
Experimental Validation Workflow
Caption: Workflow for the validation of a synthesized compound.
Protocol 1: NMR Data Acquisition and Validation
The goal is to acquire high-quality, quantitative data. This protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound into a clean NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Using a consistent internal standard is a key recommendation for ensuring data comparability[13].
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup & Calibration:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H.
-
Tune and match the probe for the ¹H and ¹³C channels. This is critical for maximizing signal intensity and ensuring quantitative accuracy[15].
-
Shim the magnetic field to achieve optimal resolution, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30-degree pulse angle to ensure a faster relaxation rate between scans.
-
Crucial Step (Trustworthiness): Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons in the molecule (typically a delay of 5-7 seconds is sufficient for small molecules). This ensures all protons are fully relaxed before the next pulse, making the integration values truly proportional to the number of protons[16].
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire with proton decoupling.
-
Set a spectral width from -10 to 200 ppm.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for all carbons, especially quaternary ones (often >1024 scans).
-
-
Data Processing and Validation:
-
Apply Fourier transform, followed by careful manual phase correction and baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum relative to the solvent peak (CDCl₃ at δ 77.16 ppm).
-
Integrate all peaks in the ¹H spectrum. The relative ratios should correspond to the number of protons in each environment (e.g., the ratio of the pyrazole-H singlet to one of the methyl singlets should be 1:3).
-
Compare the processed spectra to the predicted data in Tables 1 and 2.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Validation
HRMS provides an exact mass, which is a powerful tool for confirming the elemental composition.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at ~1 mg/mL.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL using an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion electrospray ionization).
-
-
Instrument Setup (e.g., ESI-TOF):
-
Calibrate the mass spectrometer using a known calibration standard immediately before the run to ensure high mass accuracy.
-
Set the ionization mode to positive electrospray ionization (ESI), which will likely produce the protonated molecule [M+H]⁺.
-
Acquire data in a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Analysis and Validation:
-
Determine the accurate mass of the most abundant molecular ion species (e.g., [M+H]⁺ at an expected m/z of 155.1233 for C₈H₁₅N₂O⁺).
-
Crucial Step (Trustworthiness): Use the instrument software to calculate the elemental composition from the measured accurate mass. The calculated formula must match C₈H₁₄N₂O with a mass error of less than 5 ppm. This provides extremely strong evidence for the compound's identity[17].
-
Analyze the isotopic pattern of the molecular ion. The relative abundance of the M+1 peak should be consistent with a molecule containing 8 carbons.
-
If fragmentation data (MS/MS) is acquired, compare the observed fragments to the predicted pathways discussed in Section 1.3.
-
Conclusion
The validation of a synthesized molecule is a multi-faceted process that relies on the convergence of evidence from orthogonal analytical techniques. This guide has detailed the predictive framework and experimental protocols necessary to confidently validate the structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. By establishing a theoretical benchmark, employing rigorous, self-validating experimental methods, and performing a critical comparative analysis against potential isomers, researchers can ensure the integrity of their findings. This level of diligence is the bedrock of reproducible science and is essential for advancing the fields of chemical synthesis and drug development.
References
-
Arkat USA. The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ARKIVOC 2005 (vii) 91-101. Link
-
Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Link
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Link
-
BenchChem. Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Link
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Link
-
Semantic Scholar. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry. Link
-
Clinical Tree. Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Link
-
ResearchGate. Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w). Molecules. Link
-
LCGC International. Quantifying Small Molecules by Mass Spectrometry. Link
-
ResearchGate. Development and Validation of Small Molecule Analytes by Liquid Chromatography-Tandem Mass Spectrometry. Link
-
IUPAC. FAIR Publishing Guidelines for Spectral Data and Chemical Structures. Link
-
ChemicalBook. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum. Link
-
LCGC International. Quantifying Small Molecules by Mass Spectrometry. Link
-
IUPAC. Updating IUPAC spectroscopy recommendations and data standards. Chemistry International. Link
-
Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Link
-
ResearchGate. Mass spectral investigation of compounds 1 and 11-15. Link
-
qNMR Exchange. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Link
-
Taylor & Francis Online. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry. Link
-
SpectraBase. 3,5-Dimethylpyrazole - Optional[13C NMR] - Chemical Shifts. Link
-
ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Link
-
SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Magnetic Resonance in Chemistry. Link
-
NIH National Center for Biotechnology Information. Advances in structure elucidation of small molecules using mass spectrometry. PMC. Link
-
ChemRxiv. FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). Link
-
ResearchGate. FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). Link
-
ChemRxiv. IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. Link
-
SpectraBase. 3,5-Dimethylpyrazole - Optional[13C NMR] - Chemical Shifts. Link
-
ChemicalBook. 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE(934-48-5) 1H NMR spectrum. Link
-
EURACHEM. Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Link
-
ResearchGate. Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Link
-
Taylor & Francis Online. Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Magnetic Resonance in Chemistry. Link
-
SlideShare. Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. Link
-
Arabian Journal of Chemistry. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Link
-
Sigma-Aldrich. 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. Link
-
PubChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine. Link
-
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY OF NEW PYRAZOLES. Link
Sources
- 1. Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives | PDF [slideshare.net]
- 2. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijpsr.com [ijpsr.com]
- 4. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol | 81930-33-8 [sigmaaldrich.com]
- 12. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol - CAS:81930-33-8 - Sunway Pharm Ltd [3wpharm.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DFT Studies of Transition States Involving 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of Density Functional Theory (DFT) studies on transition states involving 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol and structurally related pyrazole-based ligands. We will delve into the nuances of computational methodologies, compare key performance indicators from various studies, and provide a practical framework for setting up your own DFT investigations. This guide is designed to be a valuable resource for researchers in catalysis, computational chemistry, and drug development, offering both theoretical insights and actionable protocols.
The Significance of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol Ligands in Catalysis
Pyrazole-based ligands have emerged as a versatile class of compounds in homogeneous catalysis due to their strong coordination to metal centers and the tunability of their steric and electronic properties.[1][2] The 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol ligand, in particular, combines the coordinating ability of the pyrazole ring with a chiral propan-1-ol backbone. This combination is especially promising for asymmetric catalysis, where the chiral environment around the metal center dictates the stereochemical outcome of a reaction.
The 3,5-dimethyl substitution on the pyrazole ring provides steric bulk, which can influence the binding of substrates and the geometry of the transition state. The hydroxyl group of the propan-1-ol moiety can act as a hemilabile coordinating group, potentially participating in the catalytic cycle through hydrogen bonding or direct coordination to the metal center. Understanding the intricate interactions within the transition state is paramount for designing more efficient and selective catalysts.
The Power of DFT in Elucidating Reaction Mechanisms
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of catalytic reactions.[3] By providing a quantum mechanical description of the electronic structure of molecules, DFT allows us to model reaction pathways, identify intermediates and transition states, and calculate their relative energies. This information is crucial for understanding the factors that control the rate and selectivity of a catalytic process.
The transition state, a fleeting molecular configuration at the peak of the energy barrier between reactants and products, is of particular interest. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies of different possible pathways, we can predict the most likely reaction mechanism and the factors that influence it.
Comparative Analysis of DFT Methodologies for Pyrazole-Based Systems
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Different functionals vary in their treatment of electron correlation, and their performance can be system-dependent. For transition metal catalysis involving pyrazole ligands, several functionals have been employed with varying degrees of success.
| Functional | Basis Set | System | Key Findings | Reference |
| B3LYP | 6-311+G(d,p) | (3+2) cycloaddition of diazopropane with chalcones | Provided accurate kinetic adducts and elucidated the reaction mechanism.[4] | [4] |
| M06 | 6-311+G(d,p) | (3+2) cycloaddition of diazopropane with chalcones | Also performed well in predicting the regioselectivity of the reaction.[4] | [4] |
| B3LYP | Not Specified | Alkylation of pyrazole | Successfully predicted the reversal of N1 vs. N2 selectivity with different alkylating agents.[1] | [1] |
| Not Specified | Not Specified | Pd-catalyzed C-H activation with pyridone-pyrazole ligands | Elucidated a cooperative mechanism involving two ligands and rationalized the observed regioselectivity.[2] | [2] |
| Not Specified | Not Specified | Transfer hydrogenation with (pyrazole)pyridine iron(II) and nickel(II) complexes | Rationalized kinetic data based on steric and electronic effects of the ligands.[5] | [5] |
Causality Behind Experimental Choices:
The choice of functional is a critical step in any DFT study. For transition metal complexes, hybrid functionals like B3LYP have been a popular choice due to their balance of accuracy and computational cost.[6] However, for systems with significant non-covalent interactions, such as those involving hydrogen bonding or steric crowding, functionals from the Minnesota family, like M06 , often provide more accurate results.[4] The inclusion of a dispersion correction, such as Grimme's D3, is also highly recommended to accurately model van der Waals interactions.[7]
The basis set determines the flexibility of the atomic orbitals used in the calculation. For transition metals, a triple-zeta basis set, such as def2-TZVP, is generally recommended for accurate geometries and energies. For lighter atoms, Pople-style basis sets like 6-311+G(d,p) are often sufficient.[4] The choice of basis set should be carefully benchmarked for the specific system under investigation.
A Deeper Dive into a Representative Catalytic Cycle: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation of ketones is a key reaction where pyrazole-based ligands have shown great promise.[8][9] A plausible catalytic cycle for a ruthenium complex bearing a chiral pyrazole-alkanol ligand is depicted below.
Caption: A representative catalytic cycle for asymmetric transfer hydrogenation.
In this cycle, the precatalyst is activated by a base to form the active ruthenium-hydride species. The ketone substrate then coordinates to the metal center. The key step is the hydride transfer from the metal to the ketone via a six-membered ring transition state. The resulting chiral alcohol product is then released, and the catalyst is regenerated by reaction with the hydrogen donor, typically isopropanol.
Step-by-Step Protocol for DFT Calculation of a Transition State
This section provides a generalized workflow for locating and characterizing a transition state using a popular quantum chemistry software package like Gaussian or ORCA.
Caption: A general workflow for transition state calculations.
Step 1: Input Preparation
-
Build the initial structures of your reactants, products, and a guess for the transition state geometry using a molecular editor.
Step 2: Geometry Optimization of Reactants and Products
-
Perform geometry optimizations of the reactant and product molecules to find their minimum energy structures. This is essential for calculating the overall reaction energy.
Step 3: Initial Transition State Guess
-
Generate an initial guess for the transition state geometry. This can be done by manually manipulating the reactant or product structure to resemble the expected transition state or by using a linear interpolation between the reactant and product geometries.
Step 4: Transition State Optimization
-
Perform a transition state optimization using an algorithm like the Berny algorithm (in Gaussian) or the L-BFGS algorithm (in ORCA).[10][11] This will locate the saddle point on the potential energy surface.
Step 5: Frequency Calculation
-
Once the optimization has converged, perform a frequency calculation on the optimized structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[12]
Step 6: Intrinsic Reaction Coordinate (IRC) Calculation
-
To confirm that the found transition state connects the desired reactants and products, perform an IRC calculation. This will trace the reaction path downhill from the transition state to the corresponding minima.
Step 7: Analysis
-
Analyze the output files to extract the optimized geometries, energies, and vibrational frequencies. Visualize the transition state structure and the imaginary frequency to understand the nature of the reaction coordinate.
Experimental Validation: The Crucial Link
While DFT provides powerful insights, it is a theoretical model. Experimental validation is crucial to ensure the reliability of the computational results. Key experimental techniques that can be used to validate DFT predictions include:
-
Kinetic Studies: Experimentally measured reaction rates and activation parameters can be compared with the calculated activation energies.
-
Spectroscopic Characterization: Techniques like NMR, IR, and X-ray crystallography can be used to identify and characterize reaction intermediates, providing structural data that can be compared with the calculated geometries.
-
Product Distribution Analysis: The experimentally observed product ratios (e.g., enantiomeric excess) can be correlated with the calculated energy differences between competing transition states.
Conclusion and Future Outlook
The comparative analysis of DFT studies on transition states involving 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol and related ligands provides a clear framework for understanding and predicting their catalytic behavior. The choice of DFT functional and basis set is critical for obtaining accurate results, and experimental validation is essential for confirming the theoretical predictions.
Future research in this area will likely focus on the development of more accurate and efficient computational methods, allowing for the study of larger and more complex catalytic systems. The integration of machine learning with DFT calculations holds great promise for accelerating the discovery of new and improved catalysts. By combining the power of computational chemistry with rigorous experimental work, we can continue to advance our understanding of catalysis and design the next generation of highly efficient and selective chemical transformations.
References
-
Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]
-
A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. ResearchGate. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
-
Catalyst design in C–H activation: a case study in the use of binding free energies to rationalise intramolecular directing group selectivity in iridium catalysis. RSC Publishing. [Link]
-
Density Functional Theory (DFT) Calculations and Catalysis. MDPI. [Link]
-
Computational study. a. Comparison of transition states for the formation of two enantiomers with ligand (S) - ResearchGate. [Link]
-
DFT Study of Regio- and Stereoselective 13DC Reaction between Diazopropane and Substituted Chalcone Derivatives: Molecular Docking of Novel Pyrazole Derivatives as Anti-Alzheimer's Agents. MDPI. [Link]
-
DFT calculations - ORCA Input Library. [Link]
-
Transfer hydrogenation with ruthenium(II) pyrazole-phosphine-type complexes. ResearchGate. [Link]
-
Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. ACS Publications. [Link]
-
Design and Development of Ruthenium-Based Catalysts for Enabling Hydrogen Storage. SMU Scholar. [Link]
-
Structural, kinetic, and DFT studies of the transfer hydrogenation of ketones mediated by (pyrazole)pyridine iron(ii) and nickel(ii) complexes. RSC Publishing. [Link]
-
6.3. Geometry Optimizations, Surface Scans, Transition States, MECPs, Conical Intersections, IRC, NEB - ORCA 6.0 Manual - FACCTs. [Link]
-
Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. PMC - NIH. [Link]
-
Opt | Gaussian.com. [Link]
-
Question about finding transition state using DFT : r/comp_chem - Reddit. [Link]
-
Electronic Structure calculations in Gaussian - CDN. [Link]
-
An Aniline-Bridged Bis(pyrazolyl)alkane Ligand for Dizinc- Catalysed Ring-Opening Polymerization. RSC Publishing. [Link]
-
Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. ResearchGate. [Link]
-
Microwave-assisted solvent-free synthesis, Hirshfeld surface analysis and DFT studies of 1-(hydroxymethyl)-pyrazoles. OUCI. [Link]
-
Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. [Link]
-
New asymmetric tetradentate phenanthroline chelators with pyrazole and amide groups for complexation and solvent extraction of Ln(iii)/Am(iii). Dalton Transactions (RSC Publishing). [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structural, kinetic, and DFT studies of the transfer hydrogenation of ketones mediated by (pyrazole)pyridine iron(ii) and nickel(ii) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ORCA Input Library - DFT calculations [sites.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 6.3. Geometry Optimizations, Surface Scans, Transition States, MECPs, Conical Intersections, IRC, NEB - ORCA 6.0 Manual [faccts.de]
- 11. gaussian.com [gaussian.com]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol
Hazard Assessment: A Proactive Approach to Safety
Due to the absence of a dedicated SDS for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol, a conservative "worst-case" approach is essential. This involves inferring potential hazards from structurally similar compounds.
-
Pyrazole Moiety: Pyrazole and its derivatives can exhibit a range of toxicological profiles. Some are known to be skin and eye irritants.[1][2][3] Certain pyrazole compounds have been found to be harmful to aquatic life with long-lasting effects.[1][4] Therefore, it is prudent to handle 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol as a potential irritant and environmental hazard.
-
Propanol Moiety: The presence of the propanol group suggests that the compound is likely a flammable liquid.[5] Alcohols are also known to be irritants to the eyes and respiratory system.[5]
| Hazard Category | Inferred Risk | Rationale |
| Flammability | Likely Flammable | Presence of a propanol group.[5] |
| Skin/Eye Irritation | Potential Irritant | Common hazard for pyrazole derivatives and alcohols.[1][2][5] |
| Acute Toxicity | Data Not Available | Assume moderate toxicity as a precaution. |
| Environmental Hazard | Potential Hazard | Some pyrazole derivatives are harmful to aquatic life.[1][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol for any purpose, including disposal, the following PPE is mandatory:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety goggles: To protect against splashes.
-
Flame-retardant laboratory coat: To protect from spills and fire hazards.
Segregation and Collection of Waste: A Critical Step
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[6][7]
Step 1: Designate a Waste Container Select a clean, leak-proof container made of a material compatible with flammable and potentially corrosive liquids. A high-density polyethylene (HDPE) or glass container is suitable.[8][9] Avoid using metal containers due to the potential for unforeseen reactions.
Step 2: Label the Waste Container The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol".[7][8] Also, include the appropriate hazard pictograms for flammable and irritant.
Step 3: Collect the Waste
-
Liquid Waste: Carefully pour the waste 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol into the designated hazardous waste container. Do not mix it with other waste streams, such as halogenated solvents or strong acids/bases, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1][8]
-
Contaminated Solids: Any materials grossly contaminated with the compound, such as absorbent pads from a spill, contaminated gloves, or weighing papers, should be collected in a separate, clearly labeled solid hazardous waste container.[1]
Step 4: Container Management Keep the waste container tightly sealed except when adding waste.[8] Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[9]
Storage of Hazardous Waste: Ensuring a Safe Laboratory Environment
Generated hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.[9]
-
Store the waste container in a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[11]
-
Ensure the container is placed in secondary containment to capture any potential leaks.[8]
Disposal Procedure: The Final Step
The ultimate disposal of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol must be handled by licensed hazardous waste professionals. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]
Step 1: Request a Waste Pickup Follow your institution's established protocol for requesting a hazardous waste pickup from the EHS department. This typically involves submitting an online or paper form detailing the contents of the waste container.
Step 2: Professional Disposal Your institution's EHS department will coordinate with a licensed waste disposal company to transport and dispose of the chemical waste in accordance with all federal, state, and local regulations.[9][12][13]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol.
Caption: Disposal workflow for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the spilled material is significant, extinguish any nearby open flames and turn off equipment that could create a spark.
-
Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill. The collected absorbent material and any contaminated items must be disposed of as hazardous waste.[8]
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's policies.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your research community. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on chemical waste disposal.
References
-
Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. [Link]
-
Ethanol Disposal In Laboratories. Collect and Recycle. [Link]
-
Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]
-
Chemical Waste. Environmental Health & Safety (EHS) - The University of Texas at Austin. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate. Cole-Parmer. [Link]
-
Safety Data Sheet - N5,N5-Dimethyl-1H-pyrazole-3,5-diamine. Angene Chemical. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. epa.gov [epa.gov]
- 13. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol
This document provides essential safety protocols for laboratory personnel handling 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol. Given the absence of comprehensive toxicological data for this specific compound, our recommendations are grounded in a conservative assessment based on the known hazard profiles of structurally similar pyrazole derivatives. The guiding principle is to treat this compound with the utmost caution, assuming a hazard profile similar to or greater than its analogues.
Foundational Safety: Hazard Assessment and Engineering Controls
Before any personal protective equipment (PPE) is selected, a thorough understanding of the potential risks is paramount. Engineering controls represent the first and most effective line of defense in ensuring laboratory safety.
Inferred Hazard Profile
Based on safety data for analogous pyrazole compounds, researchers must assume that 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol presents the following potential hazards.[1][2]
| Potential Hazard | GHS Hazard Code | Description | Primary Exposure Route |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[2][3][4] | Ingestion |
| Skin Irritation | H315 | Causes skin irritation.[3][5][6] | Dermal |
| Serious Eye Damage | H318 / H319 | Causes serious eye damage or irritation.[3][5][6][7] | Ocular |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3][5][6] | Inhalation |
Note: The toxicological properties of this specific chemical have not been fully investigated.[8] This table represents a conservative estimate of potential hazards based on related compounds.
Primary Engineering Controls: Your First Line of Defense
PPE should never be the sole method of protection.[9] It is a final barrier after engineering controls have been implemented to minimize exposure.[10]
-
Chemical Fume Hood: All manipulations of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol, including weighing, transferring, solution preparation, and use in reactions, must be conducted within a certified chemical fume hood.[11] This is critical for minimizing inhalation exposure to potential vapors, aerosols, or dusts.
-
Ventilation: Ensure the laboratory is well-ventilated to keep airborne concentrations of any chemical vapors low.[12]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[12]
Mandated Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to prevent all potential routes of exposure.
Eye and Face Protection
Given the high risk of serious eye damage from pyrazole derivatives, eye protection is non-negotiable.[7][13]
-
Mandatory: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required at all times when handling the compound in any form.[14] Standard safety glasses with side shields are insufficient as they do not provide an adequate seal against splashes.[10]
-
Recommended: A full-face shield must be worn over chemical splash goggles during procedures with a heightened risk of splashing or energetic reactions (e.g., transferring large volumes, quenching a reaction).[6][11]
Hand Protection
Dermal contact is a primary exposure risk. Chemically protective gloves are essential.[15]
-
Glove Type: Nitrile gloves are the minimum requirement. Always inspect gloves for any signs of degradation or punctures before use.[1][8]
-
Double Gloving: Double gloving is required when handling the neat compound or concentrated solutions.[11] This provides an additional layer of protection and allows for the safe removal of the outer glove immediately following a potential contamination, without exposing the skin.[10]
-
Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3][6] Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.[6]
Skin and Body Protection
Preventing incidental skin contact requires a barrier between you and the chemical.
-
Laboratory Coat: A clean, buttoned laboratory coat must be worn at all times.
-
Chemical-Resistant Apron: For procedures involving significant quantities of the material where splashes are likely, a chemical-resistant apron should be worn over the lab coat.
-
Full Body Protection: For large-scale operations or in the event of a significant spill, a complete chemical-resistant suit may be necessary.[6] Consider disposable coveralls for high-contamination risk tasks.[9]
-
Footwear: Closed-toe shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.
Respiratory Protection
Engineering controls should be sufficient to prevent inhalation exposure. However, in specific scenarios, respiratory protection is required.[7]
-
When Required: Respiratory protection is necessary when engineering controls are insufficient, during a large spill, or when handling the solid form if it is dusty.
-
Respirator Type:
-
Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use.
Operational Plans: PPE Workflow and Disposal
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE for a given task involving 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol.
Caption: PPE Selection Flowchart
Step-by-Step Donning and Doffing Procedure
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if needed): Perform a seal check.
-
Goggles/Face Shield: Position goggles securely on your face. If required, place the face shield over the goggles.
-
Gloves: Don the inner pair of gloves. Pull the cuff of the glove over the cuff of your lab coat sleeve. Don the outer pair of gloves over the inner pair.
Doffing (Taking Off) - to prevent cross-contamination:
-
Outer Gloves: Remove the outer pair of gloves using a method that avoids touching the contaminated exterior with your bare skin. Dispose of them immediately.
-
Lab Coat & Inner Gloves: Remove the lab coat and the inner pair of gloves simultaneously, turning the coat inside out as you remove it. This contains the contamination within the garment.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Respirator (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[6]
Disposal Plan
All disposable PPE used when handling 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol must be considered hazardous waste.
-
Gloves, wipes, and other contaminated disposables: Place immediately into a designated, sealed hazardous waste container in the fume hood.
-
Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate must be collected as hazardous waste. Dispose of the rinsed container according to institutional guidelines.
-
Gross Contamination: Any grossly contaminated item (e.g., a lab coat after a large spill) should be disposed of as hazardous waste. Do not attempt to launder it.[8]
Emergency Response
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][14] Seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][14] Seek immediate medical attention.[14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
By adhering to these stringent PPE protocols and operational plans, researchers can safely handle 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol, ensuring both personal safety and the integrity of their work.
References
- Personal protective equipment for handling 1-Isopropylpyrazole - Benchchem. (n.d.).
- HAZARDOUS CHEMICAL USED IN ANIMALS - Campus Operations. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Material Safety Data Sheet. (2024, November 12).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
- Safety Data Sheet - Angene Chemical. (2025, August 1).
- 3 - SAFETY DATA SHEET. (2014, October 10).
- Safety Data Sheet - AA Blocks. (2025, January 18).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6).
- Safety Data Sheet - Key Organics. (2025, May 7).
- Considerations for personal protective equipment when handling cytotoxic drugs. (2015, March 2). Pharmaceutical Technology.
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019, March 5).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Material Safety Data Sheet - Cole-Parmer. (n.d.).
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. keyorganics.net [keyorganics.net]
- 3. aablocks.com [aablocks.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. angenechemical.com [angenechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.ca [fishersci.ca]
- 9. pharmtech.com [pharmtech.com]
- 10. pppmag.com [pppmag.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 14. fishersci.com [fishersci.com]
- 15. pharmastate.academy [pharmastate.academy]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
